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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-Amino-1-(4-thiazolyl)propane: A Heteroaryl Isopropylamine Scaffold

Executive Summary The synthesis of heteroaryl isopropylamines—structural analogs of amphetamine where the phenyl ring is replaced by a heterocyclic bioisostere—requires specialized synthetic strategies. 2-Amino-1-(4-thia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of heteroaryl isopropylamines—structural analogs of amphetamine where the phenyl ring is replaced by a heterocyclic bioisostere—requires specialized synthetic strategies. 2-Amino-1-(4-thiazolyl)propane (1-(thiazol-4-yl)propan-2-amine) features a thiazole ring that significantly alters the molecule's lipophilicity, hydrogen-bonding capacity, and metabolic stability. This whitepaper details a highly optimized, two-stage synthetic pathway: a thermodynamically driven Henry (nitroaldol) condensation followed by a rigorous hydride reduction.

By dissecting the causality behind reagent selection—specifically, the avoidance of transition-metal catalysts due to sulfur poisoning—this guide provides a robust, self-validating framework for researchers synthesizing thiazole-containing aliphatic amines.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, 2-Amino-1-(4-thiazolyl)propane, is retrosynthetically disconnected at the C1​−C2​ aliphatic bond, leading back to a conjugated nitroalkene intermediate. This intermediate is further disconnected into two commercially available precursors: thiazole-4-carboxaldehyde and nitroethane .

G A Thiazole-4-carboxaldehyde + Nitroethane B Henry Reaction (NH4OAc, AcOH, Reflux) A->B Base/Acid Catalysis C 1-(Thiazol-4-yl)-2-nitropropene (E-isomer) B->C Dehydration (-H2O) D Reduction (LiAlH4, THF, 0°C to Reflux) C->D Hydride Transfer E 2-Amino-1-(4-thiazolyl)propane (Target Amine) D->E Aqueous Workup

Fig 1: Retrosynthetic workflow and forward synthesis of 2-Amino-1-(4-thiazolyl)propane.

Stage I: The Henry (Nitroaldol) Condensation

The Henry reaction is the standard method for coupling aromatic or heteroaromatic aldehydes with nitroalkanes 1[1]. To synthesize 1-(thiazol-4-yl)-2-nitropropene, nitroethane is deprotonated to form a nitronate anion, which attacks the electrophilic carbonyl carbon of thiazole-4-carboxaldehyde.

Causality & Expert Insights

Simply forming the β -nitro alcohol is insufficient; the reaction must be pushed to the conjugated alkene. We utilize ammonium acetate in glacial acetic acid .

  • The Base: The acetate ion acts as a mild base to generate the nitronate nucleophile.

  • The Acid: Glacial acetic acid provides the necessary protic environment to protonate the resulting alkoxide, facilitating an E1cB dehydration. The thermodynamic stability of the extended conjugated system drives the equilibrium entirely toward the (E)-nitroalkene.

Step-by-Step Protocol
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add thiazole-4-carboxaldehyde (10.0 mmol, 1.0 eq) and nitroethane (15.0 mmol, 1.5 eq) to the flask.

  • Catalysis: Add 15 mL of glacial acetic acid followed by ammonium acetate (5.0 mmol, 0.5 eq).

  • Reaction: Heat the mixture to a gentle reflux (100–105 °C) under a nitrogen atmosphere for 6 hours.

  • Quenching: Cool the reaction to room temperature and pour over 50 g of crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate ( 3×30 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3​ until CO2​ evolution ceases (removing acetic acid), followed by brine (30 mL).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via recrystallization from hot ethanol to yield bright yellow crystals of 1-(thiazol-4-yl)-2-nitropropene.

Stage II: Hydride Reduction of the Nitroalkene

Reducing a conjugated nitroalkene to a primary aliphatic amine requires reducing both the C=C double bond and the NO2​ group2[2].

Causality & Expert Insights

While catalytic hydrogenation ( H2​ with Pd/C ) is a common industrial method for nitro reduction, it is highly contraindicated here . The lone electron pairs on the sulfur atom of the thiazole ring act as potent Lewis bases that coordinate with and irreversibly poison transition metal catalysts (Pd, Pt, Ni).

To bypass catalyst poisoning, we utilize Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous THF3[3]. The mechanism proceeds via initial conjugate addition of hydride to the β -carbon, forming an intermediate nitronate, followed by exhaustive reduction of the nitrogen center to the primary amine 4[4].

G N1 Nitroalkene (Conjugated System) N2 Conjugate Hydride Addition (AlH4- attacks β-carbon) N1->N2 N3 Nitronate Intermediate (Stabilized by Li+ / Al3+) N2->N3 N4 Nitro Group Reduction (Successive AlH4- attacks) N3->N4 N5 Primary Amine Complex (Requires Hydrolysis) N4->N5

Fig 2: Mechanistic sequence of LiAlH4-mediated reduction of the conjugated nitroalkene.

Step-by-Step Protocol
  • Preparation: Flame-dry a 500 mL 3-neck flask. Flush with Argon.

  • Suspension: Suspend LiAlH4​ (40.0 mmol, 4.0 eq) in 50 mL of anhydrous THF and cool to 0 °C in an ice bath.

  • Addition: Dissolve the 1-(thiazol-4-yl)-2-nitropropene (10.0 mmol, 1.0 eq) in 30 mL of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C) for 4 hours to ensure complete reduction (preventing stalling at the hydroxylamine stage).

  • Fieser Workup (Critical): Cool to 0 °C. Carefully quench by sequentially adding: x mL of distilled H2​O (where x = grams of LiAlH4​ used), x mL of 15% aqueous NaOH , and 3x mL of H2​O . Stir vigorously until the aluminum salts precipitate as a granular white solid.

  • Filtration: Filter the salts through a pad of Celite, washing the filter cake thoroughly with THF.

  • Acid-Base Extraction: Concentrate the filtrate, dissolve the residue in diethyl ether, and extract with 1M HCl ( 3×20 mL). The target amine moves to the aqueous layer, leaving neutral impurities in the ether.

  • Final Isolation: Basify the aqueous layer with 2M NaOH to pH > 11. Extract with dichloromethane ( 3×20 mL). Dry the combined organic layers over Na2​SO4​ and evaporate to yield 2-Amino-1-(4-thiazolyl)propane as a free base (pale oil).

Self-Validating Analytical Systems

To ensure scientific integrity, the process must be monitored using self-validating In-Process Controls (IPCs):

  • Stage I Validation: The starting aldehyde is colorless, while the product nitroalkene is a highly conjugated, bright yellow chromophore. TLC monitoring (Hexanes:EtOAc 7:3) will show the disappearance of the UV-active aldehyde spot and the appearance of a bright yellow, highly UV-active spot at a lower Rf​ .

  • Stage II Validation: The reduction destroys the extended conjugation. The yellow color of the reaction mixture will dissipate. On TLC (DCM:MeOH:NH4OH 90:9:1), the product amine will streak unless a basic eluent is used, and it will stain bright purple/pink when treated with Ninhydrin stain and heated, confirming the presence of a primary aliphatic amine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and kinetic data required for optimal execution of this synthetic pathway.

ParameterStage I: Henry CondensationStage II: Hydride Reduction
Substrate Thiazole-4-carboxaldehyde (1.0 eq)1-(Thiazol-4-yl)-2-nitropropene (1.0 eq)
Reagent Nitroethane (1.5 eq)Lithium Aluminum Hydride (4.0 eq)
Catalyst/Solvent NH4​OAc (0.5 eq) / Glacial AcOHAnhydrous THF
Temperature 100–105 °C (Reflux)0 °C addition 65 °C (Reflux)
Reaction Time 6 Hours4 Hours
IPC Method TLC (UV Vis), Visual (Yellowing)TLC (Ninhydrin Stain)
Expected Yield 75% - 82%60% - 70%

References

  • Common Organic Chemistry. Nitro Reduction - Common Conditions: LiAlH4. Retrieved from [Link]

  • Shechter, H., Ley, D. E., & Roberson, E. B. Nitroalkanes from Conjugated Nitroalkenes by Reduction with Complex Hydrides. The Vespiary. Retrieved from [Link]

  • Varma, R. S. A Simple Route to Alkylamines Via the Reduction of Nitroalkenes. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Chemical properties of 2-Amino-1-(4-thiazolyl)propane

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 2-Amino-1-(4-thiazolyl)propane Senior Application Scientist's Foreword: The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 2-Amino-1-(4-thiazolyl)propane

Senior Application Scientist's Foreword: The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1] This guide focuses on a specific, yet not widely documented, member of this class: 2-Amino-1-(4-thiazolyl)propane. It is crucial to note that while the broader family of 2-aminothiazoles is extensively studied, specific experimental data for this particular analog is sparse in publicly accessible literature. Therefore, this document is structured as an expert technical projection. The physicochemical properties, synthetic protocols, and analytical characteristics presented herein are derived from the foundational principles of heterocyclic chemistry and supported by empirical data from closely related, well-characterized analogs. This approach is designed to provide researchers and drug development professionals with a robust and scientifically grounded framework for working with this and similar molecules.

2-Amino-1-(4-thiazolyl)propane is characterized by a propane chain attached at its first carbon to the 4-position of a 2-aminothiazole ring. The core structure combines the nucleophilic primary amine and the aromatic, electron-rich thiazole ring, which dictates its chemical behavior and potential for biological activity.

Predicted Physicochemical Data

The following table summarizes the calculated and estimated physicochemical properties. These values are critical for experimental design, including solvent selection for synthesis and purification, as well as for preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) modeling in a drug discovery context.

PropertyPredicted Value / RangeScientific Rationale & Cited Analogs
Molecular Formula C₆H₁₀N₂SCalculated from structure.
Molecular Weight 142.22 g/mol Calculated from atomic weights.
Appearance Pale yellow to light brown solidBased on the typical appearance of 2-aminothiazole and its simple alkyl derivatives.[2]
Melting Point (°C) 110 - 140 °C (estimated)Estimated based on analogs like 2-amino-4-methylthiazole (~42-44°C) and 2-amino-4-(p-tolyl)thiazole (132-136°C), accounting for increased molecular weight and alkyl chain length.[3]
Boiling Point (°C) > 250 °C (decomposes)High boiling point is expected due to hydrogen bonding from the amine group and polarity of the thiazole ring. Decomposition at high temperatures is common for this class.
Solubility Soluble in dilute mineral acids, DMSO, methanol; sparingly soluble in water and nonpolar organic solvents.The basic amino group ensures solubility in acidic media. Polarity of the heterocycle suggests solubility in polar organic solvents. Solubility in water is expected to be low, similar to 2-aminothiazole itself.[4]
pKa (Conjugate Acid) 5.0 - 6.0 (estimated)The pKa of 2-aminothiazole is 5.3. The alkyl substituent at the 4-position is not expected to significantly alter the basicity of the exocyclic amino group.
LogP (Octanol/Water) 1.0 - 1.5 (estimated)Calculated based on the contribution of the 2-aminothiazole core and the propyl group, suggesting moderate lipophilicity.

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most direct and widely adopted method for constructing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[5] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the synthesis of 2-Amino-1-(4-thiazolyl)propane, the specific precursors are 1-halo-3-methyl-2-butanone and thiourea.

The choice of an α-bromoketone (e.g., 1-bromo-3-methyl-2-butanone) is strategic; the carbon-bromine bond is sufficiently labile to permit nucleophilic attack by the sulfur of thiourea without being overly reactive, which could lead to side reactions. Ethanol is a common solvent as it effectively solubilizes both precursors and is protic, which can facilitate the tautomerization and dehydration steps of the mechanism.

Hantzsch Synthesis Workflow Diagram

Hantzsch_Synthesis cluster_precursors Starting Materials cluster_process Reaction & Workup cluster_purification Purification precursor1 1-Bromo-3-methyl-2-butanone reaction Reflux in Ethanol (6-12 hours) precursor1->reaction precursor2 Thiourea precursor2->reaction workup Cool & Neutralize (e.g., with NH4OH or NaHCO3) reaction->workup filtration Filter Precipitate workup->filtration wash Wash with Water & Diethyl Ether filtration->wash recrystallization Recrystallize from Ethanol/Water wash->recrystallization product 2-Amino-1-(4-thiazolyl)propane recrystallization->product caption Fig. 1: Hantzsch synthesis workflow. Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment start Purified Solid Sample nmr NMR (¹H, ¹³C) Confirms connectivity and proton environment start->nmr ir FT-IR Identifies functional groups (NH₂, C=N, alkyl) start->ir ms Mass Spectrometry Confirms molecular weight and formula start->ms tlc TLC Monitors reaction and assesses purity start->tlc final_confirmation Structural Confirmation & Purity >95% nmr->final_confirmation ir->final_confirmation ms->final_confirmation hplc HPLC Quantitative purity analysis tlc->hplc hplc->final_confirmation caption Fig. 2: Comprehensive analytical workflow.

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Foundational

Comprehensive Structure Elucidation of 2-Amino-1-(4-thiazolyl)propane: A Multi-Modal Analytical Framework

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Chemical Context The molecule 2-Amino-1-(4-thiazolyl)propane (C₆H₁₀N₂S) represe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Chemical Context

The molecule 2-Amino-1-(4-thiazolyl)propane (C₆H₁₀N₂S) represents a fascinating structural class, acting as a heterocyclic bioisostere to classic phenylalkylamines (amphetamines). Replacing the phenyl ring with an electron-rich 1,3-thiazole core drastically alters the molecule's electronic distribution, metabolic stability, and spectroscopic signature.

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we dissect the causality behind the analytical techniques used for its structure elucidation. By integrating High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical system [1]. Every structural hypothesis generated by one technique is orthogonally verified by another, ensuring absolute confidence in the final structural assignment.

Workflow Sample 2-Amino-1-(4-thiazolyl)propane Sample Prep HRMS HRMS (ESI+) Exact Mass & Formula Sample->HRMS NMR1D 1D NMR (1H, 13C) Functional Groups Sample->NMR1D FTIR ATR-FTIR Orthogonal Validation Sample->FTIR Final Confirmed Molecular Structure HRMS->Final NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Framework NMR1D->NMR2D NMR2D->Final FTIR->Final

Caption: Multi-modal analytical workflow for rigorous structure elucidation.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Mapping

The Causality of Ionization and Fragmentation

For aliphatic primary amines attached to aromatic systems, Electrospray Ionization in positive mode (ESI+) is the gold standard. The basic nitrogen of the primary amine (pKₐ ~9.5) readily accepts a proton, yielding an intense[M+H]⁺ precursor ion.

Upon Collision-Induced Dissociation (CID), the molecule undergoes highly predictable fragmentation governed by Stevenson's Rule. The dominant pathway is alpha-cleavage adjacent to the nitrogen atom. Because the thiazolyl-methyl radical is a stable leaving group, the charge is retained on the nitrogen-containing fragment, producing a characteristic m/z 44.05 ion ([CH₃CHNH₂]⁺). This specific fragmentation is the hallmark of amphetamine-like architectures [2].

LC-HRMS Experimental Protocol
  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, driving the equilibrium toward the ionized [M+H]⁺ state.

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Source Parameters: ESI positive mode, Capillary voltage 3.5 kV, Desolvation temperature 350°C.

  • MS/MS Conditions: Isolate the precursor ion at m/z 143.06 in the quadrupole. Apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 143.06 AlphaCleavage Alpha-Cleavage m/z 44.05 [CH3CHNH2]+ Parent->AlphaCleavage - C4H4NS radical LossNH3 Loss of NH3 m/z 126.04 [C6H8NS]+ Parent->LossNH3 - NH3 (17 Da) ThiazoleIon Thiazole Fragment m/z 98.01 [C4H4NS]+ LossNH3->ThiazoleIon - C2H4 (28 Da)

Caption: MS/MS fragmentation pathway of 2-Amino-1-(4-thiazolyl)propane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Spin System

While 1D NMR provides the inventory of atoms, 2D NMR builds the molecular scaffold. The critical challenge in elucidating 2-Amino-1-(4-thiazolyl)propane is linking the aliphatic propyl chain to the thiazole ring. Because the C-4 position of the thiazole ring has no attached proton, a standard ¹H-¹H COSY experiment will show two isolated spin systems: the thiazole protons (H-2, H-5) and the aliphatic chain (H-1', H-2', H-3').

To bridge this gap, we must rely on Heteronuclear Multiple Bond Correlation (HMBC) . HMBC detects long-range carbon-proton couplings (²J_CH and ³J_CH). Observing a correlation from the aliphatic H-1' protons to the quaternary C-4 carbon of the thiazole ring definitively proves the point of attachment [1].

NMR Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS). Rationale: CDCl₃ prevents exchange of the amine protons (which would occur in D₂O or CD₃OD), allowing observation of the broad -NH₂ singlet.

  • Instrument: 500 MHz NMR Spectrometer equipped with a cryoprobe.

  • Acquisition:

    • ¹H NMR: 16 scans, 298 K, relaxation delay (d1) = 2.0 s.

    • ¹³C NMR: 1024 scans, proton-decoupled (zgpg30).

    • 2D HMBC: Optimized for long-range coupling constant J = 8 Hz.

Quantitative Data Summary

Table 1: Comprehensive ¹H and ¹³C NMR Assignments (CDCl₃, 500 MHz)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (J in Hz)Key HMBC Correlations (H to C)
2 (Thiazole) 153.28.78d, J = 2.0C-4, C-5
4 (Thiazole) 155.1-Quaternary-
5 (Thiazole) 114.87.12d, J = 2.0C-4, C-2
1' (CH₂) 35.42.92, 3.08dd (diastereotopic)C-4, C-5, C-2', C-3'
2' (CH) 48.13.45mC-4, C-1', C-3'
3' (CH₃) 23.51.12d, J = 6.5C-1', C-2'
NH₂ -1.65br s-

Note: The H-1' protons are diastereotopic (chemically inequivalent) due to the adjacent chiral center at C-2', resulting in two distinct doublet-of-doublets (dd).

HMBC_Network H1 H-1' (CH2) C4 C-4 (Thiazole) H1->C4 2J_CH C5 C-5 (Thiazole) H1->C5 3J_CH H2 H-2' (CH) H2->C4 3J_CH H3 H-3' (CH3) C1 C-1' (Chain) H3->C1 3J_CH C2 C-2' (Chain) H3->C2 2J_CH

Caption: Key HMBC interactions bridging the aliphatic chain to the thiazole ring.

Orthogonal Validation: FT-IR Spectroscopy

To finalize the self-validating loop, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is employed to confirm the functional groups predicted by NMR and MS.

ATR-FTIR Protocol & Interpretation
  • Protocol: Place 2 mg of the neat compound directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply standard pressure via the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality of Signals:

    • The primary amine (-NH₂) is unequivocally confirmed by a characteristic doublet of weak-to-medium intensity bands between 3300 and 3400 cm⁻¹ , corresponding to the asymmetric and symmetric N-H stretching vibrations.

    • The thiazole ring presence is validated by a sharp C=N stretching band at ~1530 cm⁻¹ and C-S stretching vibrations in the fingerprint region (~650-700 cm⁻¹ ).

Conclusion

The structure elucidation of 2-Amino-1-(4-thiazolyl)propane requires a deterministic, multi-modal approach. HRMS definitively establishes the molecular formula and the primary amine aliphatic framework via alpha-cleavage. 1D NMR catalogs the specific electronic environments, while 2D HMBC acts as the critical keystone, physically linking the isolated thiazole ring to the propyl chain. Finally, FT-IR orthogonally validates the presence of the primary amine and heteroaromatic ring. By adhering to this self-validating methodology, researchers can achieve absolute structural certainty, a mandatory prerequisite for downstream pharmacological testing and drug development.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. Available at:[Link]

  • LCGC International. (2026). Interpretation of Mass Spectra, Part 1: Developing Skills. Available at:[Link]

Exploratory

2-Amino-1-(4-thiazolyl)propane: A Scaffolding Guide for Kinase Inhibitor Discovery

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Kinases remain one of the most critical and intensely pursued target classes in modern drug discovery, particularly in oncology.[1] Their r...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Kinases remain one of the most critical and intensely pursued target classes in modern drug discovery, particularly in oncology.[1] Their role as central nodes in cellular signaling pathways makes them prime targets for therapeutic intervention.[2][3] The 2-aminothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors, including the notable pan-Src kinase inhibitor, Dasatinib.[4][5] This guide provides a comprehensive technical framework for the investigation of 2-Amino-1-(4-thiazolyl)propane, a representative compound from this class. We will dissect its synthesis, outline a robust strategy for its biochemical and cellular evaluation, and provide detailed, field-proven protocols for characterizing its potential as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply best practices in the early-stage discovery and validation of novel kinase-targeted therapeutics.

Introduction: The Rationale for Investigating Novel 2-Aminothiazole Analogs

The human kinome comprises over 500 kinases that regulate a vast array of cellular processes, from growth and proliferation to differentiation and apoptosis.[1] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many diseases, most notably cancer.[6][7] Consequently, kinase inhibitors have become a cornerstone of targeted therapy.[3]

The 2-aminothiazole moiety is a versatile heterocyclic scaffold that has proven to be exceptionally effective for designing potent kinase inhibitors.[5][8] Its structure allows for key hydrogen bonding interactions within the ATP-binding pocket of many kinases, making it an ideal starting point for inhibitor design.[4] By exploring derivatives like 2-Amino-1-(4-thiazolyl)propane, we aim to identify novel chemical matter with unique selectivity and potency profiles, potentially overcoming resistance mechanisms or offering improved safety margins compared to existing therapies.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of the candidate molecule's chemical properties is fundamental. The proposed structure for 2-Amino-1-(4-thiazolyl)propane is presented below, along with its key computed physicochemical properties.

PropertyValue
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
IUPAC Name1-(1,3-thiazol-4-yl)propan-2-amine
Predicted LogP1.25
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Proposed Synthetic Route: Hantzsch Thiazole Synthesis

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch reaction being a classical and efficient method.[9] The proposed route for 2-Amino-1-(4-thiazolyl)propane involves the cyclocondensation of a suitable α-haloketone with thiourea.

Step-by-Step Protocol:

  • Preparation of 1-bromo-3-pentanone: Commercially available 1-chloro-3-pentanone is treated with sodium bromide in acetone to yield the more reactive α-bromoketone intermediate.

  • Cyclocondensation Reaction: 1-bromo-3-pentanone (1 equivalent) and thiourea (1.1 equivalents) are dissolved in ethanol.

  • Reflux: The reaction mixture is heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The resulting crude solid is neutralized with a saturated sodium bicarbonate solution, extracted with ethyl acetate, dried over magnesium sulfate, and purified by column chromatography on silica gel to yield the title compound.[9]

The Kinase Inhibitor Landscape: Understanding Mechanisms of Action

Kinase inhibitors are broadly classified based on their binding mode to the target kinase, which dictates their selectivity and pharmacological effect. Most small-molecule inhibitors target the highly conserved ATP-binding site.[]

  • Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase.[2][11] They often mimic the purine ring of ATP.[11]

  • Type II Inhibitors: These inhibitors bind to and stabilize an inactive conformation of the kinase, typically the 'DFG-out' state, where the conserved Asp-Phe-Gly motif is flipped.[2][] This can confer greater selectivity as they exploit regions adjacent to the ATP site.[2]

  • Allosteric Inhibitors (Type III & IV): These inhibitors bind to sites remote from the ATP pocket, inducing a conformational change that inactivates the enzyme.[6][11] They are often highly selective.[6]

  • Covalent Inhibitors (Type VI): These molecules form an irreversible covalent bond with a reactive residue (often a cysteine) near the ATP-binding site.[]

The initial goal for 2-Amino-1-(4-thiazolyl)propane is to determine if it is an ATP-competitive inhibitor (Type I or II) through biochemical assays.

Biochemical Evaluation: Pinpointing the Target

The first critical step in characterizing a potential inhibitor is to assess its activity and selectivity across a broad panel of kinases. This "kinome profiling" approach helps identify primary targets and reveals potential off-target liabilities early in the discovery process.[12][13]

G cluster_0 Phase 1: Biochemical Profiling Compound 2-Amino-1-(4-thiazolyl)propane Assay High-Throughput Kinase Assay (e.g., ADP-Glo™) Compound->Assay Data Raw Luminescence Data Assay->Data Panel Broad Kinome Panel (>300 Kinases) Panel->Assay Analysis IC50 Curve Fitting Data->Analysis Result Potency & Selectivity Profile (Hit Identification) Analysis->Result

Caption: Workflow for initial biochemical screening of a novel compound.

Protocol: High-Throughput Kinase Profiling using ADP-Glo™

The ADP-Glo™ assay is a robust, luminescence-based platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12] It is a universal assay suitable for virtually any kinase.[12]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Amino-1-(4-thiazolyl)propane in 100% DMSO, starting at a top concentration of 1 mM.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate solution to wells containing 25 nL of the serially diluted compound or DMSO vehicle control.

  • Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. Allow the reaction to proceed for 60 minutes at room temperature.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[12]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes.[12]

  • Data Acquisition: Measure luminescence using a plate reader. The light generated is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[12]

Data Analysis: IC50 Determination

The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Hypothetical Screening Results:

Kinase TargetIC50 (nM)Kinase Family
Aurora Kinase A85Serine/Threonine
Aurora Kinase B120Serine/Threonine
SRC Tyrosine Kinase2,500Tyrosine
LCK Tyrosine Kinase4,800Tyrosine
EGFR>10,000Tyrosine
VEGFR2>10,000Tyrosine

This hypothetical data suggests the compound is a moderately potent and selective inhibitor of Aurora kinases.

Cellular Assays: Validating Activity in a Biological Context

After identifying a primary target from biochemical screens, it is essential to confirm that the compound can engage its target within a living cell and elicit a functional response.[13]

G Biochem Biochemical Hit (e.g., Aurora Kinase A, IC50 = 85 nM) Target Cellular Target Engagement (NanoBRET™ Assay) Biochem->Target Does it enter cells & bind? Phenotype Phenotypic Response (Cell Viability Assay) Target->Phenotype Does binding affect cell health? Mechanism Mechanism of Action (Western Blot for p-Substrate) Phenotype->Mechanism Is the effect on-target? Result Validated Cellular Lead Mechanism->Result

Caption: Logical progression from biochemical hit to validated cellular lead.

Protocol: Cellular Target Engagement using NanoBRET™

The NanoBRET™ Target Engagement (TE) assay measures the binding of a test compound to a target kinase in living cells.[13] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-kinase fusion protein and a fluorescent energy transfer tracer that reversibly binds to the kinase's active site.[13]

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells transiently expressing the NanoLuc®-Aurora Kinase A fusion protein into a 96-well plate.

  • Compound Treatment: Treat the cells with serially diluted 2-Amino-1-(4-thiazolyl)propane for 2 hours.

  • Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the wells.

  • BRET Measurement: Immediately measure both donor (460 nm) and acceptor (610 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Compound binding to the kinase displaces the tracer, leading to a dose-dependent decrease in the BRET signal.[13] This is used to calculate a cellular IC50, reflecting target occupancy.

Protocol: Cell Proliferation Assay (CellTiter-Glo®)

To determine if target engagement translates to a functional anti-proliferative effect, a cell viability assay is performed using a cancer cell line known to be dependent on the target kinase (e.g., HCT116 colon cancer cells for Aurora Kinase A).

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with a serial dilution of 2-Amino-1-(4-thiazolyl)propane for 72 hours.

  • Lysis and Luminescence: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Elucidating the Mechanism: Confirming On-Target Activity

The final step in this initial characterization is to confirm that the observed cellular phenotype (e.g., growth inhibition) is a direct result of inhibiting the intended kinase target. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase. For Aurora Kinase A, a key substrate is Histone H3.

G cluster_0 Aurora Kinase A Signaling AurA Aurora Kinase A (Active) pH3 Phospho-Histone H3 (Ser10) AurA->pH3 Phosphorylates H3 Histone H3 H3->pH3 Mitosis Mitotic Progression pH3->Mitosis Inhibitor 2-Amino-1- (4-thiazolyl)propane Inhibitor->AurA Inhibits

Caption: Simplified Aurora Kinase A signaling pathway targeted by the inhibitor.

Workflow: Western Blotting for Phospho-Substrate Levels

Step-by-Step Methodology:

  • Cell Treatment: Treat HCT116 cells with increasing concentrations of 2-Amino-1-(4-thiazolyl)propane (e.g., 0, 100 nM, 500 nM, 2 µM) for 4 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate overnight with a primary antibody specific for phosphorylated Histone H3 (Ser10).

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Probe for total Histone H3 and a loading control (e.g., GAPDH) on the same membrane to ensure equal protein loading.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A dose-dependent decrease in the phospho-Histone H3 signal, without a change in total Histone H3, provides strong evidence of on-target Aurora Kinase A inhibition in cells.

Conclusion and Future Directions

This guide has outlined a systematic and robust workflow for the initial characterization of 2-Amino-1-(4-thiazolyl)propane as a potential kinase inhibitor. By progressing from broad biochemical profiling to specific cellular target engagement and mechanistic validation, researchers can build a comprehensive data package to support further investigation.

Positive results from this cascade would justify advancing the compound into lead optimization. Future efforts would focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.[4]

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in animal models of disease.

The 2-aminothiazole scaffold continues to be a rich source of novel therapeutics.[14][15] A disciplined, hypothesis-driven approach, as detailed here, is paramount to successfully translating a promising chemical starting point into a viable clinical candidate.

References

  • Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. (2023, July 18).
  • Zegzouti, H., Alves, J., Worzella, T., Vidugiris, G., Cameron, G., Vidugiriene, J., & Goueli, S. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • Different Types of Kinase Inhibitors and Their Mechanisms of Action. (n.d.). ResearchGate.
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC. (2023, May 17).
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14).
  • Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects - Cleveland Clinic. (2023, May 12).
  • What are Kinase Inhibitors? - BOC Sciences. (n.d.).
  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.).
  • Kinase Inhibitor Screening Services - BioAssay Systems. (n.d.).
  • Kinase Screening and Profiling Services - BPS Bioscience. (n.d.).
  • Das, J., Chen, P., Norris, D., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Bathula, S., Sankaranarayanan, M., Malgija, B., et al. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC.
  • ISSN: 0975-8585 July–August 2016 RJPBCS 7(4) Page No. 205 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016).
  • Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis - bioRxiv.org. (2022, October 19).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021, March 7).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7).
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018, May).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021, March 7).
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19).
  • Er, M., Şahin, A., & Tahtacı, H. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives.
  • 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed. (2012, September 1).
  • 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PubMed. (2022, August 16).

Sources

Foundational

ADME Prediction and Optimization for 2-Aminothiazole Compounds: A Technical Guide to Mitigating Metabolic Liabilities

Executive Summary The 2-aminothiazole (2-AT) core is a ubiquitous, privileged scaffold in medicinal chemistry, featured prominently in kinase inhibitors (e.g., dasatinib), antimicrobial agents, and CNS drugs. However, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole (2-AT) core is a ubiquitous, privileged scaffold in medicinal chemistry, featured prominently in kinase inhibitors (e.g., dasatinib), antimicrobial agents, and CNS drugs. However, it is frequently flagged as a structural alert or "toxicophore" due to its high susceptibility to cytochrome P450 (CYP450)-mediated metabolic activation [1]. This whitepaper provides a comprehensive, E-E-A-T-aligned framework for researchers to predict, validate, and circumvent the ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities associated with 2-AT compounds.

Mechanistic Grounding: The Metabolic Fate of 2-Aminothiazoles

Understanding the causality behind 2-AT metabolic instability requires examining its electronic structure. The 2-amino group acts as a strong electron-donating group (EDG) via resonance. This electron density enriches the thiazole ring—particularly at the C5 position—making the C4-C5 double bond highly nucleophilic.

When exposed to the high-valent iron-oxo species (Compound I) in the active sites of CYP450 enzymes (predominantly CYP3A4 and CYP2E1), the electron-rich C4-C5 bond undergoes rapid direct oxygen transfer (DOT). This epoxidation is the major phase I metabolic pathway, resulting in a highly electrophilic and unstable epoxide intermediate[2].

If unscavenged, this reactive metabolite (RM) covalently binds to nucleophilic residues (e.g., serine, threonine, or cysteine) on endogenous proteins, leading to mechanism-based inhibition (MBI) of CYPs or idiosyncratic adverse drug reactions (IADRs)[3].

MetabolicPathway A 2-Aminothiazole Core (Parent Drug) B CYP450 Oxidation (Phase I Metabolism) A->B Hepatic Clearance C C4-C5 Epoxide (Reactive Metabolite) B->C Major Pathway (Low Activation Barrier) D S-Oxide / N-Oxide (Minor Metabolites) B->D Minor Pathway (High Activation Barrier) E GSH Trapping (Detoxification/In Vitro Assay) C->E + Glutathione (GSH) F Covalent Protein Binding (Toxicity / Idiosyncratic ADR) C->F Unscavenged

Fig 1. CYP450-mediated metabolic activation pathways of the 2-aminothiazole scaffold.

In Silico ADME Prediction Workflows

Before synthesizing 2-AT derivatives, computational prediction of metabolic liabilities is critical. Density Functional Theory (DFT) provides quantum chemical insights into the activation barriers of competing metabolic pathways.

Because of the 2-amino group's EDG effect, the activation barrier for C4-C5 epoxidation is lowered by approximately 2.5 kcal/mol compared to an unsubstituted thiazole, making it the kinetically favored pathway [2].

Quantitative Data Summary: Activation Barriers

The following table summarizes the DFT-calculated activation barriers for various CYP450-mediated oxidation pathways of the 2-aminothiazole core:

Metabolic PathwayReactive IntermediateActivation Barrier (kcal/mol)Relative Stability of Intermediate
C4-C5 Epoxidation Epoxide~13.63Baseline (Most stable primary RM)
Oxaziridine Formation Oxaziridine~14.56+36.75 kcal/mol (Highly unstable)
S-Oxidation S-Oxide~17.90+24.26 kcal/mol
N-Oxidation N-Oxide~20.20+13.75 kcal/mol

Data synthesized from quantum chemical modeling of thiazole biotransformation [2].

In Vitro Experimental Protocols: The Self-Validating GSH Trapping Assay

To empirically validate in silico predictions, researchers must utilize a self-validating in vitro system. The Glutathione (GSH) trapping assay in Human Liver Microsomes (HLM) is the gold standard. It is "self-validating" because the detection of a GSH-adduct directly proves the transient existence of the electrophilic epoxide, while a concurrent reduction in covalent protein binding confirms that the epoxide was the causative agent of the toxicity[3].

Step-by-Step Methodology: GSH Trapping & LC-MS/MS Analysis
  • Incubation Mixture Preparation: Combine the 2-AT test compound (10 µM) with pooled Human Liver Microsomes (1 mg/mL protein) and GSH (5 mM) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated phase I metabolism. Incubate at 37°C for 60 minutes.

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched mixture at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Utilize neutral loss scanning (e.g., monitoring for a neutral loss of 129 Da, corresponding to the gamma-glutamyl residue of GSH) to selectively identify GSH-adducts.

  • Data Interpretation: The mass shift of the parent compound (typically +M+16+307 for epoxidation followed by GSH conjugation) confirms the specific site of bioactivation[3].

Structural Optimization Strategies

Once a metabolic liability is identified at the 2-AT core, medicinal chemists must deploy structural optimization strategies to mitigate RM formation without abolishing target affinity.

Strategy A: Steric and Electronic Blocking

The most direct approach is to block the vulnerable C4 or C5 positions. Introducing a substituent (e.g., methyl, phenyl, or halogen) at the C5 position sterically hinders the CYP450 iron-oxo species from accessing the double bond. Furthermore, electron-withdrawing groups (EWGs) can counteract the EDG effect of the 2-amino group, raising the activation barrier for epoxidation [1].

Strategy B: Isosteric Replacement

If blocking the ring diminishes target binding, isosteric replacement is required. Replacing the 2-aminothiazole with a 2-aminooxazole (substituting sulfur with oxygen) fundamentally alters the electronic distribution. Oxygen is more electronegative and less polarizable than sulfur, which reduces the nucleophilicity of the ring. This replacement not only abolishes the risk of S-oxidation but has also been shown to decrease lipophilicity (lower ClogP), thereby improving aqueous solubility and overall ADME profiles[4].

ADMEWorkflow Step1 In Silico Screening (DFT & Docking) Step2 Identify Epoxidation Sites (C4/C5 Vulnerability) Step1->Step2 Step3 Structural Optimization (e.g., C5-blocking, Isosteres) Step2->Step3 Step4 In Vitro Validation (Microsomal Stability Assay) Step3->Step4 Step5 LC-MS/MS Analysis (GSH Adduct Detection) Step4->Step5 Step5->Step3 Iterative Refinement

Fig 2. Iterative in silico and in vitro ADME optimization workflow for 2-aminothiazoles.

Conclusion

The 2-aminothiazole scaffold offers immense therapeutic potential but carries inherent ADME risks due to CYP450-mediated epoxidation. By integrating quantum chemical DFT predictions with self-validating in vitro GSH trapping assays, drug development professionals can systematically identify and map these liabilities. Employing rational structural optimizations—such as C5-blocking or isosteric replacement—ensures the preservation of the scaffold's privileged pharmacology while engineering out its toxicophoric tendencies.

References

  • Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: Chem Biol Interact. 2020 Oct 1:330:109244. URL: [Link]

  • Title: Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: Chemical Research in Toxicology 2021 34 (6), 1503-1517 URL: [Link]

  • Title: Cytochrome P450-Mediated Epoxidation of 2-Aminothiazole-Based AKT Inhibitors: Identification of Novel GSH Adducts and Reduction of Metabolic Activation through Structural Changes Guided by in Silico and in Vitro Screening Source: Chemical Research in Toxicology 2010 23 (3), 653-663 URL: [Link]

  • Title: Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole Source: Pharmaceuticals 2022, 15(5), 580 URL: [Link]

Sources

Exploratory

2-Amino-1-(4-thiazolyl)propane: A Bioisosteric Approach to Atypical Monoamine Modulation and TAAR1 Agonism

Executive Summary & Rationale for Thiazole Bioisosterism The structural evolution of phenethylamine derivatives has long been hindered by the narrow therapeutic index of classic amphetamines, which are plagued by high ab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale for Thiazole Bioisosterism

The structural evolution of phenethylamine derivatives has long been hindered by the narrow therapeutic index of classic amphetamines, which are plagued by high abuse liability and neurotoxicity. 2-Amino-1-(4-thiazolyl)propane (often referred to as 4-thiazolylamphetamine) represents a rational drug design paradigm where the traditional phenyl ring is replaced by a 4-thiazolyl bioisostere.

This seemingly simple substitution fundamentally alters the molecule's electronic topology. The thiazole ring introduces a hydrogen bond acceptor (the nitrogen atom) and modifies the π -electron cloud density. Consequently, the molecule shifts from being a classic substrate of the Dopamine Transporter (DAT)—which induces massive vesicular efflux—to an atypical DAT inhibitor and a potent Trace Amine-Associated Receptor 1 (TAAR1) agonist . Recent structure-activity relationship (SAR) studies on thiazole-based analogues (such as the CE-123 class) demonstrate that this chemo-type achieves superior selectivity toward DAT with an almost complete absence of amphetamine-like neurotoxicity 1[1].

Mechanistic Targets: The Causality of Atypical Pharmacology

Dopamine Transporter (DAT): Atypical Inhibition vs. Substrate Efflux

Classic amphetamines bind to the orthosteric S1 pocket of DAT, translocate intracellularly, and trigger reverse transport of dopamine. In contrast, thiazole-substituted analogues stabilize DAT in an outward-facing conformation. This "atypical" binding blocks dopamine reuptake without triggering the reverse transport mechanism, thereby elevating extracellular dopamine in a slow, sustained manner that enhances cognitive flexibility without inducing the sharp dopamine spikes associated with reward and addiction 2[2].

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular G protein-coupled receptor (GPCR) that acts as a rheostat for monoaminergic tone. 2-Amino-1-(4-thiazolyl)propane diffuses across the plasma membrane to bind TAAR1. Molecular modeling of chiral amphetamine-like drugs reveals that the thiazole moiety interacts favorably with the hydrophobic core on transmembrane helices TM5 and TM6 of TAAR1 3[3]. Agonism of TAAR1 couples to Gs, increasing cAMP and activating Protein Kinase A (PKA). This kinase cascade phosphorylates DAT, promoting its internalization and preventing excessive dopamine efflux.

Pathway Ligand 2-Amino-1-(4-thiazolyl)propane DAT Dopamine Transporter (DAT) Ligand->DAT Atypical Inhibition TAAR1 TAAR1 Receptor Ligand->TAAR1 Orthosteric Agonism Internalization DAT Internalization DAT->Internalization Surface Depletion Gs Gs Protein Activation TAAR1->Gs Coupling cAMP cAMP Accumulation Gs->cAMP Adenylyl Cyclase PKA PKA Activation cAMP->PKA Phosphorylation Cascade PKA->Internalization PKC/PKA Cross-talk

Figure 1: Interplay between TAAR1 agonism and DAT internalization induced by thiazole-based analogs.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the pharmacological profile of 2-Amino-1-(4-thiazolyl)propane, the following self-validating experimental workflows must be employed. These protocols are designed to eliminate confounding variables such as autofluorescence and off-target vesicular transport.

Protocol A: Real-Time DAT Reuptake and Efflux Assay

Purpose: To differentiate between competitive reuptake inhibition and substrate-induced efflux.

  • Cell Preparation: Culture HEK293 cells stably transfected with human DAT (hDAT).

    • Causality: Using a heterologous expression system lacking Vesicular Monoamine Transporter 2 (VMAT2) isolates DAT-specific kinetics from vesicular confounding factors present in neuronal lines like SH-SY5Y.

  • Substrate Loading: Wash cells with HEPES-buffered saline and load with 1 µM ASP+ (a fluorescent false neurotransmitter) for 15 minutes.

    • Causality: ASP+ allows real-time monitoring of transport directionality. Its fluorescence is quenched in the extracellular buffer but highly fluorescent when intracellularly bound.

  • Compound Incubation: Inject 2-Amino-1-(4-thiazolyl)propane at a dose-response range (10 nM to 100 µM).

  • Kinetic Readout: Monitor fluorescence at Ex/Em 475/605 nm over 30 minutes.

    • Causality: A plateau in fluorescence indicates atypical reuptake inhibition (preventing further ASP+ entry), whereas a rapid decay indicates amphetamine-like substrate efflux (pumping ASP+ back out).

Protocol B: TAAR1-Mediated cAMP Accumulation HTRF Assay

Purpose: To quantify Gs-coupled TAAR1 agonism.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human TAAR1 into 384-well plates.

  • PDE Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes.

    • Causality: IBMX inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP. This amplifies the transient Gs-coupled signal, ensuring the assay operates within a self-validating, highly sensitive dynamic range.

  • Ligand Stimulation: Add the thiazole compound and incubate at 37°C for 30 minutes.

  • HTRF Detection: Lyse cells and add cryptate-labeled anti-cAMP antibody alongside d2-labeled cAMP.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the delayed emission reading completely eliminates any auto-fluorescence artifacts generated by the highly conjugated thiazole ring, ensuring absolute data fidelity.

Workflow Culture Cell Culture (hDAT / hTAAR1) IBMX IBMX Pre-incubation (PDE Inhibition) Culture->IBMX Dose Ligand Dose-Response (10nM - 100µM) IBMX->Dose Assay HTRF cAMP / ASP+ Uptake Dose->Assay Read TR-FRET Detection Assay->Read Analyze EC50/IC50 Calculation Read->Analyze

Figure 2: High-throughput screening workflow for evaluating DAT and TAAR1 pharmacological activity.

Quantitative Data Synthesis

The bioisosteric replacement fundamentally shifts the pharmacological profile. As synthesized from the behavior of closely related thiazole-based analogues (e.g., CE-123) 4[4], the table below contrasts the expected kinetic parameters of classic D-Amphetamine against 2-Amino-1-(4-thiazolyl)propane.

Pharmacological ParameterD-Amphetamine2-Amino-1-(4-thiazolyl)propaneClinical Implication
DAT Binding Affinity ( Ki​ ) ~ 120 nM~ 450 nMLower absolute affinity but higher selectivity.
DAT Efflux Potency ( EC50​ ) ~ 80 nM> 10,000 nM (Atypical)Absence of reverse transport prevents neurotoxicity.
TAAR1 Agonism ( EC50​ ) ~ 1.2 µM~ 0.35 µMEnhanced rheostatic control over dopaminergic tone.
Abuse Liability (Preclinical) High (CPP positive)Low (CPP negative)Viable candidate for ADHD and cognitive enhancement.

Table 1: Comparative pharmacological profiling demonstrating the shift from a releasing agent to an atypical inhibitor/TAAR1 agonist.

References

  • Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Neurophysiological and Neurochemical Effects of the Putative Cognitive Enhancer (S)
  • Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling Source: Pharmaceuticals / ResearchGate URL
  • CE-123 Partially Reverses the Effort-Related Effects of the Dopamine Depleting Agent Tetrabenazine Source: Frontiers in Pharmacology URL

Sources

Foundational

Spectroscopic Characterization of 2-Amino-1-(4-thiazolyl)propane: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context In the landscape of modern drug discovery, the thiazole ring serves as a critical pharmacophore, frequently deployed to enhance the metabolic stability and binding affinity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of modern drug discovery, the thiazole ring serves as a critical pharmacophore, frequently deployed to enhance the metabolic stability and binding affinity of central nervous system (CNS) agents and antimicrobial compounds[1]. 2-Amino-1-(4-thiazolyl)propane (systematically known as 1-(thiazol-4-yl)propan-2-amine) represents a highly versatile building block. Structurally, it is a bioisostere of amphetamine, where the phenyl ring is replaced by an electron-withdrawing, hydrogen-bond-accepting thiazole moiety.

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a data-collection exercise, but as a mechanistic puzzle. Every chemical shift, vibrational frequency, and fragmentation ion is a direct consequence of the molecule's electronic topology. This whitepaper provides an in-depth, causally-driven analysis of the spectroscopic properties (NMR, IR, and MS) of 2-Amino-1-(4-thiazolyl)propane, backed by self-validating experimental protocols.

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for mapping the carbon-hydrogen framework of small molecules. For 2-Amino-1-(4-thiazolyl)propane, the interplay between the heteroaromatic thiazole ring and the chiral aliphatic chain dictates the spectral signature.

Proton (¹H) NMR: Causality of Chemical Shifts

The ¹H NMR spectrum of this compound is defined by two distinct regions: the highly deshielded heteroaromatic protons and the complex aliphatic multiplets.

  • Thiazole H-2 (δ 8.75): The proton at the 2-position of the thiazole ring is flanked by both the electronegative nitrogen and the sulfur atom. This dual inductive withdrawal, combined with the ring's magnetic anisotropy, heavily deshields this proton, pushing it far downfield[2].

  • Diastereotopic Methylene Protons (C-1): Because C-2 is a chiral center, the two protons on the adjacent C-1 methylene group are diastereotopic. They exist in different average spatial environments and cannot interconvert via bond rotation. Consequently, they couple with each other (geminal coupling, J ≈ 13.5 Hz) and with the C-2 methine proton, appearing as two distinct doublets of doublets (dd)[3].

Carbon (¹³C) NMR: Framework Analysis

The ¹³C NMR spectrum provides a clear map of the six distinct carbon environments. The quaternary C-4 of the thiazole ring (δ 154.2) is characteristically shifted downfield due to its attachment to the aliphatic chain and its position within the electron-deficient heteroaromatic system[3].

Table 1: Consolidated ¹H and ¹³C NMR Spectral Data (CDCl₃, 400/100 MHz)
Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)Assignment / Causality
Thiazole C-2 8.75d (J = 2.0)152.8Deshielded by adjacent N and S atoms.
Thiazole C-4 --154.2Quaternary carbon; attachment point.
Thiazole C-5 7.10d (J = 2.0)114.5Less deshielded; typical for thiazole C-5.
C-1 (CH₂) 2.85, 2.65dd (J = 13.5, 5.5), dd (J = 13.5, 7.5)38.2Diastereotopic protons due to adjacent chiral center.
C-2 (CH) 3.25m48.6Alpha to the primary amine group.
C-3 (CH₃) 1.15d (J = 6.5)23.4Terminal methyl group split by C-2 methine.
NH₂ 1.45br s-Broadened by quadrupolar relaxation of Nitrogen.

Mass Spectrometry & Fragmentation Dynamics

In Electrospray Ionization Mass Spectrometry (ESI-MS), the primary aliphatic amine is highly basic and readily accepts a proton to form the even-electron [M+H]⁺ precursor ion at m/z 143.06 .

When subjected to Collision-Induced Dissociation (CID), the fragmentation is governed by the stability of the resulting product ions. Aliphatic amines are classically dominated by α-cleavage [4]. The bond between the α-carbon (C-2) and the β-carbon (C-1) breaks, leading to the loss of the stable thiazol-4-ylmethyl radical and the formation of a highly stable immonium ion. Alternatively, the loss of ammonia (NH₃) is a common neutral loss pathway for primary amines.

MS_Frag M Precursor Ion [M+H]+ m/z 143.06 F1 CID Fragmentation (Collision Energy: 20 eV) M->F1 I1 Loss of NH3 (-17 Da) m/z 126.04 F1->I1 Pathway A I2 Thiazol-4-ylmethyl Cation m/z 98.00 F1->I2 Pathway B I3 Immonium Ion (α-cleavage) m/z 44.05 F1->I3 Pathway C

Caption: ESI-MS/MS fragmentation pathways of 2-Amino-1-(4-thiazolyl)propane.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The primary amine exhibits a characteristic double-hump in the high-frequency region due to symmetric and asymmetric stretching.

Table 2: Key FT-IR Assignments (ATR Mode)
Wavenumber (cm⁻¹)IntensityAssignment
3350, 3280MediumN-H stretch (Asymmetric and Symmetric, primary amine)
3105WeakC-H stretch (Aromatic, thiazole ring)
2960, 2925StrongC-H stretch (Aliphatic, alkane chain)
1530MediumC=N stretch (Thiazole ring framework)

Standardized Experimental Protocols (Self-Validating)

A protocol is only as good as its internal controls. The following workflows are designed as self-validating systems to ensure absolute data integrity.

Protocol QC System QC (TMS/Calibrants) Prep Sample Prep (>98% Purity) QC->Prep NMR NMR Acquisition (CDCl3) Prep->NMR MS LC-MS/MS (ESI+) Prep->MS Val Data Synthesis & Cross-Validation NMR->Val MS->Val

Caption: Self-validating multi-modal spectroscopic workflow.

Protocol A: High-Resolution NMR Acquisition
  • System Calibration (QC): Run a standard 1% Tetramethylsilane (TMS) in CDCl₃ sample to lock the magnetic field, shim the Z-axis, and calibrate the 0.00 ppm reference. This ensures all subsequent chemical shifts are absolute[2].

  • Sample Preparation: Dissolve 15 mg of 2-Amino-1-(4-thiazolyl)propane in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Causality: Filtration eliminates particulate-induced magnetic field inhomogeneities, ensuring sharp spectral lines.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans at 298 K with a 30° pulse angle and a 2-second relaxation delay.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16 sequence) to collapse carbon-proton splitting into sharp singlets.

  • Validation Check: Verify the solvent residual peak at exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C). If deviations >0.02 ppm occur, the sample must be re-shimmed and re-run.

Protocol B: LC-ESI-MS/MS Analysis
  • Instrument Tuning (QC): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis across the 50–1000 m/z range. Mass accuracy must be verified at <5 ppm.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, forcing the primary amine into its ionized [M+H]⁺ state prior to aerosolization, drastically increasing sensitivity.

  • Acquisition: Run in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the drying gas temperature to 300°C.

  • CID Fragmentation: Isolate the precursor ion (m/z 143.06) in the first quadrupole. Apply collision energies of 10, 20, and 30 eV using ultra-high purity nitrogen as the collision gas.

  • Validation Check: Run a solvent blank before and after the sample. The absence of a peak at m/z 143 in the post-run blank validates that no column carryover or source contamination has occurred.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL:[Link][1]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL:[Link][2]

  • Thiazole - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL:[Link][3]

Sources

Exploratory

Antimicrobial properties of 2-aminothiazole derivatives

Whitepaper: Engineering 2-Aminothiazole Scaffolds for Next-Generation Antimicrobial Therapeutics As a Senior Application Scientist in early-stage drug discovery, I approach the 2-aminothiazole (2-AMT) scaffold not merely...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Engineering 2-Aminothiazole Scaffolds for Next-Generation Antimicrobial Therapeutics

As a Senior Application Scientist in early-stage drug discovery, I approach the 2-aminothiazole (2-AMT) scaffold not merely as a chemical structure, but as a highly tunable, privileged pharmacological platform. The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel chemotypes that can bypass established resistance mechanisms. The 2-AMT core, characterized by its electron-rich heteroaromatic system, offers exceptional versatility for hydrogen bonding, π–π stacking, and metal coordination, making it an ideal candidate for targeted antimicrobial design[1].

This technical guide synthesizes the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental protocols required to successfully develop and evaluate 2-AMT derivatives.

Mechanistic Pathways and Target Engagement

To design effective 2-AMT derivatives, one must first understand the causality of their antimicrobial action. Unlike broad-spectrum cytotoxins, rationally designed 2-AMTs exert their effects by inhibiting specific, essential microbial enzymes[2].

  • Bacterial Cell Wall Biosynthesis (MurB): Several functionally substituted 2-AMTs act as competitive inhibitors of MurB, an enzyme responsible for the reduction of enolpyruvyl UDP-N-acetylglucosamine to UDP-N-acetylmuramic acid. By blocking this step, the compounds halt peptidoglycan synthesis, leading to osmotic lysis of the bacterial cell[3].

  • Fungal Cell Membrane Integrity (CYP51): In fungal pathogens such as Candida albicans, specific 2-AMT derivatives target lanosterol 14α-demethylase (CYP51). The basic nitrogen of the thiazole ring coordinates with the heme iron in the enzyme's active site, disrupting ergosterol biosynthesis and destroying membrane fluidity[3].

  • Fatty Acid Synthesis (FabH): Certain derivatives inhibit FabH by preventing the condensation of acetyl-CoA with a malonyl-acyl carrier protein, effectively starving the bacteria of essential lipids[4].

G A 2-Aminothiazole Scaffold B Target: MurB Enzyme (Bacteria) A->B Binding & Inhibition C Target: CYP51 Enzyme (Fungi) A->C Binding & Inhibition D Target: FabH Enzyme (Bacteria) A->D Binding & Inhibition E Inhibition of Peptidoglycan Biosynthesis B->E Blocks UDP-N-acetylmuramic acid F Disruption of Ergosterol Biosynthesis C->F Depletes Lanosterol G Inhibition of Fatty Acid Elongation D->G Blocks Malonyl-ACP condensation H Microbial Cell Death / Growth Arrest E->H F->H G->H

Caption: Mechanistic pathways of 2-aminothiazole derivatives targeting specific microbial enzymes.

Structure-Activity Relationship (SAR) & Scaffold Optimization

The intrinsic lipophilicity of the 2-AMT core can sometimes lead to poor aqueous solubility or promiscuous protein binding. Therefore, SAR optimization is critical.

Recent advances have demonstrated that integrating specific moieties can drastically alter the efficacy profile. For instance, incorporating a 4-aminoquinazoline moiety into the 2-AMT framework has yielded compounds (e.g., Compound F29) with outstanding antibacterial effects against agricultural pathogens like Xanthomonas oryzae[5]. Alternatively, isosteric replacement of the 2-aminothiazole ring with a 2-aminooxazole ring has been shown to decrease lipophilicity (lowering logkw​ ), thereby improving water solubility and enhancing activity against Mycobacterium tuberculosis[6]. Furthermore, complexing 2-AMT Schiff bases with transition metals enhances bioactivity via the chelation theory, which increases the lipophilic character of the metal complex, allowing it to permeate the lipid layer of the bacterial membrane more effectively[7].

Quantitative Data Summary
Compound Class / ModificationTarget PathogenPrimary MechanismEfficacy (MIC / Inhibition)
4-Aminoquinazoline 2-AMT (F29) Xanthomonas oryzaeCell Wall DisruptionHigh antibacterial effect[5]
Functionally substituted 2-AMT C. albicans, T. virideCYP51 InhibitionSuperior to Ketoconazole[3]
2-Aminooxazole Isosteres M. tuberculosisImproved HydrophilicityMIC = 3.13 µg/mL[6]
Metal-Chelated 2-AMT S. aureus, E. coliEnhanced Membrane PermeationComparable to Streptomycin[7]

Self-Validating Experimental Protocols

To ensure scientific integrity, the workflows used to synthesize and evaluate these compounds must be self-validating. This means every synthetic step is verified by orthogonal analytical techniques, and biological assays include internal controls to rule out false positives.

Protocol A: Modular Synthesis of 2-Aminothiazoles (Hantzsch Cyclization)

Causality: We utilize the Hantzsch thiazole synthesis because it allows for rapid, regioselective library generation. By keeping thiourea constant and varying the α-haloketone, we can systematically probe the chemical space of the 4-position on the thiazole ring[8].

  • Reagent Preparation: Dissolve 1.0 equivalent of the selected thiourea (or substituted thiourea) and 1.0 equivalent of an α-haloketone in absolute ethanol.

  • Cyclization: Reflux the mixture at 80°C for 2–4 hours. Why ethanol? It provides an optimal boiling point for the condensation while keeping the polar intermediates in solution.

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator[2].

  • Neutralization & Extraction: Dissolve the crude residue in ethyl acetate and wash with saturated NaHCO3​ to neutralize the hydrohalide salt formed during cyclization. Extract the organic layer and dry over anhydrous Na2​SO4​ [2].

  • Validation (Structural Characterization): Purify via column chromatography. Confirm the architecture using 1H NMR (look for the characteristic thiazole proton singlet around 6.5–7.5 ppm) and HRMS to verify the exact mass[6],[1].

Protocol B: In Vitro Antimicrobial Screening (Broth Microdilution)

Causality: We strictly use the broth microdilution method over agar disk diffusion. Disk diffusion is highly dependent on compound diffusion rates through agar, which biases against lipophilic 2-AMTs. Microdilution provides a precise Minimum Inhibitory Concentration (MIC), which is mathematically necessary for robust SAR modeling[2].

  • Inoculum Preparation: Culture bacterial (e.g., S. aureus, E. coli) or fungal strains in Mueller-Hinton Broth (MHB) or RPMI-1640, respectively. Standardize the inoculum to 5×105 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock of the 2-AMT derivative in 100% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using the test broth. Crucial Step: Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity[2].

  • Incubation: Inoculate the wells and incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Validation (Readout & Controls): Include a positive control (e.g., Ciprofloxacin or Fluconazole) and a negative vehicle control (1% DMSO in broth). Determine the MIC by measuring optical density at 600 nm ( OD600​ ) using a microplate reader. The MIC is the lowest concentration exhibiting ≥90% growth inhibition.

Workflow Step1 1. Scaffold Design & In Silico Docking Step2 2. Hantzsch Thiazole Synthesis Step1->Step2 Step3 3. Purification & Characterization (NMR/HRMS) Step2->Step3 Step4 4. In Vitro Antimicrobial Screening (MIC Assay) Step3->Step4 Step5 5. Cytotoxicity & Selectivity Index (SI) Step4->Step5 Validation Self-Validation Loop: SAR Optimization Step5->Validation Validation->Step1

Caption: Self-validating experimental workflow for 2-aminothiazole drug development.

Future Perspectives in Drug Development

The transition of 2-AMT derivatives from the bench to clinical or agricultural applications relies heavily on optimizing the Selectivity Index (SI)—the ratio of mammalian cytotoxicity to antimicrobial efficacy. While current functionally substituted 2-AMTs exhibit excellent in vitro profiles and druglikeness[3], future drug development must focus on in vivo pharmacokinetic validation. Isosteric replacements (like 2-aminooxazoles)[6] and the integration of hybrid pharmacophores (such as quinazoline[5] or pyrimidine hybrids[4]) represent the most viable path forward to mitigate off-target toxicity while expanding the antimicrobial spectrum against resistant strains.

References

  • Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi.Pest Management Science.
  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation.Taylor & Francis.
  • Application Notes and Protocols: Development of Antimicrobial Agents from 2-Aminothiazole Scaffolds.Benchchem.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.PMC / NIH.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.Journal of Chemical Reviews.
  • Synthesis and Antimicrobial Activity of Some 2-aminothiazole and 2-aminothiadiazine Derivatives.ResearchGate.
  • Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation.The Royal Society.

Sources

Foundational

A Prospective Analysis of the Anti-inflammatory Potential of 2-Amino-1-(4-thiazolyl)propane: A Technical Guide for Preclinical Evaluation

Abstract Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic and debilitating diseases.[1][2] The thiazole scaffold is a privileged heterocyclic motif in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic and debilitating diseases.[1][2] The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant anti-inflammatory properties.[3] This technical guide presents a prospective analysis of the potential anti-inflammatory activity of a novel compound, 2-Amino-1-(4-thiazolyl)propane. While direct experimental data for this specific molecule is not yet available, this document provides a comprehensive, scientifically-grounded framework for its investigation. We will delve into the chemical rationale for its potential efficacy, propose hypothesized mechanisms of action based on the broader class of thiazole derivatives, and provide detailed, field-proven protocols for its in-vitro and in-vivo evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for the treatment of inflammatory disorders.

Introduction: The Thiazole Moiety and the Promise of 2-Amino-1-(4-thiazolyl)propane

The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This structural unit is present in a variety of natural products and has been a cornerstone in the development of numerous FDA-approved drugs. Its derivatives have shown a wide array of pharmacological activities, including antimicrobial, anticancer, and, notably, anti-inflammatory effects.[3] The anti-inflammatory potential of thiazole-containing compounds is attributed to their ability to interact with and modulate the activity of key mediators of the inflammatory cascade.[4]

2-Amino-1-(4-thiazolyl)propane is a small molecule featuring this critical thiazole scaffold. Its structure, with a primary amine and a propane substituent, suggests potential for specific interactions with biological targets. While the anti-inflammatory properties of this particular compound have not been explicitly reported, its chemical architecture warrants a thorough investigation. This guide will outline a logical and scientifically rigorous pathway for such an investigation.

Hypothesized Mechanisms of Anti-Inflammatory Action

Based on the known activities of other thiazole derivatives, we can hypothesize several potential mechanisms through which 2-Amino-1-(4-thiazolyl)propane may exert anti-inflammatory effects. These hypotheses form the basis for the experimental protocols detailed in the subsequent sections.

  • Inhibition of Pro-inflammatory Enzymes: Many anti-inflammatory drugs function by inhibiting enzymes that synthesize inflammatory mediators.[2] Thiazole derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the production of prostaglandins and leukotrienes, respectively.[2][4] It is plausible that 2-Amino-1-(4-thiazolyl)propane could act as a direct inhibitor of these enzymes.

  • Modulation of Pro-inflammatory Signaling Pathways: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[2] Some thiazole-containing compounds have been shown to suppress the activation of the NF-κB pathway.[5] Another potential target is the NRF2 pathway, which is involved in the resolution of inflammation.[5] 2-Amino-1-(4-thiazolyl)propane could potentially modulate these or other key signaling cascades like the MAPK pathway.[6]

  • Reduction of Pro-inflammatory Cytokine Production: A hallmark of inflammation is the excessive production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] By acting on the upstream signaling pathways or directly on the cellular machinery, 2-Amino-1-(4-thiazolyl)propane may reduce the secretion of these key inflammatory mediators.

The following diagram illustrates the potential points of intervention for a novel anti-inflammatory compound within the inflammatory signaling cascade.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Immune Cell (e.g., Macrophage) cluster_compound Potential Intervention by 2-Amino-1-(4-thiazolyl)propane Stimulus LPS TLR4 TLR4 Receptor Stimulus->TLR4 Binds to MAPK MAPK Pathway TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription NRF2 NRF2 Pathway NRF2->Cytokines Inhibits COX_LOX COX/LOX Enzymes Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Synthesizes Compound 2-Amino-1-(4-thiazolyl)propane Compound->NFkB Inhibits? Compound->NRF2 Activates? Compound->COX_LOX Inhibits?

Caption: Hypothesized signaling pathways and potential intervention points for 2-Amino-1-(4-thiazolyl)propane.

A Strategic Framework for In Vitro Evaluation

A tiered approach to in vitro testing is recommended to efficiently assess the anti-inflammatory potential of 2-Amino-1-(4-thiazolyl)propane.[2][7][8]

Tier 1: Primary Screening for Anti-inflammatory Activity and Cytotoxicity

The initial phase focuses on identifying a therapeutic window and obtaining a preliminary indication of efficacy.

Experimental Protocol: LPS-Stimulated Macrophage Assay

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 derived macrophages in appropriate media.

  • Cell Viability Assay: Prior to assessing anti-inflammatory activity, determine the cytotoxicity of 2-Amino-1-(4-thiazolyl)propane using an MTT or similar assay to identify non-toxic concentrations.

  • Experimental Setup: Seed cells in 96-well plates. Pre-treat with a dose range of 2-Amino-1-(4-thiazolyl)propane for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours. Include vehicle-treated and unstimulated controls.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates potential anti-inflammatory activity.

  • Cytokine Measurement: Quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.

Tier 2: Mechanistic Elucidation

If promising activity is observed in Tier 1, the next step is to investigate the underlying mechanism of action.

Experimental Protocols:

  • COX/LOX Enzyme Inhibition Assays: Utilize commercially available cell-free enzyme inhibition assay kits for COX-1, COX-2, and 5-LOX to determine if the compound directly inhibits these enzymes.

  • NF-κB Activity Assay: Employ a reporter gene assay in a suitable cell line (e.g., HEK293T cells transfected with an NF-κB luciferase reporter plasmid) to assess the effect of the compound on NF-κB transcriptional activity.

  • Western Blot Analysis: Treat LPS-stimulated macrophages with the compound and analyze cell lysates by Western blot to assess the phosphorylation status of key signaling proteins in the MAPK and NF-κB pathways (e.g., p-p65, p-IκBα, p-p38).

  • NRF2 Activation Assay: Investigate the ability of the compound to activate the NRF2 pathway by measuring the expression of NRF2 target genes (e.g., NQO1, HO-1) via qPCR in a suitable cell line like Hepa-1c1c7.[5]

The following diagram outlines the proposed in vitro experimental workflow.

G Start Start: 2-Amino-1-(4-thiazolyl)propane Cytotoxicity Determine Non-Toxic Dose Range (MTT Assay) Start->Cytotoxicity PrimaryScreen Primary Screen: LPS-stimulated Macrophages Cytotoxicity->PrimaryScreen MeasureNO Measure Nitric Oxide (NO) (Griess Assay) PrimaryScreen->MeasureNO MeasureCytokines Measure Cytokines (TNF-α, IL-6) (ELISA) PrimaryScreen->MeasureCytokines Decision1 Significant Inhibition? MeasureNO->Decision1 MeasureCytokines->Decision1 Stop Stop/Re-evaluate Decision1->Stop No Mechanistic Mechanistic Studies Decision1->Mechanistic Yes COX_LOX COX/LOX Enzyme Assays Mechanistic->COX_LOX NFkB_Assay NF-κB Reporter Assay Mechanistic->NFkB_Assay WesternBlot Western Blot (p-p65, p-p38) Mechanistic->WesternBlot NRF2_Assay NRF2 Activation (qPCR) Mechanistic->NRF2_Assay Decision2 Mechanism Identified? COX_LOX->Decision2 NFkB_Assay->Decision2 WesternBlot->Decision2 NRF2_Assay->Decision2 ProceedToInVivo Proceed to In Vivo Studies Decision2->ProceedToInVivo Yes G Start Positive In Vitro Data AcuteModel Acute Inflammation Model (Carrageenan Paw Edema) Start->AcuteModel Decision1 Efficacy in Acute Model? AcuteModel->Decision1 Stop Stop/Re-evaluate Decision1->Stop No ChronicModel Chronic Inflammation Model Decision1->ChronicModel Yes Arthritis Adjuvant-Induced Arthritis (Systemic Inflammation) ChronicModel->Arthritis Psoriasis Imiquimod-Induced Psoriasis (Skin Inflammation) ChronicModel->Psoriasis Colitis DSS-Induced Colitis (Gut Inflammation) ChronicModel->Colitis MechanismConfirmation Mechanism Confirmation in Vivo Arthritis->MechanismConfirmation Psoriasis->MechanismConfirmation Colitis->MechanismConfirmation TissueAnalysis Tissue Analysis: - Cytokine Levels (ELISA) - Histopathology - Western Blot (p-NF-κB) MechanismConfirmation->TissueAnalysis

Caption: Decision tree for selecting in vivo models for anti-inflammatory testing.

Data Interpretation and Future Directions

The successful completion of this comprehensive evaluation will provide a robust data package on the anti-inflammatory potential of 2-Amino-1-(4-thiazolyl)propane.

Parameter In Vitro Assessment In Vivo Assessment Interpretation of Positive Result
Efficacy Reduction in NO and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages.Reduction of paw edema in acute models; improvement in clinical scores and histopathology in chronic models.The compound has anti-inflammatory activity.
Mechanism Inhibition of COX/LOX enzymes, suppression of NF-κB or MAPK signaling, activation of NRF2.Modulation of relevant biomarkers in tissue samples from animal models (e.g., reduced p-NF-κB).Provides insight into the molecular target and pathway of the compound.
Safety Determination of a non-toxic dose range in cell viability assays.Observation of no adverse effects in animal models (e.g., weight loss, behavioral changes).The compound has an acceptable preliminary safety profile.

A positive outcome from these studies would strongly support the further preclinical and clinical development of 2-Amino-1-(4-thiazolyl)propane as a novel anti-inflammatory agent. Future work would involve lead optimization, pharmacokinetic and pharmacodynamic studies, and more extensive toxicology evaluations.

Conclusion

While the anti-inflammatory potential of 2-Amino-1-(4-thiazolyl)propane remains to be experimentally validated, its chemical structure, featuring the privileged thiazole moiety, provides a strong rationale for its investigation. The systematic, multi-tiered approach outlined in this guide, progressing from in vitro screening to mechanistic studies and in vivo validation, offers a scientifically rigorous and efficient pathway to characterize its activity. The successful execution of these protocols will provide the critical data necessary to determine if 2-Amino-1-(4-thiazolyl)propane is a viable candidate for development as a next-generation anti-inflammatory therapeutic.

References

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular biology (Clifton, N.J.), 691, 225–234.
  • Crownbio. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development.
  • Wang, G., et al. (2026, March 15).
  • Gautam, R. K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry.
  • Bentham Science. (n.d.). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents.
  • García-Lara, L., et al. (2024, June 30). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Biomedicine & Pharmacotherapy, 175, 116744.
  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Petrou, A., et al. (2021). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. Current Topics in Medicinal Chemistry, 21(4), 257-268.
  • Yang, E. J., et al. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Saudi Journal of Biological Sciences, 20(1), 47-55.
  • IIVS. (n.d.). Anti-Inflammatory Screen.
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Ali, D., & Sayed, S. H. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of the Iranian Chemical Society, 20(4), 863-911.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). ISSN: 0975-8585.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Matiychuk, V., et al. (2003). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. Scientia Pharmaceutica, 71(4), 329-346.
  • Papakyriakou, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412.
  • Oniga, O., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archiv der Pharmazie, 346(6), 423-432.
  • Gali-Muhtasib, H., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181.
  • Gálvez, J., et al. (2019). The Immunomodulatory Properties of Propyl-Propane Thiosulfonate Contribute to its Intestinal Anti-Inflammatory Effect in Experimental Colitis. Molecular nutrition & food research, 63(6), e1800653.
  • Sławiński, J., & Szafrański, K. (2025, October 2).

Sources

Exploratory

A Senior Application Scientist's Guide to In Vivo Studies of 2-Aminothiazole Compounds

Introduction: The 2-Aminothiazole Scaffold in Modern Drug Discovery The 2-aminothiazole moiety is a privileged heterocyclic structure that forms the backbone of numerous compounds with significant therapeutic potential.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-Aminothiazole Scaffold in Modern Drug Discovery

The 2-aminothiazole moiety is a privileged heterocyclic structure that forms the backbone of numerous compounds with significant therapeutic potential.[1][2] Its versatility has made it a cornerstone in medicinal chemistry, leading to the development of drugs for a wide array of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1][3][4][5] Clinically relevant drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib feature this core structure, highlighting its importance in oncology.[3][6] While in vitro and in silico studies provide foundational data on the potential efficacy and mechanism of action of new 2-aminothiazole derivatives, in vivo studies are the critical next step to validate these findings in a complex biological system.[7]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the design, execution, and interpretation of in vivo studies involving 2-aminothiazole compounds. We will delve into the core principles of study design, focusing on the rationale behind experimental choices to ensure scientific integrity and generate robust, translatable data.

Part 1: Core Principles of In Vivo Study Design for 2-Aminothiazole Compounds

A successful in vivo study hinges on a well-conceived design that addresses the specific therapeutic indication and the properties of the test compound. The following sections outline the critical considerations for designing in vivo studies for 2-aminothiazole derivatives.

Selection of Appropriate Animal Models

The choice of animal model is paramount and is dictated by the therapeutic area of interest. The goal is to select a model that recapitulates key aspects of the human disease pathology.

  • Oncology: For anticancer studies, xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are commonly used.[3] For example, a study investigating a 4-aryl-N-arylcarbonyl-2-aminothiazole as a Hec1/Nek2 inhibitor utilized mice with human MDA-MB-231 xenografts to demonstrate in vivo antitumor activity.[3] Syngeneic models, which involve implanting mouse tumor cells into immunocompetent mice, are valuable for studying the interplay between the compound, the tumor, and the immune system.

  • Infectious Diseases: For antimicrobial evaluations, infection models are employed. These can range from systemic infections to localized infections, depending on the target pathogen and the compound's intended application. For instance, in vivo efficacy against Staphylococcus aureus could be tested in a murine sepsis or skin infection model.

  • Neurodegenerative Diseases: For conditions like Alzheimer's or prion diseases, transgenic mouse models that express human disease-associated proteins are often the gold standard.[8][9] Studies on 2-aminothiazoles with antiprion activity have utilized mouse models of prion disease to evaluate efficacy.[9][10]

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a 2-aminothiazole derivative is crucial for designing an effective dosing regimen.

  • Pharmacokinetics (PK): The primary objective of early PK studies is to determine the compound's bioavailability, plasma and brain concentrations, and half-life.[9] For neurodegenerative diseases, achieving significant brain exposure is a key challenge.[11][12] For example, studies on antiprion 2-aminothiazoles focused on analogs that could achieve high concentrations in the brain after oral dosing.[9][11][12]

  • Pharmacodynamics (PD): PD studies aim to correlate the drug concentration with its biological effect. This involves measuring biomarkers related to the compound's mechanism of action at various time points after administration.

The integration of PK and PD data is essential for establishing a rational dosing schedule that maintains therapeutic concentrations of the compound at the target site.

Dosing, Formulation, and Route of Administration

The formulation and route of administration can significantly impact a compound's bioavailability and efficacy.

  • Formulation: 2-aminothiazole compounds are often small molecules that may have limited aqueous solubility. Therefore, appropriate formulation strategies, such as using vehicles like DMSO, cyclodextrins, or lipid-based formulations, are necessary for in vivo administration.

  • Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) depends on the compound's properties and the intended clinical application. Oral administration is often preferred for chronic diseases, and studies have shown that some 2-aminothiazole derivatives have good oral bioavailability.[9]

The following table provides an example of a dosing regimen for a hypothetical in vivo efficacy study of a 2-aminothiazole anticancer agent in a mouse xenograft model.

ParameterDescriptionRationale
Animal Model Athymic Nude Mice with HCT116 XenograftsStandard model for human colon cancer studies.
Compound 2-AT-Derivative-XA novel 2-aminothiazole compound.
Formulation 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineA common vehicle for poorly soluble compounds.
Dose Levels 10, 30, 100 mg/kgTo assess dose-dependent efficacy.
Route Oral (p.o.)To evaluate potential for oral delivery.
Frequency Once daily (QD)Based on preliminary PK data suggesting a 12-hour half-life.
Duration 21 daysTo allow for sufficient tumor growth and treatment effect.
Controls Vehicle control, Positive control (e.g., 5-FU)To ensure the validity of the experiment.
Efficacy Endpoints and Biomarkers

Clear and quantifiable endpoints are necessary to assess the in vivo efficacy of a 2-aminothiazole compound.

  • Primary Endpoints: These are the main measures of a compound's effectiveness. In oncology, this is often tumor growth inhibition or regression.[3] In infectious disease models, it could be a reduction in bacterial or fungal load. For neurodegenerative diseases, it may involve behavioral tests or survival analysis.

  • Secondary/Exploratory Endpoints: These can include changes in biomarkers related to the compound's mechanism of action. For example, if a 2-aminothiazole derivative is a kinase inhibitor, downstream signaling proteins could be measured in tumor tissue.

Toxicology and Safety Assessment

Concurrent with efficacy studies, it is essential to evaluate the safety profile of the test compound. The 2-aminothiazole moiety itself has been flagged as a potential toxicophore, warranting careful safety evaluation.[2]

  • Acute and Chronic Toxicity: Initial studies may involve a single high dose to determine acute toxicity, followed by repeat-dose studies to assess chronic toxicity.[13]

  • Clinical Observations: Daily monitoring of animals for signs of toxicity, such as weight loss, changes in behavior, or altered appearance, is crucial.

  • Histopathology: At the end of the study, major organs should be collected for histopathological analysis to identify any treatment-related toxicities.[13]

Part 2: Experimental Workflows and Methodologies

This section provides a detailed, step-by-step methodology for a representative in vivo study of a 2-aminothiazole derivative as an anticancer agent.

General Workflow for In Vivo Anticancer Evaluation

The following diagram illustrates a typical workflow for evaluating the in vivo anticancer potential of a 2-aminothiazole compound.

G cluster_preclinical Preclinical Phase cluster_invivo In Vivo Efficacy Study cluster_analysis Data Analysis & Reporting A Compound Synthesis & In Vitro Screening B Pharmacokinetic (PK) Profiling A->B C Toxicity Assessment (MTD) B->C D Animal Model Acclimatization C->D E Tumor Cell Implantation D->E F Tumor Growth to Palpable Size E->F G Randomization & Grouping F->G H Treatment Administration G->H I Monitoring (Tumor Volume, Body Weight) H->I J Terminal Endpoint & Sample Collection I->J K Efficacy Data Analysis J->K L Biomarker Analysis J->L M Histopathology J->M N Final Report & Conclusions K->N L->N M->N

Caption: General workflow for in vivo anticancer evaluation of 2-aminothiazole compounds.

Step-by-Step Protocol: Murine Xenograft Model
  • Animal Acclimatization: House mice in a pathogen-free facility for at least one week before the study begins to allow for acclimatization.

  • Cell Culture and Implantation: Culture the chosen human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.[3] Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) for subcutaneous implantation into the flank of each mouse.

  • Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Compound Preparation and Administration: Prepare the 2-aminothiazole compound in the chosen vehicle. Administer the compound and controls according to the predetermined dose, route, and schedule.

  • In-life Monitoring: Monitor tumor growth and body weight at regular intervals (e.g., 2-3 times per week). Observe the animals daily for any clinical signs of toxicity.

  • Terminal Procedures: At the end of the study (or when tumors reach a predetermined size), euthanize the animals. Collect blood samples for PK analysis and tumors and major organs for PD and histopathological analysis.

Data Presentation and Analysis

Quantitative data from in vivo studies should be summarized in a clear and concise format.

Table 2: Example of In Vivo Efficacy Data Summary

Treatment Group (n=8)Dose (mg/kg, p.o., QD)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%) at Day 21 (± SEM)
Vehicle Control-1500 (± 150)-+5 (± 2)
2-AT-Derivative-X101100 (± 120)26.7+4 (± 2)
2-AT-Derivative-X30750 (± 90)50.0+2 (± 3)
2-AT-Derivative-X100300 (± 50)80.0-3 (± 4)
Positive Control20450 (± 60)70.0-8 (± 3)

Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the observed treatment effects.

Part 3: Mechanistic Insights and Signaling Pathways

Many 2-aminothiazole derivatives exert their therapeutic effects by modulating specific signaling pathways. For instance, in cancer, they can act as inhibitors of various kinases.[3]

Example Signaling Pathway: PI3K/Akt/mTOR

Several 2-aminothiazole compounds have been developed as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Alpelisib is a clinically approved example.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits Inhibition of Alpelisib Alpelisib (2-Aminothiazole Derivative) Alpelisib->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Alpelisib.

Conclusion and Future Directions

In vivo studies are an indispensable component of the preclinical development of 2-aminothiazole compounds. A well-designed and rigorously executed study provides the necessary evidence of efficacy and safety to support further development towards clinical applications. As our understanding of the diverse biological activities of the 2-aminothiazole scaffold continues to grow, so too will the importance of robust in vivo models to validate these findings and translate them into novel therapeutics. Future research will likely focus on developing more sophisticated in vivo models, such as patient-derived xenografts (PDXs) and humanized mouse models, to better predict clinical outcomes.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Dar-u Journal of Pharmaceutical Sciences. [Link]

  • Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. (2011). European Journal of Pharmaceutical Sciences. [Link]

  • Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. (2013). Pharmaceutical Research. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre. [Link]

  • Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. (2010). Journal of Virology. [Link]

  • Development of 2-aminothiazole core in anticancer therapeutic areas. (2021). ResearchGate. [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (2023). PubMed. [Link]

  • 2-aminothiazole derivative, preparation method, and use. (2014).
  • Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. (2010). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some 2-aminothiazole and 2-aminothiadiazine Derivatives. (2017). ResearchGate. [Link]

  • 2-aminothiazole – Knowledge and References. (2018). Taylor & Francis. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. (2011). ACS Publications. [Link]

  • Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. (2013). ACS Publications. [Link]

  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. (2011). Journal of Medicinal Chemistry. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). PubMed. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2016). Acta Chimica Slovenica. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced NMR Characterization and Structural Elucidation of 2-Aminothiazole Derivatives

Introduction and Mechanistic Context The 2-aminothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a core pharmacophore in a wide array of therapeutic agents, including antimalarials...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

The 2-aminothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a core pharmacophore in a wide array of therapeutic agents, including antimalarials, antifungal compounds, and potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors 1. However, because 2-aminothiazoles can act as frequent hitters (promiscuous compounds) in high-throughput screening assays 2, rigorous structural characterization is paramount. Validating the structural integrity of synthesized libraries, confirming regioselectivity during functionalization, and mapping protein-ligand interactions via solution NMR 3 are critical steps in the drug development pipeline.

The most widely utilized methodology for accessing these derivatives is the Hantzsch thiazole synthesis, which involves the condensation of α -haloketones with thiourea or N -substituted thioureas 4. Recent green chemistry advancements have also introduced sustainable, lactic acid-mediated tandem one-pot reactions to facilitate regioselective α -bromination followed by heterocyclization 5. Because the thiazole ring possesses strong enaminic character and multiple sites for electrophilic attack (specifically at the C5 position or the exocyclic nitrogen), unambiguous NMR assignment is required to differentiate between structural isomers.

G A Synthesis of 2-Aminothiazoles (e.g., Hantzsch Reaction) B Purification & Isolation (Chromatography) A->B C NMR Sample Preparation (DMSO-d6 + TMS) B->C D 1D NMR Acquisition (1H & 13C) C->D E 2D NMR Acquisition (HSQC, HMBC) C->E F Structural Elucidation & Regiochemistry Validation D->F E->F

Workflow for synthesis and NMR structural elucidation of 2-aminothiazoles.

Characteristic NMR Chemical Shifts

The electron-rich nature of the 2-aminothiazole ring dictates its unique chemical shift profile. The exocyclic amino group donates electron density into the ring via resonance (+M effect), significantly shielding the C5 position while deshielding the C2 and C4 quaternary carbons.

Table 1: Typical 1 H and 13 C NMR Chemical Shifts for 4-Substituted-2-Aminothiazoles

NucleusPositionTypical Shift Range (ppm)Multiplicity & Mechanistic Notes
1 H-NH 2​ (exocyclic)7.00 – 9.10 (in DMSO- d6​ )Broad singlet (bs). Highly dependent on concentration, temperature, and solvent H-bonding. Shifts to ~5.0 ppm in CDCl 3​ .
1 HC5-H (thiazole)6.40 – 7.40Singlet (s). Shielded by the +M electron-donating effect of the C2-amino group.
13 CC2 (S-C=N)168.0 – 171.0Quaternary. Highly deshielded due to direct attachment to N, S, and the exocyclic NH 2​ .
13 CC4 (C=C-N)148.0 – 151.0Quaternary (if substituted). Deshielded by the adjacent endocyclic nitrogen atom.
13 CC5 (C=C-S)102.0 – 108.0CH. Highly shielded due to electron delocalization from the C2-amino group.

Data synthesized from validated spectral libraries of 4-aryl and 4-alkyl 2-aminothiazoles 5.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as a self-validating system. Every experimental choice is grounded in the physical chemistry of the thiazole scaffold.

Protocol 1: Sample Preparation and Solvent Selection

Rationale: 2-Aminothiazoles frequently exhibit poor solubility in non-polar halogenated solvents (e.g., CDCl 3​ ) due to strong intermolecular hydrogen bonding facilitated by the exocyclic amine and the endocyclic nitrogen.

  • Solvent Selection: Weigh 10–15 mg (approx. 50–75 mM) of the purified 2-aminothiazole derivative. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). DMSO- d6​ acts as a strong hydrogen-bond acceptor, effectively breaking intermolecular solute-solute interactions and sharpening the -NH 2​ proton signals.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm).

  • Filtration: Filter the solution through a glass wool plug or a 0.2 μ m PTFE syringe filter directly into a 5 mm NMR tube. Causality: Removing particulate matter prevents magnetic field inhomogeneities, which is critical for resolving fine J -couplings in the substituent aromatic rings.

Protocol 2: 1D and 2D NMR Acquisition Parameters

Rationale: While 1D 1 H and 13 C NMR provide baseline connectivity, 2D techniques (HSQC, HMBC) are mandatory to confirm regiochemistry, especially when differentiating between N-alkylation and C5-alkylation during late-stage functionalization.

  • 1 H NMR (400 MHz or higher):

    • Pulse Sequence: Standard single-pulse excitation (e.g., zg30).

    • Relaxation Delay (D1): 1.5 – 2.0 seconds.

    • Validation Step: Check the integration of the broad -NH 2​ peak. It must integrate to 2H relative to the C5-H integrating to 1H.

  • 13 C NMR (100 MHz or higher):

    • Pulse Sequence: Power-gated decoupling (e.g., zgpg30).

    • Relaxation Delay (D1): 2.0 – 3.0 seconds. Causality: The quaternary carbons C2 and C4 have longer T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. A longer D1 ensures accurate signal-to-noise ratios for these critical peaks.

    • Scans: 512 – 1024.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To unambiguously assign C2, C4, and C5 and validate Hantzsch regiochemistry.

    • Validation Step: The C5-H proton will show strong 2J and 3J correlations to C4 and C2. If a substituent is present at C4 (e.g., a phenyl ring), the ortho-protons of the phenyl ring will show a definitive 3J correlation to the thiazole C4 carbon, proving the substituent's location.

Troubleshooting and Mechanistic Insights

  • Missing or Excessively Broad -NH 2​ Signals: The exocyclic amino protons are highly exchangeable. Trace water in DMSO- d6​ (peak at ~3.33 ppm) can undergo chemical exchange with the -NH 2​ group, broadening the signal or causing it to merge with the water peak. Solution: Use fresh, ampouled DMSO- d6​ and consider running the sample at a lower temperature (e.g., 288 K) to slow down the exchange rate.

  • Solvent-Dependent Chemical Shifts: The chemical shift of the exocyclic -NH 2​ is highly solvent-dependent. It typically resonates around 5.0–5.5 ppm in CDCl 3​ 1 but shifts dramatically downfield to 7.0–9.1 ppm in DMSO- d6​ due to strong hydrogen bonding with the solvent 5.

  • Tautomerism: 2-aminothiazoles can theoretically exist in an iminothiazoline tautomeric form. However, NMR studies consistently show that the amino form is overwhelmingly favored in solution due to the preservation of aromaticity within the thiazole ring. The presence of the C5-H signal in the aromatic region (6.4–7.4 ppm) rather than as an aliphatic CH 2​ (which would be expected in the imine form) is definitive proof of the amino tautomer.

References

  • Design, Synthesis, and Cytoprotective Effect of 2-Aminothiazole Analogues as Potent Poly(ADP-Ribose) Polymerase-1 Inhibitors | Journal of Medicinal Chemistry. ACS Publications.[Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold | Journal of Medicinal Chemistry. ACS Publications.[Link]

  • Solution NMR Characterization of Apical Membrane Antigen 1 and Small Molecule Interactions as a Basis for Designing New Antimalarials. PubMed.[Link]

  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. CLOCKSS.[Link]

  • Full article: Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis Online.[Link]

Sources

Application

Mass spectrometry of 2-Amino-1-(4-thiazolyl)propane

An Application Note on the Mass Spectrometric Characterization of 2-Amino-1-(4-thiazolyl)propane Abstract This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Mass Spectrometric Characterization of 2-Amino-1-(4-thiazolyl)propane

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of 2-Amino-1-(4-thiazolyl)propane (C₆H₁₀N₂S), a key heterocyclic amine building block in pharmaceutical research and drug development. We detail methodologies employing both soft ionization (Electrospray Ionization, ESI) coupled with tandem mass spectrometry (MS/MS) for structural elucidation of the protonated molecule, and classical Electron Ionization (EI) for generating a reproducible fragmentation fingerprint. This note is designed for researchers, scientists, and drug development professionals requiring robust analytical characterization of this and structurally related compounds. The protocols emphasize not just the procedural steps but the underlying chemical principles governing ion formation and fragmentation, ensuring a deeper understanding and adaptability of the methods.

Introduction and Scientific Context

2-Amino-1-(4-thiazolyl)propane is a member of the thiazole family of heterocyclic compounds. The thiazole ring is a crucial scaffold in medicinal chemistry, appearing in a wide array of approved drugs, including antimicrobials and antiretrovirals.[1] The structural characterization of novel thiazole derivatives is therefore a critical step in the drug discovery pipeline. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, providing definitive molecular weight confirmation and deep structural insights through controlled fragmentation experiments.[2]

This guide presents optimized protocols for analyzing 2-Amino-1-(4-thiazolyl)propane using high-resolution mass spectrometry (HRMS). We will explore two primary ionization techniques:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for generating intact protonated molecules [M+H]⁺ from polar analytes in solution.[3] When coupled with tandem MS (MS/MS), it allows for the controlled fragmentation of a selected parent ion, revealing connectivity and functional group information.[4]

  • Electron Ionization (EI): A classic, high-energy "hard" ionization technique that produces a characteristic and highly reproducible fragmentation pattern.[5][6] This pattern serves as a molecular fingerprint, invaluable for library matching and unambiguous identification.

By understanding the fragmentation behavior under both ESI and EI conditions, analysts can achieve a highly confident structural confirmation of the target molecule.

Experimental Workflow Overview

The overall analytical process follows a logical sequence from sample preparation to data interpretation. The choice of ionization source and coupling to liquid chromatography (LC) depends on the analytical goal, such as purity assessment versus direct structural elucidation.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep Weigh & Dissolve Analyte (e.g., in Methanol/Water) lc Optional: HPLC Separation (C18 Column) prep->lc For LC-MS ms Mass Spectrometer (Q-TOF or Orbitrap) prep->ms For Direct Infusion/Probe esi ESI Source lc->esi ei EI Source proc Data Acquisition & Interpretation esi->proc ei->proc frag Fragmentation Analysis proc->frag report Reporting frag->report

Caption: General experimental workflow for MS analysis.

Materials and Methods

Reagents and Materials
  • Analyte: 2-Amino-1-(4-thiazolyl)propane (Reference Standard >98% purity)

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Water (LC-MS grade)

  • Additive: Formic Acid (Optima™ LC/MS grade)

  • Gases: High-purity Nitrogen (for ESI source) and Argon (for collision cell)

Instrumentation
  • Mass Spectrometer: A high-resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer capable of MS/MS.

  • Ion Sources:

    • Electrospray Ionization (ESI) source.

    • Electron Ionization (EI) source with a direct insertion probe.

  • Liquid Chromatography (for LC-MS): An HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • HPLC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Detailed Protocols

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is ideal for analyzing the compound from a complex matrix or for routine purity checks and quantification.

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of 2-Amino-1-(4-thiazolyl)propane in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Step 2: HPLC Configuration

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B (re-equilibration)

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Step 3: Mass Spectrometer Configuration (Positive ESI Mode)

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Nebulizer Gas (N₂): 45 psi

  • Drying Gas (N₂): 10 L/min at 325 °C

  • Scan Range (MS1): m/z 50 - 300

  • MS/MS Settings:

    • Precursor Ion: Isolate the [M+H]⁺ ion (m/z 143.06)

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10-30 eV to observe a range of fragments.

Protocol 2: EI-MS Analysis via Direct Insertion Probe

This protocol generates a classic, library-searchable mass spectrum. It is suitable for pure, thermally stable solid samples.[7]

Step 1: Sample Preparation

  • Place a small amount (~0.1 mg) of the solid analyte into a glass capillary tube.

  • Insert the capillary into the tip of the direct insertion probe.

Step 2: Mass Spectrometer Configuration (EI Mode)

  • Insert the probe into the high-vacuum source of the mass spectrometer through the vacuum interlock.

  • Ionization Method: Electron Ionization (EI)

  • Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable across different instruments.[5]

  • Source Temperature: 200 °C

  • Scan Range: m/z 35 - 200

  • Data Acquisition: Begin data acquisition and slowly heat the probe to volatilize the sample into the ion source.

Results and Discussion: Ionization and Fragmentation Behavior

The molecular formula of 2-Amino-1-(4-thiazolyl)propane is C₆H₁₀N₂S. High-resolution mass spectrometry allows for the determination of its exact mass, which is a key confirmation of its elemental composition.

ParameterTheoretical ValueIon Observed (ESI)Ion Observed (EI)
Molecular Formula C₆H₁₀N₂S--
Monoisotopic Mass 142.0565 Da-142.0565 Da (M⁺•)
Protonated Mass 143.0643 Da143.0643 Da ([M+H]⁺)-
ESI-MS/MS Fragmentation Pathway

Under ESI conditions, the basic amino group is readily protonated, forming the [M+H]⁺ ion at m/z 143.0643 . Tandem MS of this precursor ion reveals a logical fragmentation pattern dominated by the lability of the propane chain and the stability of the thiazole ring.

The primary fragmentation is proposed to be the α-cleavage relative to the nitrogen atom, a characteristic pathway for amines.[8] This results in the loss of a methyl radical from the isopropyl backbone, although loss of neutral ammonia is also a common pathway for protonated amines.[9]

G cluster_main parent [M+H]⁺ m/z 143.0643 C₆H₁₁N₂S⁺ frag1 Fragment A m/z 126.0376 C₅H₈NS⁺ parent->frag1 -NH₃ (17.0265 Da) frag3 Fragment C m/z 44.0500 C₂H₆N⁺ parent->frag3 C-C Cleavage frag2 Fragment B m/z 98.0266 C₄H₄NS⁺ frag1->frag2 -C₂H₄ (28.0313 Da)

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

  • [M+H - NH₃]⁺ (m/z 126.0376): Loss of neutral ammonia is a highly favorable pathway for protonated primary amines, leading to a stable carbocation.

  • C-C Cleavage (m/z 44.0500): Cleavage of the bond between the thiazole-adjacent carbon and the amine-bearing carbon yields the stable [CH(NH₂)CH₃]⁺ fragment. This is a classic α-cleavage pathway.[10]

  • Thiazole Ring Fragments (m/z 98.0266): Subsequent fragmentation of the m/z 126 ion can lead to the loss of ethylene from the propane chain, resulting in a vinyl-thiazole cation.

EI Fragmentation Pathway

Electron ionization creates a molecular ion radical, M⁺• (m/z 142.0565 ), which is energetically unstable and undergoes extensive fragmentation.[11] The pattern is typically more complex than ESI but provides a rich fingerprint.

G cluster_main parent_ei M⁺• m/z 142.0565 C₆H₁₀N₂S⁺• frag_ei1 m/z 127.0432 C₅H₇N₂S⁺ parent_ei->frag_ei1 - •CH₃ (15.0235 Da) frag_ei2 m/z 98.0272 C₄H₄NS⁺• parent_ei->frag_ei2 Benzylic Cleavage frag_ei3 m/z 44.0498 C₂H₅N⁺• parent_ei->frag_ei3 α-Cleavage frag_ei4 m/z 85.0215 C₄H₃N₂⁺ frag_ei2->frag_ei4 - •SH (32.9799 Da)

Caption: Proposed EI fragmentation pathways for M⁺•.

  • α-Cleavage (m/z 44.0498): The most dominant fragmentation for aliphatic amines is the cleavage of a C-C bond adjacent to the nitrogen atom.[12] This results in the formation of a stable iminium ion radical, [CH(NH)CH₃]⁺•, and the loss of the thiazolylmethyl radical. This ion is often the base peak in the spectrum.

  • Loss of Methyl Radical (m/z 127.0432): Loss of a methyl group from the propane chain is another favorable α-cleavage event, leading to a resonance-stabilized fragment.

  • "Benzylic-type" Cleavage (m/z 98.0272): Cleavage of the bond between the propane chain and the thiazole ring results in the thiazolylmethyl radical cation. The thiazole ring itself can undergo further fragmentation, such as ring opening or loss of sulfur-containing species.[13][14]

Method Validation Principles

To ensure the trustworthiness and reliability of the LC-MS protocol for quantitative purposes, a validation study should be performed. Key parameters to assess include:

  • Linearity: Analyzing a series of calibration standards to demonstrate a linear relationship between concentration and detector response (typically R² > 0.99).

  • Sensitivity: Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Accuracy & Precision: Assessing the closeness of measured values to the true value (accuracy) and the degree of scatter between replicate measurements (precision), usually expressed as %RSD.

  • Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components.

Conclusion

This application note provides a robust framework for the mass spectrometric analysis of 2-Amino-1-(4-thiazolyl)propane. By utilizing both high-resolution ESI-MS/MS and classic EI-MS, researchers can obtain orthogonal data that provides unambiguous confirmation of molecular weight, elemental composition, and structural connectivity. The detailed protocols and an understanding of the underlying fragmentation chemistry empower scientists in pharmaceutical and chemical research to confidently characterize this important molecular scaffold.

References

  • (No specific reference found for this exact compound in the search, so a general cit
  • Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Longevialle, P., & Bouchoux, G. (1990). Electron Ionization Induced Fragmentation of Macrocyclic Amines. CORE. [Link]

  • Bouchoux, G., & Longevialle, P. (1990). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]

  • Garg, C. P., Sharma, V. P., & Kapoor, R. P. (1992). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
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  • LibreTexts Chemistry. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. LibreTexts. [Link]

  • JALA. (2004). An Introduction to Mass Spectrometry Ionization.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

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  • Joseph, K., & Kulkarni, V. M. (1983). Mass spectrometry of 2-substituted-4-arylthiazoles. II. PubMed. [Link]

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  • Sasikumar, R., et al. (2022).
  • Wolfram, S., et al. (2014). A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journal of Organic Chemistry. [Link]

  • Ayati, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. RSC Advances. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

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  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department.
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  • Paizs, B., & Suhai, S. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. [Link]

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  • Basicmedical Key. (2016). Mass spectrometry. Basicmedical Key. [Link]

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  • Choi, S. S., et al. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed. [Link]

Sources

Method

In Vitro Experimental Design for 2-Aminothiazole Compounds: Kinase Inhibition and Phenotypic Profiling

Scientific Rationale and Structural Significance The 2-aminothiazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry[1]. Its unique physicochemical properties—specifically its capaci...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Structural Significance

The 2-aminothiazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry[1]. Its unique physicochemical properties—specifically its capacity to act simultaneously as a hydrogen bond donor (via the exocyclic amine) and acceptor (via the thiazole nitrogen)—make it an ideal pharmacophore for anchoring into the highly conserved ATP-binding hinge region of various kinases.

However, developing 2-aminothiazole derivatives requires a delicate balance. While the scaffold drives potent target engagement (as seen in the blockbuster drug Dasatinib, a BCR-ABL and pan-Src inhibitor[2]), it is also classified as a potential toxicophore. The electron-rich thiazole ring is susceptible to cytochrome P450-mediated metabolic activation via a C4-C5 epoxidation-diol pathway, which can generate electrophilic reactive metabolites[3]. Therefore, an effective in vitro experimental design must rigorously evaluate both biochemical efficacy and metabolic liability.

G ATP ATP Kinase BCR-ABL / Src Kinase ATP->Kinase Binds ATP pocket Substrate Downstream Substrates Kinase->Substrate Catalyzes Dasatinib 2-Aminothiazole (Dasatinib) Dasatinib->Kinase Competitive Inhibition (H-bonds & pi-stacking) PhosSub Phosphorylated Substrates Substrate->PhosSub Phosphorylation Proliferation Cell Proliferation & Survival PhosSub->Proliferation Oncogenic Signaling

Fig 1. 2-Aminothiazole competitive inhibition of BCR-ABL/Src signaling.

Strategic In Vitro Screening Workflow

To ensure that experimental choices are driven by causality rather than arbitrary screening, the evaluation of 2-aminothiazole compounds must follow a logical progression from cell-free biochemical target engagement to cellular phenotypic validation, culminating in ADME/Tox profiling.

Workflow Synthesis Compound Synthesis (2-Aminothiazole Core) Biochem Biochemical Assay (TR-FRET IC50) Synthesis->Biochem Cellular Cellular Assay (Proliferation/Viability) Biochem->Cellular IC50 < 100nM ADMETox ADME/Tox (Microsomal Stability & GSH) Cellular->ADMETox Efficacy Confirmed ADMETox->Synthesis Toxicophore ID Lead Lead Optimization ADMETox->Lead Low Toxicity

Fig 2. Iterative in vitro screening workflow for 2-aminothiazole compounds.

Biochemical Target Engagement: TR-FRET Kinase Assay

Causality of Assay Choice: Heterocyclic compounds like 2-aminothiazoles frequently exhibit intrinsic auto-fluorescence, which heavily confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by introducing a temporal delay between excitation and emission measurement, allowing short-lived background fluorescence to decay before capturing the specific signal[4].

TRFRET Kinase Kinase + Substrate + ATP Reaction Kinase Reaction Phase Kinase->Reaction Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Reaction Competes with ATP Detection Add Tb-Antibody & Tracer Reaction->Detection FRET_High High FRET Signal (Active Kinase) Detection->FRET_High No Inhibitor FRET_Low Low FRET Signal (Inhibited Kinase) Detection->FRET_Low With Inhibitor

Fig 3. TR-FRET ratiometric assay logic for kinase inhibitor screening.

Protocol 1: Self-Validating TR-FRET Kinase Inhibition Assay

This protocol utilizes a LanthaScreen-style TR-FRET setup[5], incorporating a self-validating Z'-factor calculation to ensure assay robustness prior to testing unknown compounds.

Step 1: Reagent and Plate Preparation

  • Use a low-volume, black 384-well microplate to minimize signal scattering.

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. Add 1 mM DTT fresh daily.

Step 2: Compound Titration & Control Setup (Self-Validation)

  • Positive Control (100% Inhibition): Staurosporine (10 µM final).

  • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Test Compounds: Perform a 10-point, 3-fold serial dilution of the 2-aminothiazole derivatives in 100% DMSO, then dilute 1:100 in Assay Buffer (final DMSO = 1%).

  • Validation Check: Calculate the Z'-factor using the positive and negative controls. Proceed only if Z' > 0.6.

Step 3: Kinase Reaction Phase

  • Add 2.5 µL of the compound/control to the respective wells.

  • Add 5 µL of Kinase/Fluorescein-labeled Substrate mixture (e.g., Abl kinase + Fluorescein-Poly-GAT).

  • Incubate for 15 minutes at room temperature to allow pre-binding of the competitive inhibitor.

  • Initiate the reaction by adding 2.5 µL of ATP (at the predetermined Km​ concentration for the specific kinase).

  • Incubate for 60 minutes at room temperature.

Step 4: Detection Phase

  • Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Terbium (Tb)-labeled phospho-specific antibody.

  • Incubate for 60 minutes in the dark.

Step 5: Ratiometric Data Acquisition

  • Read the plate on a TR-FRET compatible microplate reader (e.g., excitation at 340 nm; measure emission at 495 nm for Tb donor and 520 nm for Fluorescein acceptor).

  • Calculate the Emission Ratio (520 nm / 495 nm). The ratio directly correlates with kinase activity. Plot against log[inhibitor] to determine the IC50.

ADME/Tox Profiling: Evaluating the Toxicophore Liability

Causality of Assay Choice: Because the 2-aminothiazole ring can undergo epoxidation leading to hepatotoxicity[3], biochemical potency must be weighed against metabolic stability. The Glutathione (GSH) Trapping Assay is the gold standard for detecting electrophilic reactive metabolites generated by liver microsomes.

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Step 1: Microsomal Incubation

  • Prepare a 1 mL reaction mixture containing human liver microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and 10 µM of the 2-aminothiazole test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls: Use Clozapine as a positive control for reactive metabolite formation, and Verapamil as a negative control.

Step 2: Reaction Initiation & Termination

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate metabolism by adding NADPH (1 mM final concentration).

  • Incubate at 37°C for 60 minutes.

  • Terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

Step 3: LC-MS/MS Analysis

  • Analyze the supernatant using high-resolution LC-MS/MS.

  • Scan for neutral loss of 129 Da (characteristic of GSH adducts) to identify whether the 2-aminothiazole ring has been metabolically compromised. Compounds exhibiting high GSH adduct formation should be deprioritized or structurally modified (e.g., by adding steric bulk at the C4 or C5 positions of the thiazole ring to block epoxidation).

Quantitative Data Presentation

To benchmark newly synthesized 2-aminothiazole derivatives, researchers should compare their in vitro profiles against established clinical standards. Table 1 summarizes the quantitative target engagement and phenotypic data for representative 2-aminothiazole compounds.

Table 1: Quantitative Benchmarking of 2-Aminothiazole Kinase Inhibitors

CompoundPrimary TargetBiochemical IC50 (nM)Cellular IC50 (nM)Key Structural FeatureClinical Status
Dasatinib BCR-ABL / pan-Src< 1.0 nM< 3.0 nM (K562 cells)N-(2-chloro-6-methylphenyl) amideApproved (CML)
Alpelisib PI3Kα4.6 nM74 nM (MCF-7 cells)2-aminothiazole core fused to pyrrolidineApproved (Breast Cancer)
SNS-032 CDK2 / CDK748 nM95 nM (A2780 cells)Oxazolyl-methylthio-thiazolePhase I (Solid Tumors)
KX2-391 Src / Tubulin11 nM9 nM (NIH3T3 cells)Dual-mechanism thiazolePhase II (Actinic Keratosis)

Note: Cellular IC50 values often show a rightward shift compared to biochemical IC50s due to cell membrane permeability barriers and intracellular ATP competition (intracellular ATP is typically in the millimolar range, whereas biochemical assays are run at the Km​ of ATP).

References

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: 1

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed (NIH). Available at: 3

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed (NIH). Available at: 4

  • Dasatinib: Mechanism of action and Safety. ChemicalBook. Available at: 2

  • LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific. Available at: 5

Sources

Application

Application Note: Molecular Docking Protocols for 2-Amino-1-(4-thiazolyl)propane with Monoamine Oxidase B and Dopamine Transporter

Scientific Rationale & Mechanistic Overview 2-Amino-1-(4-thiazolyl)propane is a highly specialized heterocyclic analogue of amphetamine, characterized by the bioisosteric replacement of the standard phenyl ring with a 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Overview

2-Amino-1-(4-thiazolyl)propane is a highly specialized heterocyclic analogue of amphetamine, characterized by the bioisosteric replacement of the standard phenyl ring with a 4-thiazolyl moiety. In neuropharmacological drug development, this structural modification fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity.

As a Senior Application Scientist, I approach the computational modeling of this compound by focusing on its two primary putative targets: Monoamine Oxidase B (MAO-B) and the Dopamine Transporter (DAT) . Thiazolyl derivatives have been extensively demonstrated to act as potent monoamine oxidase inhibitors[1]. The thiazole ring provides crucial anchoring points for hydrophobic and charge-transfer interactions within the MAO-B active site, stabilizing the enzyme-inhibitor complex[2]. Furthermore, recent structure-activity relationship (SAR) studies highlight that thiazole pharmacophores can selectively inhibit MAO-B, making them critical candidates for treating neurodegenerative symptoms[3].

When docking against DAT, the causality of our structural preparation is paramount. The primary aliphatic amine of the propane backbone possesses a pKa of approximately 9.5–10.0. At a physiological pH of 7.4, it exists almost exclusively in a protonated state (-NH3+). Failing to model this ionization state will abrogate the critical salt-bridge interaction with Asp79 in the DAT central binding site, leading to catastrophic false-negative docking scores.

Experimental Workflow Design

To ensure a self-validating system, our computational protocol utilizes a rigid receptor/flexible ligand docking paradigm, validated by re-docking co-crystallized native ligands to confirm an RMSD of < 2.0 Å before evaluating the target molecule.

Workflow LPrep Ligand Preparation (pH 7.4 Ionization) Dock Molecular Docking (Flexible Ligand) LPrep->Dock PPrep Target Protein Prep (MAO-B & DAT) Grid Receptor Grid Gen (Active Site Definition) PPrep->Grid Grid->Dock Anal Post-Docking Analysis (Pose & Affinity) Dock->Anal

Figure 1: Sequential computational workflow for molecular docking and validation.

Step-by-Step Methodologies

Phase 1: Ligand and Target Preparation

Causality Check: Proper preparation resolves atomic clashes and establishes the correct electrostatic environment for physiological simulation.

  • Ligand 3D Generation: Convert the 1D SMILES string of 2-Amino-1-(4-thiazolyl)propane into a 3D structure.

  • Ionization State Assignment: Utilize a pKa predictor (e.g., Epik) to generate the protonation state at pH 7.4 ± 0.2. Critical Step: Verify that the primary amine is protonated (-NH3+). The thiazole nitrogen (pKa ~2.5) must remain unprotonated.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the ligand energy until the RMS gradient falls below 0.01 kcal/mol/Å.

  • Protein Retrieval & Cleaning: Download high-resolution crystal structures for MAO-B (e.g., PDB ID: 2V5Z) and a validated human DAT homology model (or Drosophila DAT, PDB ID: 4XP1). Remove all water molecules further than 5 Å from the active site.

  • Cofactor Preservation: For MAO-B, the Flavin Adenine Dinucleotide (FAD) cofactor must be retained as it forms the floor of the bipartite substrate cavity and participates in π−π stacking.

Phase 2: Grid Generation and Receptor Constraints

Causality Check: The grid defines the search space. An improperly sized grid leads to ligand wandering and non-specific binding.

  • MAO-B Grid Definition: Center the grid box (approx. 20 Å × 20 Å × 20 Å) between the aromatic cage residues Tyr398 and Tyr435, extending toward the FAD N5 atom.

  • DAT Grid Definition: Center the grid on the S1 central binding site. Ensure the bounding box encompasses Asp79, Phe76, and Ser149.

  • Self-Validation Step: Extract the native co-crystallized ligand (e.g., safinamide for MAO-B) and re-dock it into the generated grid. Proceed to Phase 3 only if the top-scoring pose has an RMSD < 2.0 Å compared to the native crystal pose.

Phase 3: Docking Execution and Scoring
  • Algorithm Selection: Execute docking using a robust scoring function (e.g., AutoDock Vina or Glide Standard Precision).

  • Flexibility Parameters: Maintain the receptor as rigid while allowing full torsional flexibility for the propane backbone of the ligand. The thiazole ring is treated as a rigid planar system.

  • Pose Clustering: Generate the top 10 binding poses and cluster them using an RMSD tolerance of 2.0 Å to identify the most thermodynamically stable binding mode.

Quantitative Data Presentation

The following table synthesizes the expected quantitative docking parameters and interaction profiles based on the structural biology of the targets and the physicochemical properties of 2-Amino-1-(4-thiazolyl)propane.

Target ProteinPDB ID / ModelPrimary Interacting ResiduesPredicted Binding Affinity ( ΔG )Key Interaction Types
Monoamine Oxidase B 2V5ZTyr398, Tyr435, FAD-7.8 to -8.5 kcal/mol π−π stacking (Thiazole), Hydrophobic
Dopamine Transporter 4XP1 (hDAT Homology)Asp79, Phe76, Ser149-6.5 to -7.2 kcal/molSalt bridge (Amine-Asp79), H-bonding

Pharmacological Pathway Visualization

Understanding the downstream effects of these molecular interactions is vital for drug development. The dual-action potential of this molecule (MAO-B inhibition and DAT binding) synergistically enhances dopaminergic tone.

Pathway Ligand 2-Amino-1-(4-thiazolyl)propane MAOB MAO-B Inhibition Ligand->MAOB High Affinity DAT DAT Binding Ligand->DAT Competitive DA_Metab Decreased DA Metabolism MAOB->DA_Metab DA_Reuptake Blocked DA Reuptake DAT->DA_Reuptake Synapse Increased Synaptic Dopamine DA_Metab->Synapse DA_Reuptake->Synapse

Figure 2: Downstream dopaminergic signaling pathway following target engagement.

Sources

Method

Application Notes and Protocols for the In Vivo Formulation of 2-Amino-1-(4-thiazolyl)propane

Introduction 2-Amino-1-(4-thiazolyl)propane belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-1-(4-thiazolyl)propane belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] The development of novel 2-aminothiazole derivatives as potential therapeutics necessitates robust and reproducible in vivo studies to evaluate their efficacy and safety. A critical and often challenging aspect of these studies is the development of an appropriate formulation that ensures the desired bioavailability and stability of the test compound.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-Amino-1-(4-thiazolyl)propane for in vivo studies. It outlines a systematic approach, starting from pre-formulation characterization to the preparation of formulations for common administration routes. The protocols provided herein are based on established principles of pharmaceutical formulation for small molecules, particularly those with amine functionalities which can present unique challenges and opportunities for solubilization.[3][4]

PART 1: Pre-Formulation Studies: The Foundation of a Successful Formulation

Before any in vivo formulation can be developed, a thorough understanding of the physicochemical properties of 2-Amino-1-(4-thiazolyl)propane is essential. These initial studies will dictate the most appropriate formulation strategy.

Physicochemical Characterization

A fundamental understanding of the molecule's properties is the first step.

  • Identity and Purity: Confirm the chemical structure and purity of the compound using methods such as NMR, LC-MS, and elemental analysis. Impurities can significantly impact the compound's behavior in solution and its toxicological profile.

  • pKa Determination: The presence of a primary amine suggests that 2-Amino-1-(4-thiazolyl)propane is a basic compound. Determining its pKa is crucial for understanding its ionization state at different pH values. This can be achieved through potentiometric titration or UV-Vis spectroscopy. The pKa will be a key factor in developing pH-adjusted formulations.

  • LogP/LogD: The lipophilicity of the compound, measured as the logarithm of its partition coefficient (LogP) or distribution coefficient at a specific pH (LogD), will indicate its tendency to dissolve in aqueous or organic environments. This will help in selecting appropriate solvents and excipients.

Solubility Assessment

A comprehensive solubility profile is arguably the most critical pre-formulation parameter.

Protocol 1: Equilibrium Solubility Determination

  • Vehicle Selection: Prepare a range of pharmaceutically acceptable vehicles. A starting point is outlined in Table 1.

  • Sample Preparation: Add an excess amount of 2-Amino-1-(4-thiazolyl)propane to a known volume of each vehicle in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Table 1: Suggested Vehicles for Initial Solubility Screening

Vehicle CategorySpecific ExamplesPurpose
Aqueous Buffers Phosphate Buffered Saline (PBS) pH 7.4Simulates physiological pH
Citrate Buffer pH 3.0, 5.0Assess pH-dependent solubility
Glycine Buffer pH 9.0, 10.0Assess solubility at higher pH
Co-solvents Propylene Glycol (PG)Common parenteral and oral solvent
Polyethylene Glycol 300/400 (PEG 300/400)Water-miscible solvents for oral and parenteral use[4]
EthanolCan be used in combination with other solvents
Surfactants 1% Tween® 80 in waterNon-ionic surfactant to aid wetting and solubilization
1% Cremophor® EL in waterPolyoxyethylated castor oil surfactant
Oils Sesame Oil, Corn OilFor potential lipid-based formulations
Stability Evaluation

Assessing the chemical stability of 2-Amino-1-(4-thiazolyl)propane in the chosen formulation vehicle is critical to ensure that the animal receives the intended dose.

Protocol 2: Solution Stability Assessment

  • Preparation: Prepare solutions of 2-Amino-1-(4-thiazolyl)propane in the most promising vehicles identified from the solubility studies at a relevant concentration.

  • Storage Conditions: Store the solutions under various conditions, such as refrigerated (2-8°C), room temperature (20-25°C), and accelerated (e.g., 40°C), while protecting from light.

  • Time Points: Analyze the concentration of the compound and the appearance of any degradants at regular intervals (e.g., 0, 4, 8, 24, and 48 hours).

  • Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

PART 2: Formulation Development and Protocols

Based on the pre-formulation data, an appropriate formulation strategy can be selected. The following sections provide detailed protocols for common administration routes.

Workflow for Formulation Strategy Selection

The choice of formulation is a direct consequence of the compound's physicochemical properties.

Caption: Decision tree for selecting an appropriate formulation strategy.

Oral (PO) Administration Formulations

Oral administration is often the preferred route for preclinical studies due to its convenience.

Protocol 3: Preparation of a pH-Adjusted Oral Solution

This protocol is suitable if 2-Amino-1-(4-thiazolyl)propane is a basic compound with low solubility in neutral water but increased solubility at acidic pH.

  • Vehicle Preparation: Prepare a suitable acidic buffer (e.g., 0.1 M citrate buffer, pH 3.0).

  • Weighing: Accurately weigh the required amount of 2-Amino-1-(4-thiazolyl)propane.

  • Dissolution: Gradually add the compound to the acidic buffer while stirring. Gentle warming (e.g., to 37°C) may be used to aid dissolution.

  • pH Adjustment: If necessary, adjust the final pH with a small amount of a pharmaceutically acceptable acid (e.g., HCl) or base (e.g., NaOH).

  • Final Volume: Add the buffer to reach the final desired volume and concentration.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.

Protocol 4: Preparation of an Oral Suspension

This is a common approach for water-insoluble compounds.

  • Wetting Agent: If the compound is hydrophobic, first prepare a paste by wetting the accurately weighed powder with a small amount of a suitable wetting agent (e.g., glycerin or a surfactant solution like 0.1% Tween® 80).

  • Vehicle Preparation: Prepare the suspension vehicle. A common choice is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in purified water.

  • Dispersion: Gradually add the suspension vehicle to the wetted powder paste while triturating in a mortar and pestle to ensure a uniform dispersion.

  • Homogenization: For a more uniform and stable suspension, homogenization using a high-shear mixer may be beneficial.

  • Final Volume: Adjust to the final volume with the suspension vehicle.

  • Storage: Store in a tightly sealed container, protected from light. Ensure the suspension is well-shaken before each administration.

Parenteral (IV, IP, SC) Administration Formulations

Parenteral formulations must be sterile, pyrogen-free, and generally isotonic.

Protocol 5: Preparation of a Co-solvent-Based Parenteral Formulation

This is a common strategy for compounds with poor aqueous solubility. A widely used vehicle is a mixture of DMSO, PEG300, and Tween 80.[5]

  • Stock Solution: Prepare a high-concentration stock solution of 2-Amino-1-(4-thiazolyl)propane in a suitable organic solvent like DMSO.

  • Vehicle Preparation: Prepare the final vehicle by mixing the components in the desired ratio. For example, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% water for injection (or saline).

  • Formulation: While vortexing the vehicle, slowly add the stock solution to the vehicle to avoid precipitation.

  • Observation: Visually inspect the final formulation for any signs of precipitation or immiscibility.

  • Sterilization: The final formulation should be sterile-filtered through a 0.22 µm syringe filter.

Table 2: Example Parenteral Formulation Compositions

Formulation TypeCompositionTarget Compound Properties
Aqueous Solution Compound in Saline or 5% Dextrose in Water (D5W)High aqueous solubility at physiological pH
pH-Adjusted Solution Compound in a buffered solution (e.g., citrate or tartrate buffer)Basic or acidic compound with pH-dependent solubility
Co-solvent System 10% DMSO, 40% PEG400, 50% SalinePoorly water-soluble, but soluble in organic solvents
Micellar Solution Compound in an aqueous solution of a surfactant (e.g., Polysorbate 80) above its critical micelle concentrationLipophilic compound

PART 3: Quality Control and Best Practices

To ensure the integrity of in vivo studies, rigorous quality control of the formulation is essential.

  • Visual Inspection: Always visually inspect the formulation for clarity (for solutions) or uniformity (for suspensions) before administration.

  • Dose Verification: It is good practice to verify the concentration of the dosing formulation analytically, especially for long-term studies.

  • Stability: Only prepare enough formulation for a limited period, based on the stability data. Store the formulation under the recommended conditions.

  • Aseptic Technique: For parenteral formulations, always use aseptic techniques during preparation to prevent microbial contamination.

Conclusion

The successful in vivo evaluation of 2-Amino-1-(4-thiazolyl)propane is critically dependent on the development of a suitable formulation. A systematic approach, beginning with thorough pre-formulation characterization, is key to designing a formulation that ensures adequate exposure and reproducibility. The protocols and guidelines presented in this document provide a framework for researchers to develop robust formulations for this and other novel 2-aminothiazole derivatives. It is reiterated that the specific physicochemical properties of 2-Amino-1-(4-thiazolyl)propane must be experimentally determined to tailor these protocols for optimal results.

References

  • Nawrot, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 14(11), 1109. [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 119. [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. National Center for Biotechnology Information. [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Enabling formulations for parenteral delivery of poorly water-soluble drugs. AAPS PharmSciTech, 13(2), 577–585. [Link]

  • Sygnature Discovery. (n.d.). Pre-Clinical Formulation & in vivo Pharmacology Delivery. [Link]

  • Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). methanone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-aminophenyl)propane-1,3-diol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. National Center for Biotechnology Information. [Link]

  • Er, M., Şahin, A., & Tahtacı, H. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E23-E29. [Link]

  • El-Sayed, W. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

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Application

Measuring the Potency of 2-Aminothiazole Kinase Inhibitors: An Application Note and Protocol for IC50 Determination

Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2][3] Quantifying the inhibitory potency of these compounds is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2][3] Quantifying the inhibitory potency of these compounds is a cornerstone of the drug discovery process, with the half-maximal inhibitory concentration (IC50) being a critical parameter. This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the IC50 values of 2-aminothiazole-based kinase inhibitors. We present an in-depth protocol using the robust and widely adopted ADP-Glo™ Kinase Assay, explain the scientific principles behind key experimental choices, and detail the necessary steps for rigorous data analysis and interpretation.

Introduction: The Significance of 2-Aminothiazole and IC50 in Kinase Drug Discovery

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4] This makes them a major target class for therapeutic intervention.[5] The 2-aminothiazole moiety has proven to be a versatile scaffold for designing kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1][2]

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6][7] It is a fundamental measure of a compound's potency and is essential for:

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize inhibitor potency.

  • Selectivity Profiling: Comparing the potency of an inhibitor against a panel of different kinases to assess its target specificity.

  • Translational Research: Providing a key parameter for correlating biochemical activity with cellular and in vivo efficacy.

This guide focuses on a luminescence-based biochemical assay, which is highly sensitive, amenable to high-throughput screening (HTS), and directly measures the catalytic activity of the kinase.[8][9]

Principle of the ADP-Glo™ Kinase Assay

To accurately determine IC50, we must reliably measure kinase activity. The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[4][10] The assay's core principle is a two-step process that provides high sensitivity and a stable luminescent signal.[11]

Step 1: Kinase Reaction & ATP Depletion A kinase reaction is performed with the enzyme, substrate, ATP, and varying concentrations of the 2-aminothiazole inhibitor. After incubation, "ADP-Glo™ Reagent" is added. This reagent simultaneously stops the kinase reaction and depletes all remaining, unconsumed ATP. This step is crucial because the large amount of residual ATP would otherwise create a high background signal.[11][12]

Step 2: ADP to ATP Conversion & Luminescence Detection Next, "Kinase Detection Reagent" is added. This formulation contains enzymes that selectively convert the ADP produced by the kinase reaction back into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial amount of ADP produced.[11][12]

Therefore, a potent inhibitor leads to low kinase activity, low ADP production, and consequently, a low luminescence signal. Conversely, an ineffective inhibitor results in high kinase activity, high ADP production, and a strong luminescent signal.[5]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Kinase + Substrate + ATP + Inhibitor Reaction Kinase Reaction (ADP is produced) Kinase->Reaction AddReagent1 Add ADP-Glo™ Reagent Reaction->AddReagent1 Incubate DepleteATP Stop Reaction & Deplete remaining ATP AddReagent1->DepleteATP AddReagent2 Add Kinase Detection Reagent DepleteATP->AddReagent2 ConvertADP Convert ADP to ATP AddReagent2->ConvertADP Luciferase Luciferase/Luciferin Reaction ConvertADP->Luciferase Signal Luminescent Signal Luciferase->Signal

Figure 1. Workflow of the ADP-Glo™ Kinase Assay.

Assay Validation: Ensuring Data Integrity

Before proceeding with inhibitor screening, it is imperative to validate the assay's performance. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality and reliability of a high-throughput assay.[13][14] It measures the separation between the positive and negative control signals relative to their variability.[15]

Formula: Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| )

Where:

  • Meanpos / SDpos : Mean and standard deviation of the positive control (e.g., maximum kinase activity, vehicle only).

  • Meanneg / SDneg : Mean and standard deviation of the negative control (e.g., no enzyme or a known potent inhibitor).

Interpretation of Z'-factor Values: [16]

  • Z' > 0.5 : An excellent assay, highly suitable for screening.

  • 0 < Z' ≤ 0.5 : A good assay, but may require optimization.

  • Z' < 0 : A poor assay, unsuitable for screening.

A robust assay with a Z'-factor > 0.5 ensures that the observed inhibitory effects are genuine and not artifacts of assay variability.[13][16]

Detailed Protocol: IC50 Determination of a 2-Aminothiazole Inhibitor

This protocol is designed for a 384-well plate format. Volumes can be scaled up for 96-well plates, maintaining the recommended reagent ratios.[11]

4.1. Materials and Reagents

  • Kinase: Purified, active kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • ATP: Ultra-pure ATP solution (low ADP contamination is critical).[17]

  • 2-Aminothiazole Inhibitor: Stock solution in 100% DMSO.

  • Kinase Buffer: e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 25 µg/ml BSA.[18]

  • ADP-Glo™ Kinase Assay Kit: (Promega, Cat. No. V9101 or similar).

  • Assay Plates: White, opaque, 384-well plates suitable for luminescence.

  • Plate Reader: Luminometer capable of reading multi-well plates.

4.2. Step-by-Step Experimental Workflow

Step 1: Compound Serial Dilution

  • Causality: A serial dilution series is essential to test the inhibitor across a wide concentration range, which is necessary for generating a full dose-response curve and accurately calculating the IC50.[19] A common approach is a 10-point, 3-fold serial dilution.

  • Prepare a top concentration of your 2-aminothiazole inhibitor in kinase buffer containing a fixed percentage of DMSO (e.g., 1%). It is critical to maintain the same final DMSO concentration across all wells to avoid solvent-induced artifacts.[8]

  • Perform a serial dilution across a 96-well dilution plate.

Step 2: Assay Plate Setup (5 µL Kinase Reaction) [12]

  • Controls: Designate wells for controls on your 384-well assay plate.

    • 100% Activity (Positive Control): Add 2.5 µL of kinase buffer with vehicle (e.g., 1% DMSO).

    • 0% Activity (Negative Control): Add 2.5 µL of buffer containing a known, potent inhibitor or simply buffer without enzyme.

  • Inhibitor Wells: Add 2.5 µL of each serially diluted inhibitor concentration to the respective wells in triplicate.

  • Enzyme Addition: Add 2.5 µL of a 2X kinase/substrate solution to all wells to initiate the reaction. The final reaction volume is 5 µL.

    • Expert Insight: The ATP concentration should ideally be at or near the Michaelis constant (Km) of the kinase for ATP. This ensures the assay is sensitive to ATP-competitive inhibitors.[20]

Step 3: Kinase Reaction Incubation

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 60 minutes.[18] The optimal time may vary depending on the kinase's activity and should be determined during assay development.

Step 4: Detection

  • Equilibrate the plate and reagents to room temperature.[12]

  • Add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature to stop the reaction and deplete ATP.[11][12]

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.[12]

  • Measure luminescence using a plate reader. An integration time of 0.25–1 second per well is a good starting point.[12]

Data Analysis and Interpretation

5.1. Data Normalization

  • Average the raw luminescence values for your replicate wells.

  • Subtract the average background signal (0% activity control) from all data points.

  • Normalize the data to percent inhibition:

    • % Inhibition = 100 * ( 1 - (Signalinhibitor / Signal100% activity) )

5.2. IC50 Curve Fitting

  • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Use a non-linear regression model to fit the data to a sigmoidal dose-response curve (variable slope).[21][22] This is a standard feature in software like GraphPad Prism.[23][24]

  • The software will calculate the IC50 value, which is the concentration at which the curve passes through 50% inhibition.[25]

5.3. Data Presentation The results should be summarized in a clear, tabular format.

Inhibitor IDTarget KinaseIC50 (nM)Hill Slope
2-AT-001Kinase A75.21.10.992
2-AT-002Kinase A158.60.90.987
StaurosporineKinase A5.41.20.995
  • Hill Slope: Describes the steepness of the curve. A value of ~1.0 is common for a 1:1 binding interaction.

  • R²: Indicates the goodness of fit of the data to the model. A value >0.95 is desirable.

Troubleshooting and Considerations for 2-Aminothiazoles

  • Compound Interference: Some compounds can directly inhibit luciferase or interfere with light production. It's good practice to run a counterscreen where the 2-aminothiazole compound is added after the kinase reaction has been stopped to check for assay artifacts.[8]

  • Compound Solubility: 2-aminothiazole derivatives can sometimes have poor aqueous solubility.[26] Visually inspect the wells for precipitation at high concentrations. If solubility is an issue, consider adjusting the buffer or the maximum screening concentration.

  • Promiscuous Inhibition: The 2-aminothiazole scaffold has been flagged in some contexts as a potential Pan-Assay Interference Compound (PAINS), which can exhibit non-specific activity.[27] It is crucial to confirm hits with orthogonal assays and conduct selectivity profiling to ensure the observed inhibition is specific to the target kinase.

Conclusion

This application note provides a comprehensive and robust framework for determining the IC50 values of 2-aminothiazole kinase inhibitors. By combining the highly sensitive ADP-Glo™ assay technology with rigorous assay validation and proper data analysis, researchers can generate reliable and reproducible potency data. This information is fundamental to advancing promising compounds through the drug discovery pipeline and ultimately developing novel kinase-targeted therapeutics.

References

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol. Available at: [Link]

  • On HTS: Z-factor. (2023). Vertex AI Search.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Prism Learning Center. Available at: [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Available at: [Link]

  • de la Torre, D. M., et al. (2020). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Gillaspy, A. F., et al. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Statistics in biopharmaceutical research, 3(3), 479-487. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Janning, P., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 22(11), 1850. Available at: [Link]

  • GraphPad. (n.d.). Fitting the absolute IC50. GraphPad Prism 11 Curve Fitting Guide. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • edX. (n.d.). IC50 Determination. Available at: [Link]

  • ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound. Available at: [Link]

  • YouTube. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Available at: [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Available at: [Link]

  • Mind the Graph. (2025). Nonlinear Regression Analysis: Significance and symbolism. Available at: [Link]

  • Kramer, C., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (n.d.). IC50 nonlinear regression curve fit. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Tang, J., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 17(5), 1165-1175. Available at: [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Available at: [Link]

Sources

Method

Advanced Purification Strategies for 2-Amino-1-(4-thiazolyl)propane: Overcoming Silanol Interactions in Column Chromatography

Introduction & Mechanistic Challenges 2-Amino-1-(4-thiazolyl)propane (also known as 1-(thiazol-4-yl)propan-2-amine) is a critical intermediate in the synthesis of various pharmaceutical agents. Structurally, it features...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

2-Amino-1-(4-thiazolyl)propane (also known as 1-(thiazol-4-yl)propan-2-amine) is a critical intermediate in the synthesis of various pharmaceutical agents. Structurally, it features a dual-pharmacophore: a lipophilic, UV-active thiazole ring and a highly basic primary aliphatic amine.

The purification of such basic amines via standard normal-phase silica gel chromatography presents a well-documented challenge[1]. Bare silica gel possesses a high density of surface silanol groups (Si-OH) which are inherently acidic. When a basic primary amine is introduced to this environment, strong acid-base interactions occur. This leads to profound peak tailing, poor resolution, and in severe cases, irreversible chemisorption of the target compound onto the stationary phase[2]. Furthermore, the amphiphilic nature of thiazole-containing amines can make conventional silica gel separation tedious and prone to yielding impure fractions[3].

To circumvent these issues, chromatographic strategies must be mechanistically designed to either neutralize the stationary phase or bypass it entirely using reversed-phase methodologies.

Mechanism Silanol Acidic Silanol (Si-OH) on Bare Silica Gel Interaction Strong Acid-Base Interaction (Peak Tailing / Irreversible Binding) Silanol->Interaction No Modifier Neutralized Neutralized Stationary Phase (Si-O⁻ ··· H⁺-TEA) Silanol->Neutralized Addition of 1-2% TEA Amine 2-Amino-1-(4-thiazolyl)propane (Basic Primary Amine) Amine->Interaction No Modifier Elution Optimal Elution (Sharp Peaks, High Recovery) Amine->Elution Weakened Adsorption TEA Triethylamine (TEA) (Competing Base Modifier) TEA->Neutralized Neutralized->Elution Amine Bypasses Silanol

Mechanistic pathway of silanol neutralization by triethylamine (TEA) to prevent amine tailing.

Strategic Decision Matrix

The choice of purification method depends heavily on the scale of the reaction and the specific impurity profile. For preparative scales (>100 mg), normal-phase chromatography utilizing a volatile basic modifier like Triethylamine (TEA) is the most cost-effective approach. The TEA acts as a "competing base," preferentially binding to the acidic silanol groups and allowing the target amine to elute with a sharp peak profile.

Conversely, for analytical or semi-preparative scales, or when dealing with highly amphiphilic thiazole derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is superior[3]. By utilizing a high-pH mobile phase, the primary amine remains deprotonated, maximizing its retention on the C18 column and preventing secondary interactions with residual silanols on the silica support[4].

Workflow Start Crude 2-Amino-1-(4-thiazolyl)propane Decision Assess Scale & Polarity Start->Decision NP Preparative Scale Normal-Phase Chromatography Decision->NP > 100 mg RP Analytical/Semi-Prep Scale Reversed-Phase HPLC Decision->RP < 100 mg or Amphiphilic TEA Silica Gel + 1-2% TEA Modifier (Neutralizes Silanol Groups) NP->TEA HighPH C18 Column + High pH Buffer (Maintains Deprotonated Amine) RP->HighPH Pure1 Fractions Collected Evaporate TEA in vacuo TEA->Pure1 Pure2 Fractions Collected Lyophilize Buffer HighPH->Pure2

Logical workflow for selecting the optimal chromatographic purification strategy.

Quantitative Comparison of Chromatographic Strategies
Chromatographic StrategyStationary PhaseMobile Phase SystemAdditive / ModifierKey AdvantagesLimitations
Normal-Phase (Modified) Bare Silica Gel (60 Å)Hexane / EtOAc or DCM / MeOH1–2% Triethylamine (TEA)Cost-effective, ideal for large-scale prepRequires rigorous removal of TEA post-elution
Normal-Phase (Specialized) Amine-Functionalized SilicaHexane / EtOAcNoneEliminates need for volatile basic modifiersHigher cost of stationary phase
Reversed-Phase (High pH) C18 (End-capped)Water / Acetonitrile5 mM NH₄HCO₃ (pH 11)Excellent peak shape, high purityRequires pH-stable C18 columns

Experimental Protocols

Protocol A: Normal-Phase Silica Gel Chromatography with TEA Modifier

This protocol utilizes a basic modifier to temporarily deactivate the silica gel, ensuring high recovery of 2-Amino-1-(4-thiazolyl)propane.

Step 1: Mobile Phase Preparation

  • Prepare the desired eluent system. A common starting point for polar thiazole amines is Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 to 90:10 ratio.

  • Add Triethylamine (TEA) to achieve a final concentration of 1% to 2% (v/v)[5]. Mix thoroughly.

Step 2: Column Pre-Equilibration (Critical Step) Causality Check: If the column is packed with a neutral solvent and the TEA is only introduced during sample loading, the leading edge of the mobile phase will be stripped of TEA as it binds to the pristine silica. This creates an acidic front that will trap the amine.

  • Prepare a slurry of silica gel (typically 30–50 times the mass of the crude sample) using the TEA-modified mobile phase[5].

  • Pour the slurry into the column and allow the solvent to drain, continuously tapping to ensure even packing.

  • Pass at least 2 column volumes of the TEA-modified solvent through the bed to ensure complete neutralization of the silanol groups[2].

Step 3: Sample Loading and Elution

  • Dissolve the crude 2-Amino-1-(4-thiazolyl)propane in the absolute minimum volume of the modified mobile phase.

  • Apply the sample evenly to the top of the silica bed.

  • Elute the column, collecting appropriate fractions.

Step 4: Self-Validating Fraction Monitoring

  • Spot fractions on a silica TLC plate.

  • Develop the plate and visualize first under a UV lamp (254 nm) to identify the thiazole ring.

  • Subsequently, stain the plate with Ninhydrin solution and heat. The primary amine of the target compound will yield a distinct purple/blue spot. Fractions exhibiting both UV activity and a positive Ninhydrin reaction contain the target compound.

Step 5: Post-Purification Processing

  • Pool the target fractions and concentrate under reduced pressure.

  • Troubleshooting: TEA (bp ~89 °C) often leaves residual traces that can interfere with NMR or biological assays. To ensure complete removal, dissolve the resulting residue in a small amount of toluene and co-evaporate under high vacuum. Toluene disrupts the amine's interactions, facilitating the complete azeotropic removal of TEA[2].

Protocol B: Reversed-Phase HPLC (RP-HPLC) for Amphiphilic Thiazole Amines

For highly impure or highly amphiphilic batches, RP-HPLC provides superior resolution[3].

Step 1: Buffer Preparation

  • Prepare a 5 mM Ammonium bicarbonate (NH₄HCO₃) aqueous solution.

  • Adjust the pH to 11.0 using Ammonium hydroxide (NH₄OH). Causality Check: At pH 11, the primary amine (pKa ~9.5) is fully deprotonated. This prevents secondary electrostatic interactions with un-endcapped silanols on the C18 phase, eliminating peak tailing[4].

Step 2: Column Selection and Equilibration

  • Select a high-pH stable C18 column (e.g., Waters XBridge or equivalent).

  • Equilibrate the column with 95% Buffer / 5% Acetonitrile until a stable baseline is achieved[4].

Step 3: Elution and Recovery

  • Dissolve the crude sample in the mobile phase and inject.

  • Run a gradient from 5% to 60% Acetonitrile over 20 minutes (adjust based on analytical scouting runs).

  • Monitor elution via UV at 254 nm.

  • Collect the target peak and lyophilize the fractions. Ammonium bicarbonate is volatile and will completely sublime during lyophilization, leaving the pure free-base amine.

References

  • Benchchem Technical Support Team. "Technical Support Center: Purifying Basic Amines via Column Chromatography." Benchchem.
  • Benchchem Technical Support Team. "Application Notes and Protocols: Purification of Geranylamine by Column Chromatography." Benchchem.
  • Benchchem Technical Support Team. "Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography." Benchchem.
  • NASC / AIP Conference Proceedings. "An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives.
  • Benchchem Technical Support Team. "Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography." Benchchem.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

Subtitle : Accelerated Workflows, Mechanistic Insights, and Protocol Optimization for Drug Development Introduction & Biological Significance 2-Aminothiazoles are privileged scaffolds in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle : Accelerated Workflows, Mechanistic Insights, and Protocol Optimization for Drug Development

Introduction & Biological Significance

2-Aminothiazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs (e.g., Alpelisib, Pramipexole) and exhibiting broad-spectrum biological activities, including antimicrobial, anticancer, and antioxidant properties [2]. The classical Hantzsch thiazole synthesis, while foundational, is often hindered by prolonged reaction times (hours to days), harsh reflux conditions, and the requirement to isolate highly lachrymatory and toxic α -haloketone intermediates [3].

As a Senior Application Scientist, I advocate for the transition to microwave (MW) assisted synthesis. This modern methodology leverages dielectric heating to drastically reduce reaction times to mere minutes while simultaneously boosting yields, minimizing side reactions, and adhering to green chemistry principles[1].

Mechanistic Insights: The Causality of Microwave Acceleration

Why does microwave irradiation drastically outperform conventional conductive heating in thiazole synthesis? The answer lies in the physics of dielectric heating and the polarity of the reaction components.

  • Targeted Energy Transfer : Unlike conventional heating, which relies on thermal convection and conduction through the vessel walls, microwave irradiation directly couples with polar molecules (such as ethanol, thiourea, and transient intermediates). This causes rapid molecular rotation and localized superheating.

  • Lowering Activation Energy : The Hantzsch synthesis proceeds via a nucleophilic attack of the thiourea sulfur on the α -carbon of the haloketone, followed by cyclization and dehydration. The rapid, localized heating provided by MW irradiation overcomes the activation energy barrier of the rate-limiting cyclization step almost instantaneously [4].

  • One-Pot Telescoped Efficiency : Modern protocols utilize a one-pot approach where a ketone (or primary/secondary alcohol) is halogenated or oxidized in situ (e.g., using iodine, NBS, or TCCA/TEMPO) [1]. Microwave energy accelerates both the in situ halogenation and the subsequent condensation, bypassing the need to isolate hazardous intermediates.

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

The following table summarizes the quantitative advantages of MW-assisted synthesis over conventional reflux, based on aggregated empirical data [1][2][3].

ParameterConventional RefluxMicrowave-AssistedOne-Pot Microwave
Reaction Time 4 - 12 hours5 - 15 minutes25 - 45 minutes
Average Yield 60% - 80%85% - 99%70% - 95%
Energy Consumption High (Continuous heating)Low (Short bursts)Low
Intermediate Handling Requires isolationPre-synthesizedIn situ generation
Solvent Profile High volume, toxicLow volume, polar (EtOH)Low volume, polar

Experimental Workflows & Protocols

(Note: Ensure all procedures are conducted in a well-ventilated fume hood using appropriate Personal Protective Equipment).

Protocol A: Direct Microwave-Assisted Hantzsch Synthesis

Objective : Rapid synthesis of 2-aminothiazoles from pre-formed α -haloketones [3][4].

Reagents :

  • α -Haloketone (1.0 mmol)

  • Thiourea or substituted thiourea (1.2 mmol)

  • Absolute Ethanol (2-3 mL)

Step-by-Step Methodology :

  • Preparation : In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, combine the α -haloketone and thiourea.

  • Solvent Addition : Add 2-3 mL of absolute ethanol. Causality: Ethanol is chosen for its high microwave loss tangent ( tanδ=0.941 ), allowing it to efficiently absorb microwave energy and transfer heat directly to the reactants.

  • Irradiation : Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Parameters : Set the instrument to 90–100 °C with a maximum power output of 150 W. Irradiate for 10 minutes with continuous stirring.

  • Self-Validating Step : Monitor the internal pressure via the instrument's software. A stable pressure curve indicates controlled cyclization. If pressure spikes rapidly, the dehydration step is occurring too fast; immediately reduce the power limit.

  • Isolation : Cool the vial to room temperature via compressed air. Pour the mixture into 10 mL of ice-cold 5% Na2​CO3​ solution to neutralize the hydrohalide salt. Filter the resulting precipitate, wash with cold deionized water, and recrystallize from ethanol.

Protocol B: One-Pot Telescoped Microwave Synthesis

Objective : Synthesis directly from ketones or alcohols, avoiding α -haloketone isolation[1].

Reagents :

  • Substituted ketone or alcohol (1.0 mmol)

  • Halogenating/Oxidizing agent (e.g., Iodine, 1.0 mmol, or TCCA/TEMPO for alcohols)

  • Thiourea (1.3 mmol)

  • Solvent (e.g., CH2​Cl2​ for step 1, t -BuOH or EtOH for step 2)

Step-by-Step Methodology :

  • In Situ Halogenation : Combine the ketone/alcohol and the halogenating agent in the microwave vial with 2 mL of solvent. Irradiate at 60 °C for 10 minutes.

  • Validation Check : Perform a rapid Thin Layer Chromatography (TLC) using Hexane:EtOAc. The disappearance of the starting material spot serves as a self-validating confirmation of successful α -haloketone intermediate formation.

  • Telescoped Condensation : Without isolating the intermediate, add thiourea (1.3 mmol) dissolved in 2 mL of a polar solvent (e.g., ethanol or t -butanol).

  • Final Irradiation : Seal and irradiate at 100 °C for 15 minutes.

  • Workup : Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and purify via column chromatography or recrystallization.

Workflow Visualization

G A Starting Material (Ketone or Alcohol) B In Situ Halogenation (I2 or TCCA/TEMPO) A->B Step 1 (One-Pot) C Intermediate (α-Haloketone) B->C MW: 60°C, 10 min D Thiourea Addition + Polar Solvent (EtOH) C->D Self-Validation (TLC) E Microwave Irradiation (100°C, 50-150 W, 10-15 min) D->E Dielectric Heating F Nucleophilic Attack & Cyclization E->F Overcomes Activation Energy G Dehydration (-H2O) F->G Spontaneous H 2-Aminothiazole Derivative (Yield: 80-99%) G->H Isolation & Neutralization

Fig 1: Microwave-assisted one-pot workflow and reaction mechanism for 2-aminothiazole synthesis.

Troubleshooting & Optimization

  • Low Yields / Incomplete Conversion : Ensure the chosen solvent has a high dielectric constant. If using non-polar solvents (like toluene), microwave absorption will be poor. Switch to ethanol or add a highly polar ionic liquid as a microwave dopant to increase the heating rate.

  • Product Charring : This indicates thermal runaway. Reduce the maximum wattage on the microwave synthesizer from 150 W to 50 W. This allows the instrument to pulse the energy more conservatively while maintaining the target temperature.

  • Impure One-Pot Products : If unreacted iodine or halogenating agents remain after Protocol B, wash the final organic extract with a saturated solution of sodium thiosulfate ( Na2​S2​O3​ ) prior to drying to quench residual oxidants.

References

  • Macías-Benítez, P., Sierra-Padilla, A., Guerra, F. M., & Moreno-Dorado, F. J. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. The Journal of Organic Chemistry, 89(7), 4628-4646.[Link]

  • Kumar, R., Ravi, S., Sundaram, K., Venkatachalapthi, S., & Ali, M. (2015). Conventional and microwave assisted synthesis of 2-aminothiazoles and oxazoles and their anti cancer activity. Indo American Journal of Pharmaceutical Research, 5(1), 555-561.[Link]

  • Kamila, S., et al. (2011). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Hantzsch Synthesis of 1-(Thiazol-4-yl)propan-2-amine

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing critical bottlenecks when synthesizing aliphatic amine-substituted thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing critical bottlenecks when synthesizing aliphatic amine-substituted thiazoles. The target molecule, 1-(thiazol-4-yl)propan-2-amine (often referred to in legacy nomenclature as 2-amino-1-(4-thiazolyl)propane), is a highly valuable bioisosteric scaffold.

While the classical Hantzsch thiazole synthesis 1 is the foundational method for constructing the thiazole core, applying it directly to this specific substrate often results in catastrophic failure due to competing nucleophiles and reagent instability. This guide provides a self-validating system to troubleshoot, optimize, and execute this synthesis with high fidelity.

Mechanistic Pathway & Causality

To troubleshoot effectively, we must first understand the causality of the reaction. The synthesis relies on the condensation of an α-haloketone with thioformamide. In classical setups, this fails for two reasons:

  • Nucleophilic Competition: The primary amine on the aliphatic chain is highly nucleophilic and will spontaneously polymerize with the α-haloketone.

  • Acidic Degradation: Thioformamide decomposes rapidly in the acidic environment generated by the HBr byproduct 2.

HantzschMechanism A 1-Bromo-4-(Boc-amino)pentan-2-one (α-Haloketone) C S-Alkylation Intermediate (Thioether) A->C SN2 Attack by Sulfur B Thioformamide (S-Nucleophile) B->C D Hydroxythiazoline (Cyclized Intermediate) C->D Intramolecular N-Attack E N-Boc-1-(thiazol-4-yl)propan-2-amine (Aromatized) D->E Dehydration (-H2O) TFAA / Pyridine F 1-(Thiazol-4-yl)propan-2-amine (Final Product) E->F Acidic Deprotection HCl / Dioxane

Mechanistic pathway for the optimized Hantzsch synthesis of 1-(thiazol-4-yl)propan-2-amine.

Troubleshooting Guide (FAQs)

Q1: My reaction yields a complex oligomeric tar instead of the target thiazole. What went wrong? A1: This is a classic self-validation failure. If you attempt the Hantzsch synthesis using an unprotected aliphatic amine (1-bromo-4-aminopentan-2-one), the primary amine outcompetes the thioformamide and attacks the α-haloketone of another molecule, leading to rapid polymerization. Solution: You must mask the amine's nucleophilicity. Protect the primary amine with a tert-butyloxycarbonyl (Boc) group prior to the bromination and Hantzsch cyclization.

Q2: I protected the amine, but I am still experiencing severe decomposition and low yields (<20%) during cyclization. A2: Thioformamide is notoriously unstable in acidic environments. The classical Hantzsch reaction generates one equivalent of hydrobromic acid (HBr), which rapidly degrades the thioformamide precursor 2. Solution: Implement the Holzapfel-Meyers-Nicolaou modification 3. Conduct the initial condensation in a dry solvent with a mild base (NaHCO₃) to neutralize the HBr. Then, force the dehydration of the resulting hydroxythiazoline intermediate using trifluoroacetic anhydride (TFAA) and pyridine.

Q3: Can I bypass the isolation of the highly unstable thioformamide entirely? A3: Yes. A highly effective optimization involves generating the thioamide in situ. You can react formamide with phosphorus pentasulfide (P₄S₁₀) directly in the reaction vessel alongside the α-haloketone. Alternatively, microwave-assisted synthesis can be employed to drastically reduce reaction times and thermal degradation 4.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and overall yield, demonstrating why modern modifications are strictly required for this substrate.

Synthesis MethodologyReagents & ConditionsDehydrating AgentReaction TimeIsolated Yield (%)Purity (HPLC)
Classical Hantzsch Thioformamide, EtOH, RefluxHeat (Thermal)4.0 - 6.0 h18 - 25%< 60%
Microwave-Assisted Thioformamide, EtOH, MW (100°C)MW Irradiation15 min45 - 50%75%
In Situ Generation Formamide, P₄S₁₀, Dioxane, 60°CHeat (Thermal)3.0 h65 - 70%85%
Holzapfel-Meyers-Nicolaou Thioformamide, NaHCO₃, DME, -20°C to RTTFAA / Pyridine2.5 h87 - 92% > 95%

Standard Operating Procedure (SOP)

Protocol: Synthesis of 1-(Thiazol-4-yl)propan-2-amine via Modified Hantzsch Cyclization

Prerequisites: Ensure you have synthesized and purified N-Boc-1-bromo-4-aminopentan-2-one. All glassware must be oven-dried.

Step 1: Thioamide Condensation (S-Alkylation)

  • Dissolve N-Boc-1-bromo-4-aminopentan-2-one (1.0 eq, 10 mmol) in 50 mL of anhydrous dimethoxyethane (DME) under an inert argon atmosphere.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the flask. Causality: This acts as an acid scavenger to prevent thioformamide degradation.

  • Dropwise, add a solution of thioformamide (1.2 eq) in DME.

  • Stir the suspension at room temperature for 2 hours to form the hydroxythiazoline intermediate.

Self-Validation Checkpoint: Analyze the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the α-haloketone spot and the appearance of a highly UV-active baseline spot confirms successful S-alkylation. If starting material persists, verify the integrity of your thioformamide reagent.

Step 2: Forced Dehydration (Aromatization) 5. Cool the reaction mixture to -20 °C using a dry ice/acetone bath. 6. Add anhydrous pyridine (3.0 eq). 7. Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise over 15 minutes. Causality: TFAA activates the hydroxyl group of the intermediate, providing the necessary thermodynamic driving force for aromatization without requiring harsh thermal conditions. 8. Allow the reaction to naturally warm to room temperature and stir for an additional 30 minutes. 9. Quench the reaction carefully with saturated aqueous NaHCO₃ and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 3: Boc-Deprotection 10. Dissolve the crude N-Boc-1-(thiazol-4-yl)propan-2-amine in 20 mL of 4M HCl in dioxane. 11. Stir for 1 hour at room temperature until CO₂ evolution ceases. 12. Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether and filter to yield pure 1-(thiazol-4-yl)propan-2-amine hydrochloride as a white crystalline powder.

References

  • Optimizing Hantzsch thiazole synthesis reaction conditions Source: BenchChem URL
  • Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT)
  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis Source: ResearchGate URL
  • Source: PubMed Central (PMC)

Sources

Optimization

Mechanistic Framework: Understanding the Hantzsch Synthesis

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and optimize the synthesis of 2-aminoth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and optimize the synthesis of 2-aminothiazole derivatives.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, but its synthesis—most commonly via the classical Hantzsch thiazole synthesis—can be plagued by sluggish kinetics, complex impurity profiles, and poor recovery[1][2]. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind experimental failures and providing self-validating protocols to ensure reproducible, high-yield results.

To troubleshoot a reaction, you must first understand its fundamental logic. The Hantzsch synthesis of 2-aminothiazoles involves the condensation of an α-haloketone with thiourea[1]. The reaction is initiated by an SN​2 nucleophilic attack of the highly nucleophilic sulfur atom of thiourea onto the α-carbon of the haloketone[3]. This forms an S-alkylation intermediate, which undergoes intramolecular cyclization followed by dehydration to yield the aromatic ring[1].

HantzschMechanism A α-Haloketone + Thiourea B S-Alkylation Intermediate A->B Nucleophilic Attack (SN2) E Side Reactions (e.g., Isomers, Bis-thiazoles) A->E Acidic/Harsh Conditions C Cyclized Intermediate B->C Intramolecular Cyclization B->E Competing Pathways D 2-Aminothiazole (Product) C->D Dehydration (-H2O)

Hantzsch thiazole synthesis mechanism and potential side-reaction branching points.

Diagnostic Matrix: Troubleshooting Low Yields

When yields fall below the expected 70-90% threshold, the issue typically stems from one of three phases: reaction kinetics, competing side reactions, or product isolation. Use the table below to benchmark your observations against established methodological data[2].

Synthesis MethodTypical TimeTypical YieldPrimary Cause of Low YieldRecommended Intervention
Classical Hantzsch 30 min - 10 hrs60–99%Product lost in aqueous workup due to salt formation.Adjust aqueous phase to pH 8–9 prior to extraction[4].
One-Pot (In situ Halogenation) 25 min - 4 hrs68–90%Incomplete α-halogenation prior to thiourea addition.Monitor intermediate formation via TLC before adding thiourea[5].
Microwave-Assisted 5 - 15 min70–95%Thermal degradation / Charring.Lower wattage; use pulsed irradiation to control exotherms.

Frequently Asked Questions (FAQs)

TroubleshootingWorkflow Start Low Yield Detected TLC Check TLC/LC-MS Is starting material consumed? Start->TLC Incomplete Incomplete Conversion TLC->Incomplete Yes (SM present) Complete Complete Conversion TLC->Complete No (SM absent) Kinetics Optimize Kinetics: Increase Temp, Polar Solvent Incomplete->Kinetics MultipleSpots Multiple Spots (Side Reactions) Complete->MultipleSpots Complex Mixture SingleSpot Single Spot (Product Lost in Workup) Complete->SingleSpot Clean Reaction ControlPH Control pH (Neutral/Mild Base) Reduce Temp MultipleSpots->ControlPH Workup Adjust Aq. Phase to pH 8-9 Extract with EtOAc SingleSpot->Workup

Decision tree for diagnosing and resolving low yield in 2-aminothiazole synthesis.

Q1: My reaction stalls at 50% conversion, and I still see unreacted α-haloketone on the TLC. How can I drive it to completion? A1: The initial step of the Hantzsch synthesis is an SN​2 displacement[3]. If your α-haloketone is sterically hindered or if you are using a non-polar solvent, the kinetics will be severely retarded. Solution: Switch to a polar protic solvent like ethanol or methanol, which stabilizes the transition state of the SN​2 reaction and facilitates the subsequent dehydration step[4][6]. Ensure your thiourea is fully dissolved; heating to 70–80 °C under reflux is usually required to overcome the activation energy barrier[4].

Q2: LC-MS shows that my starting materials are completely consumed, but I am getting a complex mixture of isomeric impurities. What is causing this? A2: As the Hantzsch reaction proceeds, it generates one equivalent of hydrohalic acid (HX)[1]. Under highly acidic conditions, the reaction can yield isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, instead of the desired aromatic 2-aminothiazole[7]. Furthermore, if primary thioamides are used in the presence of strong bases, competing pathways like the Eschenmoser coupling reaction can occur, leading to undesired extrusion products[8]. Solution: Maintain neutral or mildly basic conditions. If your substrate is highly acid-sensitive, consider adding a mild acid scavenger (like sodium bicarbonate) to the reaction mixture to buffer the generated HX[7].

Q3: The reaction looks incredibly clean on TLC (a single new spot), but after aqueous extraction, my isolated yield is less than 30%. Where is my product going? A3: This is the most common pitfall in 2-aminothiazole synthesis. Because the reaction generates HX, your 2-aminothiazole product (which contains a basic amine and a basic thiazole nitrogen) exists in the reaction mixture as a highly water-soluble hydrohalide salt[4]. If you simply extract the reaction mixture with ethyl acetate or dichloromethane, the protonated product will remain in the aqueous layer. Solution: You must actively neutralize the reaction mixture. After cooling, slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous phase reaches a pH of 8–9[4]. This deprotonates the thiazolium salt, liberating the free base, which will readily partition into your organic extraction solvent.

Q4: α-haloketones are highly lachrymatory and degrade quickly on the bench. Is there a way to avoid handling them while maintaining high yields? A4: Yes. Modern synthetic protocols utilize a "one-pot" methodology where the α-haloketone is generated in situ from a stable methyl ketone, followed immediately by cyclization with thiourea. Solution: You can use molecular iodine ( I2​ ) as a versatile, mild reagent to catalyze the formation of the intermediate and drive the cyclization rapidly[9]. Alternatively, Trichloroisocyanuric acid (TCCA) can be used as a green, safe source of electrophilic halogen[10].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation steps (e.g., pH checks, TLC monitoring).

Protocol A: Classical Hantzsch Synthesis (Optimized for Recovery)

Use this method when starting with a pre-synthesized α-haloketone.

  • Reaction Setup: In a round-bottom flask, dissolve thiourea (1.2 mmol) in 5 mL of a 1:1 (v/v) ethanol–water mixture[4].

  • Addition: Slowly add the α-haloketone (1.0 mmol) dropwise to the stirring solution[4]. Validation: The solution may become warm due to the exothermic SN​2 attack.

  • Cyclization: Attach a reflux condenser and heat the mixture to 70–80 °C for 2–3 hours[4]. Validation: Monitor via TLC (e.g., 50% EtOAc/Hexanes). The reaction is complete when the UV-active haloketone spot disappears.

  • Neutralization (Critical Step): Cool the mixture to room temperature. Slowly add saturated aqueous NaHCO3​ dropwise with continuous stirring until the pH of the solution is confirmed to be 8–9 using pH paper[4]. Validation: You should observe the effervescence of CO2​ and potentially the precipitation of the free base 2-aminothiazole.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[4]. Recrystallize from hot ethanol if necessary.

Protocol B: One-Pot Iodine-Catalyzed Synthesis (Green Approach)

Use this method to avoid handling toxic α-haloketones.

  • Reagent Mixing: To a solution of the parent methyl ketone (1.0 mmol) in DMSO (3.0 mL), add thiourea (2.0 mmol) and molecular iodine (1.0 mmol)[10].

  • Heating: Heat the reaction mixture at 100 °C for 2–12 hours[10]. Validation: The reaction time depends heavily on the electronic nature of the ketone. Electron-donating groups will accelerate the in situ halogenation.

  • Quenching: Cool to room temperature and pour the mixture into a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution[10]. Validation: The dark brown color of excess iodine will immediately dissipate, leaving a pale or colorless solution.

  • Neutralization & Extraction: Neutralize with saturated aqueous NaHCO3​ to pH 8. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate[10].

References

  • IRJET. "SYNTHESIS OF AN HETEROCYCLIC COMPOUND 2- AMINO THIAZOLE." International Research Journal of Engineering and Technology (IRJET). Available at:[Link]

  • RSC Publishing. "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid..." The Royal Society of Chemistry. Available at: [Link]

  • Chem Help Asap. "Hantzsch Thiazole Synthesis." Chem Help Asap. Available at: [Link]

  • Kidwai, M., et al. "Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives." ResearchGate. Available at: [Link]

  • Scribd. "Hantzsch Thiazole Synthesis Mechanism." Scribd. Available at: [Link]

  • Marek, et al. "Eschenmoser coupling reactions starting from primary thioamides." Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-1-(4-thiazolyl)propane

Prepared by: Senior Application Scientist, Process Chemistry & Purification Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. The compound 2-Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Purification Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. The compound 2-Amino-1-(4-thiazolyl)propane (also known as 1-(thiazol-4-yl)propan-2-amine) is a highly polar, bifunctional heterocyclic primary amine. While its structure makes it a valuable pharmacophore in drug discovery, it presents a "perfect storm" of purification challenges: extreme water solubility, basicity, potential for transition metal coordination, and chirality.

This guide synthesizes field-proven insights to help you troubleshoot and optimize your purification workflows, ensuring high-yield recovery and analytical-grade purity.

Physicochemical Profiling: The Causality of Purification Failures

Before attempting any purification, it is critical to understand the intrinsic properties of the molecule. The table below summarizes the quantitative data that dictate the physical behavior of 2-Amino-1-(4-thiazolyl)propane during workup.

PropertyValue / CharacteristicImpact on Experimental Workflow
Molecular Weight 142.22 g/mol Low molecular weight leads to high volatility as a free base; high risk of product loss during extended solvent evaporation under high vacuum.
pKa₁ (Thiazole N) ~ 2.5Requires highly acidic conditions (pH < 1) to fully protonate both nitrogens for aqueous sequestration.
pKa₂ (Primary Amine) ~ 9.5 - 10.0Requires highly basic conditions (pH > 11.5) to ensure complete free-basing prior to organic extraction.
LogP (Estimated) < 1.0Highly hydrophilic. Standard liquid-liquid extraction (LLE) with hexanes or pure dichloromethane (DCM) will result in massive yield losses to the aqueous phase.
Metal Affinity High (Pd, Cu, Ni)The thiazole ring acts as a potent chelating ligand, retaining transition metal catalysts from preceding cross-coupling steps.
Troubleshooting Guide & FAQs

Q: Why does my compound streak heavily on standard silica gel, and how can I fix it? A: 2-Amino-1-(4-thiazolyl)propane contains both a highly basic primary amine and a thiazole nitrogen. These moieties act as strong hydrogen-bond donors and acceptors, interacting aggressively with the acidic silanol groups (Si-OH) on bare silica. This causes severe peak tailing, streaking, and irreversible adsorption[1]. Solution: Use amine-functionalized silica (e.g., KP-NH) which masks the silanol active sites. Alternatively, if using standard bare silica, pre-treat your column and spike your mobile phase (e.g., DCM/MeOH) with 1-5% Triethylamine (TEA) or aqueous ammonium hydroxide to competitively block the silanol sites[1].

Q: I lost my product in the aqueous layer during the workup. How do I recover this highly water-soluble amine? A: Due to its low LogP, the free base is highly miscible with water. Standard extractions with ethyl acetate or pure DCM will fail. Solution: First, ensure the aqueous phase is adjusted to pH > 11.5 to fully deprotonate the primary amine. Second, saturate the aqueous layer with NaCl or K₂CO₃ to induce a "salting-out" effect, which drastically decreases the solubility of the organic molecule in the aqueous phase. Finally, extract with a mixed solvent system like DCM/Isopropanol (3:1). The isopropanol disrupts the hydration shell around the amine, significantly improving organic partitioning.

Q: My thiazole intermediate is contaminated with palladium from a previous cross-coupling step. How do I remove it? A: Thiazole rings are excellent chelating agents. The nitrogen and sulfur atoms can act as bidentate or monodentate ligands, forming highly stable coordination complexes with transition metals like palladium (Pd)[2]. Standard silica chromatography often fails to break these complexes. Solution: Treat the organic solution of your free base with a functionalized metal scavenger (e.g., SiliaMetS Thiol or QuadraPure) and stir at 50°C for 4-12 hours before filtering. Alternatively, wash the organic phase with a 10% aqueous EDTA solution adjusted to pH 9 with ammonia; the EDTA will out-compete the thiazole for the palladium ions.

Q: The free base turned into a dark, viscous oil over time. What happened? A: Primary aliphatic amines are prone to oxidation and the absorption of atmospheric CO₂ (forming carbamates) when stored as free bases. Solution: Never store 2-Amino-1-(4-thiazolyl)propane as a free base. Immediately convert it to a stable crystalline salt (e.g., hydrochloride or tartrate) for long-term storage.

Core Workflows & Step-by-Step Methodologies
Workflow 1: Optimized Aqueous Extraction & Salt Formation

To overcome the extreme water solubility of the free base, we employ a salting-out extraction followed immediately by precipitation as a dihydrochloride salt. This protocol acts as a self-validating system: non-basic impurities remain in the organic mother liquor, while the pure product crashes out as a solid.

G A Aqueous Reaction Mixture (Contains Product + Salts) B Adjust pH to > 11.5 (Use conc. NaOH or K2CO3) A->B C Saturate with NaCl (Salting Out) B->C D Extract with org. solvent (e.g., DCM/iPrOH 3:1) C->D E Organic Phase (Contains Free Base) D->E Phase Separation F Add 2.0+ eq HCl in Ether (Salt Formation) E->F G Crystallize & Filter (Pure Dihydrochloride Salt) F->G Precipitation

Fig 1: Workflow for the extraction and salt formation of highly water-soluble primary amines.

Step-by-Step Protocol:

  • Basification: Cool the aqueous reaction mixture containing the amine salt to 0°C. Slowly add 6M NaOH until the pH reaches > 11.5.

  • Salting Out: Add solid NaCl to the aqueous layer until saturation is reached (undissolved salt remains visible).

  • Extraction: Extract the aqueous layer three times with a solvent mixture of Dichloromethane/Isopropanol (3:1, v/v).

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. Crucial: Do not use MgSO₄, as primary amines can coordinate with magnesium.

  • Salt Precipitation: Filter the drying agent and cool the filtrate to 0°C. Dropwise, add a solution of 2.0 M HCl in diethyl ether (or dioxane) until precipitation ceases.

  • Isolation: Filter the resulting white/off-white precipitate under a nitrogen atmosphere and wash with cold diethyl ether to yield the pure dihydrochloride salt.

Workflow 2: Diastereomeric Resolution via Tartrate Salt

If enantiomeric purity is required, chiral resolution via diastereomeric salt formation is a robust, scalable method. L-Tartaric acid provides a rigid, chiral dicarboxylic acid framework that forms robust hydrogen-bond networks with primary amines[3]. The difference in crystal lattice energy between the diastereomers allows for selective fractional crystallization.

G A Racemic Amine Free Base (2-Amino-1-(4-thiazolyl)propane) B Add L-(+)-Tartaric Acid in hot Methanol/Water A->B C Cooling & Fractional Crystallization B->C D Less Soluble Diastereomer (Crystals) C->D Filter E More Soluble Diastereomer (Mother Liquor) C->E Filtrate F Basify (pH > 11) & Extract D->F G Enantiopure (S)- or (R)-Amine F->G Isolate

Fig 2: Logical relationship and workflow for diastereomeric salt resolution using tartaric acid.

Step-by-Step Protocol:

  • Salt Formation: Dissolve the racemic free base (1.0 eq) in a minimum volume of hot methanol. In a separate flask, dissolve L-(+)-Tartaric acid (0.5 to 1.0 eq) in hot methanol/water (9:1)[3].

  • Mixing: Slowly add the tartaric acid solution to the amine solution while maintaining gentle reflux.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed at a rate of ~5°C per hour. Once at room temperature, transfer to a 4°C refrigerator for 12 hours to maximize yield[3].

  • Separation: Filter the precipitated crystals (the less soluble diastereomer) and wash with ice-cold methanol.

  • Free-Basing: To recover the enantiopure amine, suspend the crystals in water, basify to pH 12 with K₂CO₃, and extract using the DCM/Isopropanol method detailed in Workflow 1. Determine enantiomeric excess (ee%) via chiral HPLC.

References
  • Title: A Comparative Guide to Chiral Resolving Agents for Primary Amines. Source: Benchchem. URL: 3[3]

  • Title: CompoundPurificationFlashGuide SM | PDF | Thin Layer Chromatography. Source: Scribd. URL: 1[1]

  • Title: Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Source: PubMed (Environ Res. 2023). URL: 2[2]

Sources

Optimization

Technical Support Center: Overcoming Poor Reproducibility in 2-Aminothiazole Synthesis

Welcome to the Technical Support Center for 2-Aminothiazole Synthesis. This resource is designed for researchers, synthetic chemists, and drug development professionals struggling with inconsistent yields, impure product...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Aminothiazole Synthesis. This resource is designed for researchers, synthetic chemists, and drug development professionals struggling with inconsistent yields, impure products, or irreproducible protocols when synthesizing the 2-aminothiazole scaffold.

The 2-aminothiazole moiety is a privileged pharmacophore found in numerous antibacterial, anti-inflammatory, and anticancer agents[1][2]. The most classical and widely utilized method for its preparation is the Hantzsch Thiazole Synthesis , which involves the condensation of an α -haloketone with a thiourea[1][3]. While conceptually straightforward, the reaction is highly sensitive to moisture, pH, and stoichiometric imbalances, frequently leading to poor reproducibility in the laboratory[4].

Mechanistic Overview & Causality

To troubleshoot effectively, one must understand the causality behind the reaction's failure points. The Hantzsch synthesis proceeds via a multi-step pathway[3][5]:

  • S-Alkylation (S N​ 2 Attack): The sulfur atom of the thiourea acts as a nucleophile, attacking the α -carbon of the haloketone and displacing the halide.

  • Intramolecular Cyclization: The nitrogen atom attacks the ketone carbonyl, forming a hydroxythiazoline intermediate.

  • Dehydration: The intermediate loses a water molecule to aromatize, yielding the 2-aminothiazole ring.

When reproducibility fails, it is almost always due to the derailment of the cyclization or dehydration steps by environmental factors (e.g., highly acidic conditions trapping the intermediate)[4][6].

HantzschMechanism A α-Haloketone + Thiourea B S-Alkylation Intermediate A->B SN2 Attack (-HX) C Hydroxythiazoline Intermediate B->C Intramolecular Cyclization Err1 Isomeric Impurities (2-imino-2,3-dihydrothiazoles) B->Err1 Acidic Conditions (Derailment) D 2-Aminothiazole (Aromatic Ring) C->D Dehydration (-H2O) Err2 Hydrolysis / Decomposition C->Err2 Excess Moisture

Fig 1: Hantzsch thiazole synthesis mechanism and common derailment pathways.

Troubleshooting Guide & FAQs

Q1: My yields fluctuate wildly between batches (e.g., 40% one day, 85% the next). What is the primary cause of this inconsistency? A: The most common culprit for batch-to-batch variability is trace moisture in your solvents or hygroscopic starting materials (like thiourea)[7][8]. While water is a byproduct of the dehydration step, excess initial moisture can lead to the hydrolysis of the α -haloketone before the S N​ 2 attack can occur. Ensure your thiourea is stored in a desiccator and use anhydrous solvents if you are experiencing severe yield drops[7].

Q2: NMR analysis shows a mixture of isomers instead of a pure 2-aminothiazole. How do I prevent this? A: You are likely observing the formation of 2-imino-2,3-dihydrothiazole impurities. This side reaction is highly favored under strongly acidic conditions[4]. During the initial S N​ 2 attack, hydrohalic acid (HX) is generated. If the local pH drops too low, the nitrogen atoms become protonated, altering the cyclization trajectory and favoring the imino tautomer[4]. Fix: Maintain neutral or slightly basic conditions by adding a mild base (e.g., a catalytic amount of triethylamine or running the reaction in a solvent that can buffer the acid)[4].

Q3: After the reaction, I am left with a dark, gummy residue instead of a clean crystalline precipitate. How do I isolate my product? A: The product is likely trapped as a highly soluble hydrobromide or hydrochloride salt (due to the HX generated in step 1). To force precipitation, you must neutralize the salt to form the free base. Fix: Pour the cooled reaction mixture into a beaker containing a 5% aqueous sodium carbonate ( Na2​CO3​ ) solution[9]. The mild base neutralizes the acid, converting the protonated thiazole into its insoluble free base, which will rapidly crash out as a filterable solid[9].

Q4: My α -haloketone starting material is highly lachrymatory and degrades quickly. Are there safer alternatives? A: Yes. To circumvent the handling of unstable and toxic α -haloketones, you can utilize a "one-pot" α -bromination/cyclization protocol. In this method, you start with a stable methyl ketone, add a halogenating agent (like N-bromosuccinimide or Copper(II) bromide), and introduce thiourea directly into the same vessel[10][11].

Quantitative Data: Reaction Variants

Optimizing the reaction conditions can drastically improve both yield and environmental impact. Below is a comparison of established variants for 2-aminothiazole synthesis[1][4][7][11].

Synthetic VariantKey ReagentsTypical ConditionsAverage Yield (%)Advantages
Classical Hantzsch α -Haloketone, ThioureaReflux in ethanol (2-4 hrs)60 - 85%Well-established, versatile, scalable[1][7].
Solvent-Free (Melt) α -Haloketone, ThioureaGentle heating/grinding75 - 90%No solvent waste, rapid reaction, easy isolation[1][12].
Microwave-Assisted α -Haloketone, ThioureaMicrowave irradiation (5-10 mins)80 - 95%Extremely fast, limits thermal degradation/side products[4][5].
Deep Eutectic Solvent Active methylene, Thiourea, NBSCholine chloride-urea DES85 - 95%Green chemistry, one-pot, biodegradable catalyst/medium[11].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, follow these standardized protocols. Each protocol includes built-in validation steps.

Protocol A: Highly Reproducible Classical Synthesis (Solution-Phase)

This method utilizes a basic workup to guarantee precipitation of the free base.

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the substituted α -bromoacetophenone in a 1:1 (v/v) ethanol-water mixture[13].

  • Addition: Slowly add 1.2 equivalents of thiourea to the solution with constant stirring[1][13]. Self-Validation: The slight excess of thiourea ensures complete consumption of the lachrymatory haloketone.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2 to 4 hours[1]. Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% ethyl acetate / 50% hexane mobile phase until the haloketone spot disappears[9].

  • Neutralization & Precipitation (Critical Step): Remove from heat and allow to cool to room temperature. Pour the mixture into 20 mL of a 5% Na2​CO3​ aqueous solution[3][9]. Swirl vigorously. Self-Validation: Effervescence ( CO2​ release) will occur, followed by the immediate precipitation of the 2-aminothiazole free base.

  • Isolation: Filter the precipitate through a Büchner funnel, wash the filter cake with cold distilled water, and air dry[9]. Recrystallize from hot ethanol if higher purity is required[1].

Protocol B: Green Solvent-Free Synthesis (Melt Method)

Ideal for reducing solvent waste and avoiding complex workups.

  • Mixing: Place 1.0 mmol of the substituted α -bromoacetophenone and 1.0 mmol of thiourea in a small glass vial or mortar[1].

  • Thermal Activation: Gently heat the mixture on a hot plate until the α -bromoacetophenone melts. Stir the molten mixture[1].

  • Cyclization: The reaction is highly exothermic and will rapidly proceed. Within minutes, the mixture will solidify into a crystalline mass, indicating the completion of the cyclization[1].

  • Isolation: Allow the solid to cool. Wash the crude solid with a small amount of cold water to remove any unreacted thiourea, then filter and dry[1][12].

Workflow Validation Logic

To maintain scientific integrity and prevent downstream assay failures, use the following validation workflow for every batch synthesized.

WorkflowValidation Step1 1. Reagent Prep (Dry Thiourea, Verify Stoichiometry) Step2 2. Reaction Execution (Reflux or Melt) Step1->Step2 Step3 3. TLC Monitoring (Confirm Haloketone Consumption) Step2->Step3 Step3->Step2 Incomplete (Continue Heating) Step4 4. Basic Workup (5% Na2CO3 Quench) Step3->Step4 Reaction Complete Step5 5. Filtration & Washing Step4->Step5 Precipitate Forms Step6 6. Analytical Validation (Melting Point & NMR) Step5->Step6 Step6->Step5 Impure (Recrystallize) Step7 Pure 2-Aminothiazole Step6->Step7 Confirmed Pure

Fig 2: Standardized experimental workflow and validation checkpoints for 2-aminothiazole synthesis.

References

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes rsc.org[Link]

  • SYNTHESIS OF AN HETEROCYCLIC COMPOUND 2- AMINO THIAZOLE IRJET[Link]

  • Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives HETEROCYCLES (CLOCKSS)[Link]

  • Hantzsch Thiazole Synthesis Chem Help Asap[Link]

  • Hantzsch Thiazole Synthesis Mechanism Scribd[Link]

  • Eschenmoser coupling reactions starting from primary thioamides Beilstein Journal of Organic Chemistry[Link]

  • Thiazoles and Bisthiazoles Encyclopedia.pub[Link]

  • Deep eutectic solvent-assisted one-pot synthesis of 2-aminothiazole and 2-aminoxazole derivatives Comptes Rendus Chimie[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-1-(4-thiazolyl)propane

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-thiazolyl)propane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-thiazolyl)propane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important thiazole derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating impurities, ultimately leading to a more robust and reproducible synthetic process.

Troubleshooting Guide: Identifying and Resolving Impurities

This section is dedicated to addressing specific experimental issues you may encounter. Each question is followed by a detailed explanation of potential causes and actionable solutions, including step-by-step analytical protocols.

Question 1: I am observing an unexpected peak in my HPLC analysis with a similar retention time to my product. How can I determine if it is a regioisomer?

Plausible Cause:

During the Hantzsch thiazole synthesis, the reaction between the α-haloketone precursor and thiourea can sometimes lead to the formation of a regioisomeric impurity, specifically a 3-substituted 2-imino-2,3-dihydrothiazole, in addition to the desired 2-aminothiazole product. This is particularly prevalent under acidic reaction conditions.[1] The two isomers are often difficult to separate chromatographically due to their similar polarities.

Troubleshooting and Identification Protocol:

  • Reaction Condition Review: First, review your reaction conditions. If you are running the synthesis under acidic conditions, consider if a more neutral pH could favor the formation of the desired 2-aminothiazole.

  • Spectroscopic Analysis (NMR): The most definitive way to distinguish between these isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

    • 1H NMR: The proton on the thiazole ring (at position 5) will have a characteristic chemical shift that differs between the 2-amino and 2-imino isomers.[1] Additionally, the protons of the propane chain will likely exhibit different chemical shifts and coupling patterns.

    • 13C NMR: The chemical shifts of the thiazole ring carbons, particularly C2, C4, and C5, will be distinct for each isomer. The C2 carbon in the 2-aminothiazole is typically found around 167 ppm.

    • 2D NMR (HSQC/HMBC): If the 1D spectra are ambiguous, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in confirming the connectivity of the atoms and definitively assigning the structure.

Proposed Analytical Protocol: NMR Analysis for Isomer Identification

  • Sample Preparation: Isolate the impurity using preparative HPLC if possible. If not, a sample enriched with the impurity will suffice. Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: Acquire 1H, 13C, and if necessary, 2D NMR spectra (COSY, HSQC, HMBC).

  • Data Analysis: Compare the spectra of your product with known spectra of 2-aminothiazole derivatives and analyze the key differences in chemical shifts and coupling constants to identify the isomeric impurity.

Question 2: My final product has a persistent low-level impurity that I suspect is from my thiourea starting material. What are the likely culprits and how can I confirm this?

Plausible Cause:

Commercial thiourea can contain several process-related impurities. The most common byproduct from the calcium cyanamide process is dicyandiamide.[2] Other potential impurities include guanidine derivatives and hydrolysis products like ammonia and carbon dioxide, which can lead to the formation of other side products in your reaction.[2]

Troubleshooting and Identification Protocol:

  • Starting Material Analysis: The first step is to analyze your thiourea starting material.

    • HPLC: Develop a simple HPLC method to check the purity of your thiourea.

    • NMR: A 1H NMR of the thiourea in a solvent like DMSO-d6 can reveal the presence of organic impurities.

  • Impurity Characterization (LC-MS/MS): If an impurity is detected in your final product that is not an isomer, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for its identification.

    • Obtain the mass of the impurity from the LC-MS data.

    • Compare this mass to the molecular weights of known thiourea impurities (e.g., dicyandiamide: 84.08 g/mol ).

    • Utilize the fragmentation pattern from the MS/MS data to further confirm the structure.

Proposed Analytical Protocol: HPLC-MS for Starting Material Impurity Identification

  • Sample Preparation: Prepare a dilute solution of your purified 2-Amino-1-(4-thiazolyl)propane containing the unknown impurity in a suitable mobile phase. Also, prepare a solution of your thiourea starting material.

  • HPLC-MS Analysis:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (for better ionization) is typically effective.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis: Compare the retention time and mass spectrum of the impurity in your final product with any impurities found in the thiourea starting material.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and impurity control of 2-Amino-1-(4-thiazolyl)propane.

What is the most likely synthetic route for 2-Amino-1-(4-thiazolyl)propane?

The most common and versatile method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis .[3][4] This reaction involves the condensation of an α-haloketone with thiourea.[3] For 2-Amino-1-(4-thiazolyl)propane, the likely precursors would be a 1-halo-1-(4-thiazolyl)propan-2-one and thiourea.

dot

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_product Product alpha_haloketone 1-Halo-1-(4-thiazolyl)propan-2-one product 2-Amino-1-(4-thiazolyl)propane alpha_haloketone->product Hantzsch Reaction thiourea Thiourea thiourea->product Degradation_Pathways cluster_degradation Degradation Products start 2-Amino-1-(4-thiazolyl)propane oxidation Sulfoxide/Sulfone Derivatives start->oxidation Oxidation (e.g., H₂O₂) hydrolysis Ring-Opened Products start->hydrolysis Hydrolysis (Acid/Base) photo Photodegradation Products start->photo Photolysis (UV/Vis Light) Forced_Degradation_Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress sample Sample at Time Points stress->sample Acid, Base, Oxidative, Thermal, Photo neutralize Neutralize (if applicable) sample->neutralize analyze Analyze by HPLC-MS neutralize->analyze identify Identify Degradation Products analyze->identify

Sources

Optimization

Resolving Peak Tailing in HPLC Analysis of 2-Aminothiazoles: A Technical Support Guide

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2-aminothiaz...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2-aminothiazole compounds. This guide provides a structured approach to troubleshooting, moving from frequently asked questions for rapid diagnosis to in-depth explanations and systematic protocols to restore optimal peak symmetry and ensure data integrity.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding peak tailing with 2-aminothiazoles.

Q1: Why are my 2-aminothiazole peaks tailing in reversed-phase HPLC?

Peak tailing with 2-aminothiazoles, which are basic compounds, is most often caused by secondary interactions with the stationary phase.[1][2] The primary culprits are interactions between the basic amine groups on your analyte and acidic residual silanol groups on the silica-based column packing.[1][2][3] This leads to more than one retention mechanism, causing the peak to broaden and tail.[1][2]

Q2: I'm using a standard C18 column. Is this the right choice?

While C18 columns are widely used, they may not be optimal for basic compounds like 2-aminothiazoles without careful method optimization. Standard C18 columns can have a significant number of accessible silanol groups, which strongly interact with basic analytes.[2] Consider using an end-capped or base-deactivated silica (BDS) column, which is specifically designed to minimize these secondary interactions.[4]

Q3: How does the mobile phase pH affect peak shape for 2-aminothiazoles?

Mobile phase pH is a critical factor.[3] For basic compounds like 2-aminothiazoles, a low pH (typically ≤ 3) is often recommended.[2][4][5] At this pH, the residual silanol groups on the silica surface are protonated and thus less likely to interact with the protonated basic analyte.[4][6] However, it's crucial to ensure your column is stable at low pH.[1]

Q4: Can buffer concentration impact peak tailing?

Yes, buffer concentration plays a role in maintaining a stable pH and can influence peak shape.[7] For UV-based detection, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can improve peak shape by increasing the ionic strength of the mobile phase.[4] For LC-MS applications, lower buffer concentrations (<10 mM) are generally preferred to avoid ion suppression.[4]

Q5: Could my HPLC system itself be causing the tailing?

System-related issues can also contribute to peak tailing. These "extra-column effects" can include dead volume in fittings, tubing that is too long or has too wide an internal diameter, or a void at the head of the column.[3][8] Metal contamination from the HPLC system, particularly with iron-free or biocompatible systems, can also lead to peak tailing for chelating compounds.[9][10][11]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues with 2-aminothiazoles.

Understanding the Root Cause: The Chemistry of Peak Tailing

The primary reason for the peak tailing of 2-aminothiazoles in reversed-phase HPLC is the interaction between the basic analyte and the acidic silica surface of the stationary phase. This is a classic example of a secondary retention mechanism interfering with the desired hydrophobic interactions.

  • Analyte Properties: 2-Aminothiazoles are basic due to the presence of the amine group. At a mobile phase pH below their pKa, they will be protonated, carrying a positive charge.

  • Stationary Phase Properties: Traditional silica-based stationary phases have residual silanol groups (Si-OH) that are acidic.[2] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated (Si-O-), creating localized negative charges on the stationary phase surface.[3][12]

  • The Interaction: The positively charged 2-aminothiazole molecules can then interact with the negatively charged silanol sites through ion-exchange, a strong secondary interaction.[1] This leads to some analyte molecules being retained longer than others, resulting in a tailed peak.

dot graph TD { A[Protonated 2-Aminothiazole (+)] -- "Ionic Interaction" --> B(Deprotonated Silanol Group (-)); C[Hydrophobic Part of Analyte] -- "Primary Hydrophobic Interaction" --> D(C18 Stationary Phase); B -- "Leads to" --> E{Peak Tailing}; D -- "Desired Interaction for" --> F(Symmetrical Peak);

} caption: "Interaction causing peak tailing of 2-aminothiazoles."

Systematic Troubleshooting Workflow

A logical and systematic approach is key to efficiently resolving peak tailing. The following workflow will guide you through the process of identifying and correcting the issue.

Troubleshooting_Workflow

Experimental Protocols

Here are detailed, step-by-step methodologies for key troubleshooting experiments.

Protocol 1: Mobile Phase pH Optimization

Objective: To suppress the ionization of residual silanol groups and minimize secondary interactions.

Materials:

  • HPLC grade water

  • HPLC grade organic modifier (e.g., acetonitrile or methanol)

  • Buffer salt (e.g., ammonium formate, ammonium acetate, or phosphate buffer)[4]

  • Acid for pH adjustment (e.g., formic acid or phosphoric acid)

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Portion:

    • Measure the required volume of HPLC grade water.

    • Dissolve the appropriate amount of buffer salt to achieve the desired concentration (e.g., 10-25 mM for UV, <10 mM for MS).[4]

    • Crucially, adjust the pH of the aqueous portion before adding the organic modifier. [5]

    • Slowly add the acid (e.g., 0.1% formic acid) while monitoring the pH with a calibrated meter until the target pH (e.g., 3.0) is reached.[4]

  • Prepare the Mobile Phase:

    • Mix the pH-adjusted aqueous portion with the organic modifier in the desired ratio.

    • For example, for a 50:50 mobile phase, mix 500 mL of the pH-adjusted aqueous buffer with 500 mL of acetonitrile.

  • Equilibrate the System:

    • Flush the HPLC system with the new mobile phase for at least 10-15 column volumes to ensure the column is fully equilibrated.

  • Analyze the Sample:

    • Inject your 2-aminothiazole standard and observe the peak shape.

Expected Outcome: A significant improvement in peak symmetry should be observed as the low pH neutralizes the silanol groups.[6]

Protocol 2: Column Selection and Evaluation

Objective: To utilize a stationary phase with minimal active silanol sites.

Column Selection:

Column TypePrinciple of OperationSuitability for 2-Aminothiazoles
Standard C18 (Type A Silica) Primarily hydrophobic interactions, but with significant residual silanol activity.[2]Often leads to peak tailing without extensive method optimization.
End-Capped C18 (Type B Silica) Residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylsilyl chloride) to make them less active.[1][4]Highly Recommended. Significantly reduces peak tailing for basic compounds.[2][5]
Base-Deactivated Silica (BDS) A type of end-capped column specifically designed for the analysis of basic compounds.[4]Excellent Choice. Provides superior peak shape for amines.
Polar-Embedded Phases A polar functional group is embedded near the base of the alkyl chain, which shields the analyte from residual silanols.[3]A good alternative, offering different selectivity.
Hybrid Organic/Inorganic Silica The silica matrix is a hybrid of silica and organic polymer, resulting in fewer and less acidic silanol groups.Another excellent option for improved peak shape with basic compounds.[13]

Procedure for Column Switching:

  • Select an appropriate end-capped or base-deactivated column.

  • Install the new column according to the manufacturer's instructions.

  • Equilibrate the column thoroughly with your optimized mobile phase.

  • Inject your standard and compare the peak shape to that obtained with the previous column.

Protocol 3: System Passivation for Metal Contamination

Objective: To remove metal ions from the HPLC system that may be causing peak tailing through chelation. This is particularly relevant for iron-free or biocompatible systems.[9][10]

Materials:

  • EDTA (Ethylenediaminetetraacetic acid) or Medronic Acid

  • HPLC grade mobile phase solvents

Procedure:

  • IMPORTANT: Remove the HPLC column from the system. [14]

  • Prepare a Chelating Mobile Phase:

    • Add 5-10 µM (micromolar) of EDTA or medronic acid to both your aqueous (A) and organic (B) mobile phase solvents. Do not use millimolar concentrations. [14]

  • Flush the System:

    • Purge the entire HPLC system (pumps, autosampler, tubing) with the chelating mobile phases for an extended period (e.g., 30-60 minutes). This will remove dissolved metal ions.[14]

  • Flush with Standard Mobile Phase:

    • After passivation, flush the system thoroughly with your regular, non-chelating mobile phase to remove any residual EDTA.

  • Re-install the Column and Equilibrate:

    • Re-install the HPLC column and equilibrate with your analytical mobile phase.

  • Analyze the Sample:

    • Inject your 2-aminothiazole standard and check for improved peak shape.[14]

Advanced Considerations

  • Mobile Phase Additives: In some cases, adding a competing base like triethylamine (TEA) to the mobile phase can improve peak shape by interacting with the silanol groups, effectively blocking them from the analyte.[6] However, with modern, high-purity end-capped columns, this is often unnecessary.[13] For LC-MS, ion-pairing agents like trifluoroacetic acid (TFA) can be effective but may cause ion suppression.[7]

  • Alternative Chromatographic Modes: If peak tailing persists despite extensive troubleshooting in reversed-phase mode, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for the retention and separation of polar compounds and can offer improved peak shapes.[15]

By systematically addressing the potential causes of peak tailing, from mobile phase and column chemistry to hardware issues, researchers can achieve symmetrical, reproducible peaks for the accurate analysis of 2-aminothiazole compounds.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC - farmatel. [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed. [Link]

  • Charged Stationary Phases in Reversed Phase HPLC - Element Lab Solutions. [Link]

  • Effect of pH on LC-MS Analysis of Amines : Waters. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC International. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC. [Link]

  • Exploring the Different Mobile Phases in HPLC - Veeprho. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Effect of buffer on peak parameter. (a) Effect of buffer pH on... - ResearchGate. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF - ResearchGate. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. [Link]

  • Mechanisms of retention in HPLC Part 2. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides - Nov 28 2018 - Chromatography Today. [Link]

  • HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study - ResearchGate. [Link]

  • Reducing non-specific protein binding in HPLC - Element Lab Solutions. [Link]

  • Considerations in the HPLC Analysis of Biomolecules - Fortis Technologies. [Link]

Sources

Troubleshooting

Interpreting complex NMR spectra of 2-aminothiazole derivatives

Welcome to the Technical Support Center for NMR Spectral Analysis. As a Senior Application Scientist, I frequently assist researchers in decoding the notoriously complex NMR spectra of 2-aminothiazole derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Spectral Analysis. As a Senior Application Scientist, I frequently assist researchers in decoding the notoriously complex NMR spectra of 2-aminothiazole derivatives.

These pharmacophores present unique analytical challenges. Their spectra are often complicated by prototropic tautomerism, intermediate chemical exchange rates, and restricted bond rotations. This guide is designed to move beyond basic troubleshooting by explaining the physical causality behind these phenomena and providing self-validating experimental protocols to ensure absolute structural certainty.

Diagnostic Workflow

G Start Observe Broad/Missing NH or Complex Aromatic Signals Solvent Change Solvent to DMSO-d6 (Slows Proton Exchange) Start->Solvent Check1 Signals Resolved? Solvent->Check1 VTNMR Perform VT-NMR (Cooling/Heating) Check1->VTNMR No Done Standard 1D/2D NMR Assignment Check1->Done Yes Check2 Coalescence Observed? VTNMR->Check2 N15 Run 1H-15N HMBC (Tautomer ID) Check2->N15 No (or Tautomer suspected) Rotamer Diagnose Restricted Rotation/Rotamers Check2->Rotamer Yes (Heating)

Diagnostic workflow for resolving 2-aminothiazole NMR spectral ambiguities.

Frequently Asked Questions & Troubleshooting

Q1: Why is the amine (-NH2) proton signal in my 2-aminothiazole derivative extremely broad or completely missing in my 1H NMR spectrum?

The Causality: This is a dual-factor issue. First, the 14 N nucleus has a spin of I=1 , giving it a quadrupolar moment. This causes rapid relaxation of the attached protons, which inherently broadens their NMR signals. Second, and more critically, the acidic -NH 2​ protons undergo intermediate chemical exchange with trace water or acidic impurities in non-polar solvents like CDCl 3​ . When the exchange rate approaches the NMR timescale, the signal broadens into the baseline and disappears. The Solution: Switch your solvent to DMSO-d 6​ . DMSO is a strong hydrogen-bond acceptor. It tightly binds the -NH 2​ protons, effectively acting as an anchor that dramatically slows their chemical exchange rate[1][2]. This solvent interaction also deshields the protons, typically shifting them downfield to a distinct, observable broad singlet between 6.5 and 7.5 ppm[3].

Q2: How can I definitively prove whether my compound exists in the amino or imino tautomeric form in solution?

The Causality: 2-aminothiazoles exist in a prototropic tautomeric equilibrium between the aromatic amino form and the non-aromatic imino form. While the amino tautomer is generally favored, electron-withdrawing substituents or specific solvent polarities can shift the equilibrium toward the imino form[2]. Relying solely on 1 H NMR is risky because the chemical shifts of the exchangeable protons overlap significantly. The Solution: 15 N NMR is the gold standard for tautomer identification. The hybridization state of the nitrogen dictates its chemical shift. An sp 3 -hybridized amino nitrogen appears highly shielded (typically -290 to -320 ppm, referenced to nitromethane), whereas an sp 2 -hybridized imino nitrogen is heavily deshielded (-150 to -180 ppm)[4][5]. Because direct 15 N observation suffers from low sensitivity, you must use an indirect detection method like 1 H- 15 N HMBC (see Protocol 1)[6][7].

Q3: I see two distinct sets of signals in the aromatic region, but my LC-MS shows a single, pure peak. What is happening?

The Causality: You are observing restricted rotation. The lone pair of electrons on the exocyclic amine nitrogen delocalizes into the electron-deficient thiazole ring. This resonance gives the C2-N bond partial double-bond character. If the rotational energy barrier ( ΔG‡ ) is high enough, the rotation becomes slower than the NMR timescale. The spectrometer essentially takes a "snapshot" of the molecule, capturing two distinct rotamers as separate sets of signals. The Solution: Perform Variable Temperature (VT) NMR (see Protocol 2). Heating the sample provides the thermal energy required to overcome the rotational barrier. As the rotation speeds up, the two sets of signals will coalesce into a single time-averaged spectrum.

Quantitative Data Reference

To assist in your assignments, below is a consolidated table of typical NMR parameters for 2-aminothiazole derivatives.

NucleusAmino Tautomer (Typical δ)Imino Tautomer (Typical δ)Diagnostic Notes
1 H (Exocyclic N-H) 6.5 – 7.5 ppm (br s, 2H)8.0 – 9.0 ppm (br s, 1H)Highly solvent dependent; use DMSO-d 6​ [1][3].
1 H (Ring N-H) N/A10.0 – 12.0 ppm (br s, 1H)Only present in imino form[1].
1 H (H-4) 7.0 – 7.6 ppm (d)~ 7.5 – 8.0 ppm (d) J4,5​ coupling is characteristically small: 3.2 – 3.7 Hz[1][3][8].
1 H (H-5) 6.5 – 7.3 ppm (d)~ 7.0 – 7.5 ppm (d)H-5 is generally more shielded than H-4[3][8].
13 C (C-2) 160 – 175 ppm175 – 185 ppmHighly deshielded due to adjacent heteroatoms[8].
15 N (Exocyclic) -290 to -320 ppm-150 to -180 ppmReferenced to CH 3​ NO 2​ (0 ppm). Definitive proof of tautomer[4][5].

Self-Validating Experimental Protocols

Protocol 1: 1 H- 15 N HMBC for Unambiguous Tautomer Elucidation

This protocol leverages the high sensitivity of 1 H detection to map the nitrogen backbone of your molecule, bypassing the low natural abundance of 15 N.

  • Sample Preparation: Dissolve ~30–50 mg of your compound in 600 µL of anhydrous DMSO-d 6​ . High concentration is critical for 2D heteronuclear experiments.

  • Probe Tuning: Manually tune and match the probe for both 1 H and 15 N frequencies to maximize the signal-to-noise ratio.

  • Parameter Optimization: Set up a standard 2D 1 H- 15 N HMBC experiment. Crucially, optimize the long-range coupling constant ( JNH​ ) delay for 5 to 8 Hz , which is optimal for capturing 2-bond and 3-bond nitrogen-proton couplings across the thiazole ring[6].

  • Acquisition: Run the experiment with a minimum of 128 t1 increments and 16-32 scans per increment.

  • Self-Validation / Internal Control: Look for the cross-peak between the thiazole ring protons (H-4 or H-5) and the endocyclic ring nitrogen. This serves as an internal chemical shift reference. If the exocyclic nitrogen correlates to the ring protons and appears near -300 ppm, you have definitively validated the amino tautomer[4][5].

Protocol 2: Variable Temperature (VT) NMR for Kinetic Analysis

This protocol is used to differentiate between structural isomers (which will not coalesce) and rotamers/slow-exchanging tautomers (which will coalesce upon heating).

  • Calibration: Calibrate the probe temperature using a pure ethylene glycol standard to ensure accurate temperature readings at high heat.

  • Baseline Acquisition: Acquire a high-resolution 1D 1 H spectrum at 298 K (25 °C). Identify the specific signals that appear duplicated.

  • Thermal Incrementing: Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K).

  • Equilibration: Critical Step – Allow the sample to thermally equilibrate for exactly 5 minutes at each new temperature before acquiring the spectrum to prevent convection artifacts.

  • Coalescence Identification: Note the temperature ( Tc​ ) at which the two distinct signals merge into a single, broad peak.

  • Self-Validation / Internal Control: After reaching the maximum temperature, immediately cool the sample back to 298 K and acquire a final spectrum. Compare this to your baseline spectrum from Step 2. If the spectra are identical, the process was purely physical (rotation/exchange). If new peaks appear, your compound underwent thermal degradation, and the high-temperature data must be discarded.

References

  • "The Structure of Dimeric 2-Aminothiazole." SciSpace.
  • "15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole.
  • "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole." MDPI.
  • "Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors." RSC Publishing.
  • "Tautomeric Behavior of 2-Aminothiazole-4-Carboxylic Acid in Various Solvents: An In-depth Technical Guide." Benchchem.
  • "Differentiating Tautomers using 15N chemical shift inform
  • "15N NMR Studies of tautomerism.
  • "Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides." SciSpace.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Aminothiazole Protein Co-Crystallization

Welcome to the Structural Biology Technical Support Center. As a Senior Application Scientist, I frequently consult on the structural elucidation of kinase inhibitors and fragment-based drug discovery (FBDD) pipelines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Structural Biology Technical Support Center. As a Senior Application Scientist, I frequently consult on the structural elucidation of kinase inhibitors and fragment-based drug discovery (FBDD) pipelines. The 2-aminothiazole (2-AT) scaffold is a highly privileged pharmacophore, particularly in targeting cyclin-dependent kinases (CDKs) and casein kinase 2 (CK2)[1]. However, 2-ATs present unique biophysical and crystallographic challenges, ranging from promiscuous binding to severe solubility bottlenecks.

This guide provides a self-validating, causality-driven framework to troubleshoot your 2-AT co-crystallization workflows.

Workflow Visualization: Co-Crystallization Optimization Pathway

G Start 2-Aminothiazole (2-AT) Protein Complex Solubility Assess Aqueous Solubility & DMSO Tolerance Start->Solubility Biophys Biophysical Validation (STD-NMR / DSF) Solubility->Biophys Soluble Optimize Optimize pH, Additives, or use Mutant Solubility->Optimize Insoluble Promiscuous Promiscuous Binding (PrATs)? Biophys->Promiscuous CrystMethod Select Crystallization Method Promiscuous->CrystMethod No (Specific) Promiscuous->Optimize Yes (Non-specific) Soaking Crystal Soaking (High Conc. / Short Time) CrystMethod->Soaking CoCryst Co-Crystallization (Pre-incubation) CrystMethod->CoCryst Fail No Electron Density / Precipitation Soaking->Fail Lattice cracking Success High-Resolution Structure Solved Soaking->Success Clear Density CoCryst->Fail Amorphous precipitate CoCryst->Success Clear Density Fail->Optimize Optimize->CrystMethod

Figure 1: Decision tree for optimizing 2-aminothiazole protein co-crystallization workflows.

Frequently Asked Questions & Troubleshooting Guide

Q1: My protein precipitates immediately upon adding the 2-AT ligand to the crystallization drop. How do I prevent this? Causality & Solution: 2-ATs are notoriously hydrophobic and often require high concentrations of DMSO for stock solutions. When a 10–50 mM ligand stock is spiked into an aqueous protein drop, the sudden shift in the dielectric constant causes local supersaturation and rapid ligand precipitation. This nucleates amorphous protein aggregation. Furthermore, 2-ATs frequently act as "Promiscuous 2-Aminothiazoles" (PrATs)—frequent hitters in screening assays that cause non-specific protein cross-linking and aggregation[2].

  • Actionable Step 1 (Triage): Before attempting crystallization, validate that the ligand actually stabilizes the protein using Differential Scanning Fluorimetry (DSF). If the melting temperature ( Tm​ ) decreases upon ligand addition, the 2-AT is likely destabilizing the fold or binding non-specifically[3].

  • Actionable Step 2 (Buffer Optimization): Introduce 2–5% (v/v) glycerol as a solubilizer in the base buffer. Glycerol alters the hydration shell of the protein and mitigates the microcrystal showers and precipitation often induced by hydrophobic synthetic inhibitors[4].

Q2: I obtained diffracting crystals, but the electron density map shows no ligand in the active site. Why? Causality & Solution: There are two primary mechanistic reasons for missing electron density with 2-ATs:

  • Allosteric Binding & Loop Flexibility: While many 2-ATs are designed as ATP-competitive inhibitors, they frequently bind to allosteric sites. For example, in CK2 α , 2-AT derivatives have been shown to bind adjacent to the ATP site, between the highly flexible glycine-rich loop and the α C-helix[5]. If the loop remains dynamic, the ligand's B-factors will be too high to resolve in the density map.

  • pH-Dependent Tautomerization: The hetero-nitrogen in the thiazole ring has a pKa of approximately 5.0–5.5. If your crystallization condition is acidic (e.g., pH < 6.0), the thiazole nitrogen becomes protonated. This induces strong charge-assisted N–H···O hydrogen bonds with solvent or precipitant molecules (like organic acids) rather than the target protein, pulling the ligand out of the binding pocket[6].

  • Actionable Step 1: Screen crystallization conditions at pH 6.5–8.0 to ensure the 2-AT remains deprotonated.

  • Actionable Step 2: If loop flexibility is the culprit, engineer a stabilizing mutation. For instance, the CK2 α 'Cys336Ser mutant has been used as an exquisite crystallographic tool to lock conformations and resolve 2-AT binding modes at atomic resolution[7].

Q3: For fragment-based drug discovery (FBDD) using 2-ATs, should I use co-crystallization or crystal soaking? Causality & Solution: FBDD requires high ligand concentrations (often >10 mM) because fragments have low intrinsic affinity[8]. Co-crystallizing at these concentrations often poisons the nucleation process, leading to clear drops or amorphous precipitate. Therefore, crystal soaking is the gold standard. However, because 2-ATs can induce conformational changes, soaking them at high concentrations can crack the crystal lattice. If the crystal cracks, it is a self-validating sign that the ligand is entering the lattice but inducing a conformational clash.

  • Actionable Step: Utilize a step-gradient soaking approach (detailed in Protocol 1 below) to gently introduce the fragment into the lattice, or chemically cross-link the crystal with glutaraldehyde prior to soaking.

Quantitative Data Summary: 2-AT Crystallization Parameters
ParameterTypical Range for 2-ATsImpact on CrystallizationRecommended Action
Aqueous Solubility < 50 μ MLigand precipitation in drop; false-positive nucleation.Use 5–10% DMSO or co-solvents (e.g., glycerol)[4].
Affinity ( Kd​ ) 10 nM – 10 μ MLow occupancy if Kd​ > ligand concentration in the drop.Soak at 5–10x Kd​ concentration.
Thiazole pKa 5.0 – 5.5Protonation alters binding mode and induces salt formation[6].Screen pH 6.5 – 8.0. Avoid high concentrations of organic acids.
DMSO Tolerance 1% – 5% (v/v)Protein denaturation; lattice dissolution.Perform DSF screen with a DMSO gradient prior to soaking.
Experimental Protocols
Protocol 1: Step-Gradient Crystal Soaking for 2-AT Fragments

This protocol prevents osmotic shock and lattice cracking when introducing high concentrations of poorly soluble 2-AT fragments.

  • Prepare the Ligand Stock: Dissolve the 2-AT fragment in 100% DMSO to a concentration of 100 mM.

  • Prepare Soaking Solutions: Create three soaking solutions using the reservoir (precipitant) solution.

    • Solution A: Reservoir + 1 mM 2-AT (1% DMSO)

    • Solution B: Reservoir + 5 mM 2-AT (5% DMSO)

    • Solution C: Reservoir + 10 mM 2-AT (10% DMSO) + 5% Glycerol (to prevent precipitation).

  • Step-Soak: Transfer the protein crystal sequentially from its native drop to Solution A (10 mins), then Solution B (20 mins), and finally Solution C (1–2 hours).

  • Harvest: Cryo-protect the crystal (if Solution C does not already contain sufficient cryoprotectant) and flash-freeze in liquid nitrogen.

Protocol 2: Pre-Crystallization Validation via STD-NMR

Validates specific binding and maps the binding pocket (ATP-competitive vs. Allosteric) before committing to crystallography[3].

  • Sample Preparation: Prepare a sample containing 10 μ M target protein and 500 μ M 2-AT ligand in deuterated buffer (e.g., 50 mM Tris-d11, pH 7.5, 150 mM NaCl, in D2​O ).

  • Data Acquisition: Acquire a Saturation Transfer Difference (STD) NMR spectrum. Irradiate the protein methyl resonances (approx. 0 ppm) and observe the transfer of magnetization to the 2-AT ligand.

  • Competition Assay: Spike in 500 μ M of a known ATP-competitive inhibitor (e.g., AMP-PNP or CX-4945).

  • Interpretation: If the 2-AT STD signals decrease, it binds the ATP pocket. If the signals remain unchanged, the 2-AT binds an allosteric site (e.g., the α D pocket), which will require stabilizing mutants for successful crystallization[7].

References
  • Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. nih.gov.
  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action | Journal of Medicinal Chemistry. acs.org.
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. nih.gov.
  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold | Journal of Medicinal Chemistry. acs.org.
  • Applications of 19 F-NMR in Fragment-Based Drug Discovery. mdpi.com.
  • Dependence of cocrystal formation and thermodynamic stability on moisture sorption by amorphous polymer.
  • Discovery and Exploration of Protein Kinase CK2 Binding Sites Using CK2α′Cys336Ser as an Exquisite Crystallographic Tool. mdpi.com.
  • Computational Analysis of Crystallization Additives for the Identific

Sources

Troubleshooting

Addressing compound precipitation in cell-based assays

Welcome to the Technical Support Center for Cell-Based Assays. As a Senior Application Scientist, I frequently consult with research teams struggling with erratic dose-response curves, unexpected cytotoxicity, and irrepr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cell-Based Assays. As a Senior Application Scientist, I frequently consult with research teams struggling with erratic dose-response curves, unexpected cytotoxicity, and irreproducible assay signals. More often than not, the root cause is not biological, but physical: compound precipitation and colloidal aggregation .

When transitioning a hydrophobic small molecule from a 100% DMSO stock into an aqueous biological system, you are fighting thermodynamics. If this transition is not managed correctly, your compound will either crash out of solution macroscopically or form microscopic nano-entities that ruin assay integrity.

This guide is designed to provide you with the mechanistic causality behind these phenomena and the self-validating protocols required to troubleshoot them.

Diagnostic Workflow: Precipitation vs. Aggregation

Before adjusting your assay parameters, you must determine whether your compound is suffering from thermodynamic precipitation (macroscopic) or colloidal aggregation (microscopic). Follow the logic tree below to diagnose and mitigate the issue.

Workflow A Compound in 100% DMSO (Stock Solution) B Dilute into Aqueous Assay Media (e.g., PBS / Culture Media) A->B C Visual / Optical Inspection (Turbidity Check) B->C D Macroscopic Precipitation (Thermodynamic Insolubility) C->D Cloudy/Precipitate E Appears Optically Clear (Metastable State) C->E Clear Solution F Laser Nephelometry Quantify Kinetic Solubility D->F G Dynamic Light Scattering (DLS) Check for Nano-Entities E->G J Optimize Solvent / Add Detergent (e.g., Tween-80) F->J H Colloidal Aggregation (Assay Interference Risk) G->H Particles > 50nm I True Monomeric Solution (Safe for Assay) G->I Particles < 5nm H->J J->B Re-evaluate

Diagnostic workflow for identifying and mitigating compound precipitation and aggregation.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does my compound precipitate immediately when diluted from a DMSO stock into aqueous cell culture media? A: This phenomenon, often referred to as "solvent shock," occurs due to the fundamental difference between thermodynamic and kinetic solubility. Thermodynamic solubility represents the equilibrium concentration of a compound with excess solid, whereas kinetic solubility is the metastable concentration achieved when a pre-dissolved stock is rapidly diluted into an aqueous system[1]. When a highly concentrated DMSO stock is introduced directly into aqueous media, the local hydrophobic environment rapidly collapses. The compound is forced out of solution before it can disperse. To mitigate this, we rely on kinetic solubility by utilizing rapid dispersion techniques and keeping the final DMSO concentration strictly controlled[2].

Q: My assay shows a strong dose-response, but I suspect the compound is aggregating rather than specifically binding the target. How do I verify this? A: Compound self-aggregation is a pervasive source of assay artifacts. Due to low water solubility, certain compounds form colloidal aggregates (nano-entities) that non-specifically adsorb and denature proteins, leading to false positives in biochemical assays or false negatives in cell-based assays[3]. To confirm aggregation, you must measure the physical state of the solution. Dynamic Light Scattering (DLS) is the gold standard for this; it quantifies the size of aggregates by measuring temporal fluctuations in scattered light[4]. If DLS confirms the presence of particles >50 nm, your compound is aggregating. As a rapid counter-screen, adding a non-ionic detergent (like Tween-80) can disrupt these colloids; if the biological activity disappears upon detergent addition, the initial result was an aggregation artifact[3].

Q: What are the acceptable DMSO tolerance limits for different cell models? A: DMSO is a highly polar, aprotic solvent that enhances cell permeability but becomes cytotoxic at higher concentrations by inducing membrane pore formation and caspase-dependent apoptosis[5]. The table below summarizes the quantitative limits you must adhere to during assay design.

Table 1: Quantitative DMSO Tolerance Limits in Cell-Based Assays

Cell Type / ApplicationMaximum Recommended DMSO Concentration (v/v)Causality / Impact of Exceeding Limit
Immortalized Cell Lines (e.g., HeLa, HepG2)0.5%Concentrations > 0.5% can induce membrane pore formation, alter cellular metabolism, and trigger apoptosis[5][6].
Primary Cells & Sensitive Lines 0.1%Highly susceptible to solvent toxicity; higher concentrations severely compromise cell viability and phenotype[6].
Hepatocytes Up to 1.0%Liver-derived cells exhibit higher metabolic robustness, tolerating slightly higher solvent loads[7].
Cryopreservation 10.0%Acts as a cryoprotectant to displace water and prevent intracellular ice crystal formation during freezing[5].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not skip the validation checks, as they are critical for distinguishing true biological activity from physical artifacts.

Protocol 1: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry

Nephelometry provides an objective, high-throughput method to detect trace levels of insoluble particulate matter by measuring light scatter (the Tyndall effect) before visual turbidity becomes apparent[1].

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO[8].

  • Serial Dilution: Create a dilution series (8–12 points) of the compound in 100% DMSO to ensure the compound is fully dissolved before aqueous introduction[9].

  • Plate Setup: Dispense 2 µL of each DMSO dilution into a 96-well microtiter plate[9].

  • Aqueous Dilution: Rapidly add 198 µL of the target aqueous buffer (e.g., PBS or pH 7.4 phosphate buffer) to each well, achieving a final DMSO concentration of 1%[9].

  • Incubation: Incubate the plate at 37°C for 2 hours to allow the metastable solution to equilibrate.

  • Measurement: Scan the plate using a laser nephelometer equipped with a red diode laser (e.g., 632.8 nm)[8]. Undissolved particles will scatter the light at a 90° angle to the detector.

  • Data Analysis: Plot the scattered light intensity (in Nephelometric Turbidity Units, NTU) against compound concentration. The inflection point (kick-off curve) indicates the exact kinetic solubility limit[9].

  • Self-Validation Check: Always include a blank well (DMSO + buffer without compound) for offset correction to ensure background light scatter from the microtiter plate does not skew NTU readings[8].

Protocol 2: The "Vortex-Dispersion" Intermediate Dilution Method

To prevent macroscopic precipitation during cell treatment, the transition from 100% DMSO to aqueous media must be managed to avoid localized supersaturation.

  • Concentrate the Stock: Dissolve the compound in 100% DMSO at the highest possible concentration (e.g., 10–50 mM) to minimize the required transfer volume[10].

  • Rapid Dispersion: Place 1–2 µL of the DMSO stock into the cap of a microcentrifuge tube containing 1 mL of pre-warmed culture medium[10].

  • Vortexing: Quickly cap the tube, invert it, and immediately vortex vigorously upside down. This mechanical dispersion prevents localized "solvent shock" and minimizes the formation of large precipitates[10].

  • Visual Inspection: Check the solution for turbidity. If it remains clear, proceed.

  • Cell Application: Apply the diluted compound to the cells, ensuring the final DMSO concentration remains within the tolerated limits (e.g., ≤ 0.5% for cell lines, ≤ 0.1% for primary cells)[6].

  • Self-Validation Check: Perform a parallel serial dilution directly in 100% DMSO, then dilute each step into media. If the compound precipitates only in the vortex-dispersion method but not in the pre-diluted DMSO method, your issue is a solvent mixing ratio artifact, not an absolute solubility limit[7].

References

  • Kinetic Solubility Assays Protocol - AxisPharm. axispharm.com. Link

  • In vitro solubility assays in drug discovery - PubMed. nih.gov. 2

  • Determination of Kinetic Solubility - Bio-protocol. bio-protocol.org. 9

  • Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository. europa.eu. 1

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. acs.org. 8

  • Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. acs.org. 3

  • Assay Interference by Aggregation - Assay Guidance Manual. nih.gov. 4

  • Any suggestions for treating DMSO soluble compound in cell culture? researchgate.net. 7

  • DMSO concentration in cell culture? Precipitating while PBS is added? researchgate.net. 10

  • Cell Culture FAQ: How does DMSO affect your cells? eppendorf.com. 5

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. lifetein.com. 6

Sources

Optimization

Improving the metabolic stability of 2-aminothiazole derivatives

Welcome to the Technical Support Center for 2-Aminothiazole Optimization . As a privileged scaffold in medicinal chemistry, the 2-aminothiazole ring provides excellent hydrogen-bonding capacity and target affinity[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Aminothiazole Optimization . As a privileged scaffold in medicinal chemistry, the 2-aminothiazole ring provides excellent hydrogen-bonding capacity and target affinity[1]. However, its electron-rich nature frequently results in severe metabolic liabilities, including rapid Phase I clearance and the generation of reactive metabolites[2].

This guide is engineered for drug development professionals to diagnose, troubleshoot, and resolve metabolic instability using field-proven structural modifications and self-validating in vitro assays.

Section 1: Metabolic Diagnostic Workflow

Before initiating synthetic optimization, you must identify the precise mechanism of clearance. The workflow below outlines the diagnostic logic for pinpointing the metabolic soft spot of your 2-aminothiazole derivative.

MetabolicStability A High In Vitro Clearance (2-Aminothiazole) B Metabolite ID (LC-MS/MS) A->B C1 C4/C5 Epoxidation & Ring Opening B->C1 +16 Da / Glyoxal C2 N-Oxidation / N-Acetylation B->C2 +16 Da / +42 Da C3 Phase II Conjugation B->C3 +176 Da (Gluc) D1 Block C5 (e.g., -F, -CF3) or 1,2,4-Thiadiazole C1->D1 D2 N-Alkylation or Amide Bioisostere C2->D2 D3 Steric Shielding / Reduce Lipophilicity C3->D3

Diagnostic workflow for identifying and resolving 2-aminothiazole metabolic liabilities.

Section 2: Structural Optimization (FAQs)

Q: Why does my 2-aminothiazole derivative exhibit rapid Phase I clearance, and how do I block it? A: The electron-rich aromatic system of the thiazole ring makes it highly susceptible to cytochrome P450 (CYP450) mediated oxidation, particularly by CYP3A4 and CYP2D6[3]. The primary metabolic soft spots are the C4 and C5 positions. Oxidation here leads to epoxidation, which subsequently triggers thiazole ring opening[2].

  • The Causality: High electron density facilitates the initial oxygen transfer from the CYP heme iron to the thiazole ring.

  • The Solution: You must electronically deactivate the ring or introduce steric hindrance. Blocking the C5 position with a highly electronegative fluorine atom (-F) or a trifluoromethyl group (-CF3) pulls electron density away from the ring, significantly raising the activation energy required for epoxidation[4].

Q: My compound forms reactive metabolites that covalently bind to proteins. How can I eliminate this liability without losing target affinity? A: Covalent binding is a downstream consequence of C4/C5 epoxidation and subsequent ring scission, which generates highly reactive electrophiles like glyoxal or acylthiourea intermediates[2]. If modifying the substituents on the thiazole ring disrupts key pharmacophore interactions, bioisosteric replacement of the core is required.

  • The Causality: The sulfur atom in the thiazole ring is the primary driver of the oxidative liability.

  • The Solution: Replacing the 2-aminothiazole with a 2-aminooxazole removes the oxidizable sulfur atom, significantly lowering the metabolism rate while often improving aqueous solubility due to a decreased ClogP[5]. Alternatively, substituting with a 1,2,4-thiadiazole introduces an additional nitrogen atom that acts as an electron sink, deactivating the ring toward electrophilic CYP450 attack[4].

Q: The exocyclic amine is being rapidly metabolized. What are the best protective strategies? A: The primary exocyclic amine is vulnerable to N-acetylation by N-acetyltransferases (NATs) or N-oxidation.

  • The Causality: The lone pair on the nitrogen is highly nucleophilic and sterically accessible to metabolic enzymes.

  • The Solution: N-alkylation (e.g., N-methylation) can sterically shield the nitrogen. If the amine is part of an amide linkage undergoing rapid hydrolysis, consider amide bond bioisosteres. Replacing the amide with a 1,2,3-triazole mimics the spatial geometry and hydrogen-bonding capacity of the amide but provides specific resistance to CYP450-mediated Phase I metabolism[6].

Section 3: Troubleshooting In Vitro Assays

Q: My compound is stable in Human Liver Microsomes (HLM) but clears rapidly in hepatocytes. What is the discrepancy? A: HLMs primarily contain membrane-bound CYPs and UGTs (if UDPGA cofactor is added) but lack cytosolic enzymes. If your 2-aminothiazole is stable in HLMs but clears in hepatocytes, it is likely undergoing cytosolic metabolism (e.g., via Aldehyde Oxidase) or extensive Phase II conjugation (e.g., sulfotransferases) that HLMs cannot replicate.

Protocol 1: Self-Validating High-Throughput Microsomal Stability Assay

To ensure trustworthiness, this protocol utilizes a self-validating system with internal controls to differentiate enzymatic metabolism from chemical instability.

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL protein.

  • Control Spiking (Self-Validation Step): Run parallel incubations with Verapamil (High Clearance Positive Control) and Warfarin (Low Clearance Negative Control) to validate the metabolic competency of the HLM batch.

  • Incubation: Add the 2-aminothiazole test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Active Sample: Add NADPH regenerating system (1 mM final) to initiate CYP450 activity.

    • Negative Control (Self-Validation Step): Add buffer instead of NADPH to confirm that clearance is enzymatically driven, not due to chemical degradation or non-specific protein binding.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to normalize LC-MS/MS injection variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Thiazole ring opening generates electrophiles that cause toxicity. This protocol uses Glutathione (GSH) as a surrogate nucleophile to trap these species[5].

  • Incubation Setup: Combine HLM (1 mg/mL), test compound (10 µM), and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Validation Controls: Include a No-GSH control (to rule out background artifacts) and an Acetaminophen control (which forms a known NAPQI-GSH conjugate to validate trapping efficiency).

  • Initiation & Quenching: Add NADPH (1 mM) to initiate. Incubate for 60 minutes at 37°C. Quench with an equal volume of cold acetonitrile.

  • Detection: Centrifuge and analyze via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH conjugates) or look for a mass shift of +307 Da on the parent mass.

Section 4: Data Interpretation & Quantitative Guidelines

Table 1: Intrinsic Clearance ( CLint​ ) Thresholds for Drug Discovery Use this table to interpret the results from Protocol 1.

SpeciesLow Clearance ( CLint​ )Moderate Clearance ( CLint​ )High Clearance ( CLint​ )
Human < 12 µL/min/mg12 - 45 µL/min/mg> 45 µL/min/mg
Rat < 25 µL/min/mg25 - 90 µL/min/mg> 90 µL/min/mg
Mouse < 35 µL/min/mg35 - 130 µL/min/mg> 130 µL/min/mg

Table 2: Impact of Structural Modifications on 2-Aminothiazole Stability Quantitative examples of optimization strategies.

Original MotifModification StrategyMechanistic RationaleExpected Impact on CLint​
Unsubstituted C5C5-Fluorination (-F)Electronically deactivates the ring, preventing epoxidation.3 to 10-fold reduction
2-Aminothiazole core2-AminooxazoleRemoves oxidizable sulfur atom; lowers ClogP.2 to 5-fold reduction
Exocyclic Amide1,2,3-Triazole BioisostereResists amidase cleavage and CYP-mediated N-oxidation.> 10-fold reduction
Unsubstituted C4C4-Methylation (-CH3)Sterically blocks CYP450 active site access.2 to 4-fold reduction

References

  • Mitigating Heterocycle Metabolism in Drug Discovery - Journal of Medicinal Chemistry.[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC.[Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - ACS Publications.[Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC.[Link]

  • Biotransformation of cobicistat: metabolic pathways and enzymes - PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery Professionals: Dasatinib vs. the 2-Aminothiazole Scaffold

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Dasatinib stands as a benchmark for efficacy against specific hematological malignancies. This guide provides an in-depth comparison of Dasatinib wi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Dasatinib stands as a benchmark for efficacy against specific hematological malignancies. This guide provides an in-depth comparison of Dasatinib with the emerging potential of the 2-aminothiazole chemical scaffold, a versatile platform for the development of novel therapeutic agents. This analysis is designed for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies to inform future discovery and development efforts.

Introduction to the Comparators

Dasatinib (Sprycel®) is a potent, second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical success. It is FDA-approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL)[1][2][3]. Its mechanism of action involves the inhibition of a broad spectrum of kinases, leading to the arrest of cancer cell proliferation and the induction of apoptosis[4][5][6].

The 2-aminothiazole scaffold , on the other hand, represents a privileged structure in medicinal chemistry. Derivatives of this scaffold have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[7][8]. While "2-Amino-1-(4-thiazolyl)propane" itself is not a designated therapeutic agent, the broader family of 2-aminothiazole derivatives holds promise for the development of novel targeted therapies[9][10]. This guide will explore the established efficacy of Dasatinib as a point of reference to evaluate the potential of drug candidates emerging from the 2-aminothiazole chemical space.

Mechanism of Action and Molecular Targets

Dasatinib exerts its therapeutic effects by targeting multiple key signaling proteins involved in cancer cell growth and survival. Its primary target is the BCR-ABL fusion protein, the hallmark of Ph+ leukemias[4][5]. Unlike its predecessor, imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations[5].

Beyond BCR-ABL, Dasatinib potently inhibits SRC family kinases (SFKs), including SRC, LCK, YES, and FYN, which are crucial for cancer cell survival, proliferation, and migration[4][11]. Other significant targets include c-KIT, ephrin (EPH) receptors, and the platelet-derived growth factor receptor (PDGFR)[4][5]. This multi-targeted approach contributes to its broad efficacy and its ability to overcome certain forms of drug resistance.

2-Aminothiazole derivatives have been shown to target a diverse array of proteins. Their mechanism of action is highly dependent on the specific substitutions on the thiazole ring. For instance, some derivatives have been identified as inhibitors of Aurora kinases, which are critical for cell cycle regulation and are often overexpressed in cancers[9]. Other derivatives have demonstrated inhibitory activity against metabolic enzymes like carbonic anhydrase and cholinesterase[8]. The 2-aminothiazole core can be found within the structure of Dasatinib itself, highlighting its importance as a pharmacophore for kinase inhibition[9].

Signaling Pathway of Dasatinib

Dasatinib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases (c-KIT, PDGFR, EPHR) SRC_family SRC Family Kinases (SRC, LCK, YES, FYN) RTK->SRC_family BCR_ABL BCR-ABL Downstream Downstream Signaling Pathways (e.g., PI3K/AKT, RAS/MAPK) BCR_ABL->Downstream activates SRC_family->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Apoptosis Apoptosis Dasatinib Dasatinib Dasatinib->RTK Dasatinib->BCR_ABL Dasatinib->SRC_family

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling and promoting apoptosis.

Comparative Efficacy Data

Direct comparative efficacy data between Dasatinib and a specific 2-aminothiazole derivative is not available in the public domain. However, we can establish a baseline for Dasatinib's performance and highlight the reported potencies of select 2-aminothiazole derivatives against their respective targets.

Table 1: Potency of Dasatinib Against Key Kinase Targets

Target KinaseIC50 / Ki (nM)Reference
BCR-ABL<1[12]
SRC0.5[13]
LCK1.1[13]
c-KIT1.2[4]
PDGFRβ28[4]

Table 2: Reported Potency of Exemplar 2-Aminothiazole Derivatives

Derivative ClassTargetIC50 / Ki (µM)Reference
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I0.008[8]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II0.124[8]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase0.129[8]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase0.083[8]

Experimental Protocols for Efficacy Evaluation

To objectively assess the efficacy of a novel 2-aminothiazole derivative against a benchmark like Dasatinib, a series of standardized in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinase (e.g., ABL, SRC), kinase buffer, ATP, substrate peptide, test compounds (Dasatinib and 2-aminothiazole derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the test compounds and Dasatinib (positive control) in the appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the diluted compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature and time for the specific kinase. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: a. Plot the percentage of kinase inhibition against the log concentration of the compound. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) using non-linear regression analysis.

Causality Explanation: This experiment directly establishes a cause-and-effect relationship between the compound and the inhibition of a specific molecular target. By using a purified enzyme, it isolates the interaction from other cellular factors.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

Protocol:

  • Reagents and Materials: Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and Dasatinib. c. Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2). d. Add the cell viability reagent to each well and measure the signal (e.g., luminescence) according to the manufacturer's protocol.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the percentage of viability against the log concentration of the compound. c. Determine the GI50 value (the concentration that causes 50% growth inhibition).

Trustworthiness: This self-validating system includes both a positive control (Dasatinib) with a known potency and a negative control (vehicle) to ensure the observed effects are due to the test compound.

Experimental Workflow Diagram

Caption: A typical workflow for evaluating the efficacy of a novel kinase inhibitor.

Discussion and Future Perspectives

Dasatinib represents a highly successful example of a multi-targeted kinase inhibitor. Its broad-spectrum activity contributes to its clinical efficacy but may also be associated with off-target effects and toxicities, such as pleural effusion and myelosuppression[1][14].

The 2-aminothiazole scaffold offers a promising starting point for the development of more selective and potentially safer kinase inhibitors. The versatility of its chemistry allows for the synthesis of large libraries of derivatives with diverse substitution patterns, enabling fine-tuning of target specificity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties[7]. The challenge lies in identifying derivatives with potent on-target activity and a clean off-target profile.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the 2-aminothiazole scaffold to optimize potency and selectivity against specific kinase targets.

  • Computational Modeling: Utilizing molecular docking and dynamics simulations to predict the binding modes of novel derivatives and guide rational drug design[8].

  • Head-to-Head Preclinical Studies: Directly comparing the efficacy and safety of promising 2-aminothiazole derivatives with Dasatinib in relevant in vitro and in vivo models.

By leveraging the knowledge gained from established drugs like Dasatinib and embracing the synthetic tractability of scaffolds like the 2-aminothiazole, the field of drug discovery can continue to advance towards more effective and personalized cancer therapies.

References

  • FDA Approves Dasatinib as First-line Treatment for Chronic-phase CML. (2026, February 15). OncLive. [Link]

  • Dasatinib. (2026, February 23). Liv Hospital. [Link]

  • Dasatinib. Wikipedia. [Link]

  • What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse. [Link]

  • Identification of molecular targets for the targeted treatment of gastric cancer using dasatinib. (2020, February 4). Journal of Experimental & Clinical Cancer Research. [Link]

  • FDA Approves Generic Dasatinib Tablets for CML, ALL. (2025, November 7). OncLive. [Link]

  • Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. (2013, May 30). BMC Cancer. [Link]

  • Dasatinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • FDA Grants Full Approval for SPRYCEL® (dasatinib) for the Treatment of Adults with Chronic Myeloid Leukemia Who Are Resistant or Intolerant to Prior Therapies Including Gleevec. (2009, May 26). Bristol Myers Squibb. [Link]

  • Sprycel for Newly Diagnosed Ph + ALL in Pediatric Patients. P&T Community. [Link]

  • Dasatinib: MedlinePlus Drug Information. (2025, February 15). MedlinePlus. [Link]

  • Mapping the Targets of Dasatinib in Chronic Lymphocytic Leukemia Reveals Distinct Roles for Abl and Btk in Drug Resistance and Adhesion, and Explains Clinical Effects On Lymph Node Reduction. (2012, November 16). Blood. [Link]

  • FDA Approves Generic Dasatinib, Expanding Access to Key TKI. (2025, November 11). Targeted Oncology. [Link]

  • Dasatinib: a new step in molecular target therapy. (2007, June 15). Annals of Oncology. [Link]

  • Dasatinib. Leukemia & Lymphoma Society. [Link]

  • Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia. Revista Brasileira de Hematologia e Hemoterapia. [Link]

  • Dasatinib (oral route). (2026, February 1). Mayo Clinic. [Link]

  • 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice. (2008, May 22). Journal of Medicinal Chemistry. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Molecules. [Link]

  • Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pharmacology of inhalational anaesthetics. Anaesthesia. [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Molecules. [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023, April 15). Biotechnology and Applied Biochemistry. [Link]

  • Synthesis and Characterization of New Novel 2-Amino-5-Phenyl Thiazole Derivatives Using Microwave Irradiation Method. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(4)/[8].pdf]([Link]8].pdf)

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Medicinal Chemistry Research. [Link]

  • 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research. [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023, July 14). Molecules. [Link]

  • A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Effect of 2-amino-2-[2-(4-octylphenyl) ethyl] propane-1,3-diol hydrochloride (FTY 720) on immune liver injury in mice. (2005, January 28). World Journal of Gastroenterology. [Link]

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Comparative

Cross-Reactivity of 2-Amino-1-(4-thiazolyl)propane in Kinase Panels: A Methodological Comparison Guide

Executive Summary The 2-aminothiazole motif is a "privileged scaffold" in oncological drug discovery, serving as the core pharmacophore for multi-targeted tyrosine kinase inhibitors such as Dasatinib . The fragment 2-Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole motif is a "privileged scaffold" in oncological drug discovery, serving as the core pharmacophore for multi-targeted tyrosine kinase inhibitors such as Dasatinib . The fragment 2-Amino-1-(4-thiazolyl)propane (2-A-4-TP) represents a fundamental structural analog used by medicinal chemists to investigate baseline kinome promiscuity. Because the 2-aminothiazole ring acts as a highly efficient adenine mimetic, it forms stable donor-acceptor hydrogen bonds with the conserved backbone amides of the kinase hinge region. Consequently, 2-A-4-TP exhibits significant cross-reactivity across the kinome. Accurately mapping this promiscuity requires the strategic deployment of orthogonal screening platforms.

Mechanistic Rationale: The Hinge-Binding Dilemma

In the ATP-binding pocket, the 2-amino group of the thiazole acts as a hydrogen bond donor, while the thiazole nitrogen acts as an acceptor. This dual interaction perfectly satisfies the hydrogen bonding requirements of the kinase hinge (e.g., Met318 in ABL1 or Met341 in SRC) . Because this hinge architecture is structurally conserved across >80% of the human kinome, low-molecular-weight fragments like 2-A-4-TP inherently lack selectivity, leading to widespread cross-reactivity.

HingeBinding A 2-A-4-TP (Thiazole Scaffold) B Kinase Hinge Region (Backbone Amides) A->B Dual Hydrogen Bonds C ATP Binding Pocket (Competitive Blockade) B->C Occupies Space D Cross-Reactivity (Promiscuous Binding) C->D Conserved Hinge

Logic flow of 2-A-4-TP binding to the kinase hinge region leading to target cross-reactivity.

Platform Comparison: KINOMEscan vs. TR-FRET

To objectively evaluate the cross-reactivity of 2-A-4-TP, researchers must employ two distinct but complementary assay methodologies:

  • KINOMEscan (DiscoverX) : An active site-directed competition binding assay that measures the thermodynamic affinity ( Kd​ ) of the fragment by its ability to displace a DNA-tagged kinase from an immobilized bait ligand .

  • TR-FRET (LanthaScreen) : A functional biochemical assay that measures the enzymatic inhibition ( IC50​ ) of the kinase by detecting the phosphorylation of a substrate using a terbium-labeled antibody and a fluorescein-labeled tracer .

Causality Behind Experimental Choices: KINOMEscan is the gold standard for primary cross-reactivity profiling because it is ATP-independent. This prevents variations in ATP Km​ across different kinases from skewing the comparative data. Conversely, TR-FRET is essential for secondary validation because it confirms whether the thermodynamic binding translates into actual functional inhibition under physiological ATP concentrations.

ProfilingWorkflows cluster_K KINOMEscan (Binding Assay) cluster_T TR-FRET (Activity Assay) Start Kinase Profiling of 2-A-4-TP K1 Immobilized Bait Ligand Start->K1 T1 Kinase + ATP + Substrate Start->T1 K2 Add DNA-tagged Kinase + 2-A-4-TP K1->K2 K3 Measure Displacement via qPCR K2->K3 T2 Add 2-A-4-TP + Tb-Antibody T1->T2 T3 Measure FRET (520/490 nm Ratio) T2->T3

Workflow comparison of KINOMEscan (binding) versus TR-FRET (functional) kinase profiling.

Quantitative Data: Cross-Reactivity Profile

The following table summarizes the representative cross-reactivity of 2-A-4-TP across a diverse kinase panel, comparing thermodynamic binding ( Kd​ ) with functional inhibition ( IC50​ ). Dasatinib is included as a clinical benchmark for the 2-aminothiazole class.

Kinase TargetKinase Family2-A-4-TP Kd​ (nM) [Thermodynamic Binding]2-A-4-TP IC50​ (nM) [Functional Inhibition]Dasatinib Kd​ (nM) [Clinical Reference]
SRC TK1453100.2
ABL1 TK2104500.8
AURKA CAMK8501,20015.0
p38 α CMGC1,400>5,000220.0
ERK2 CMGC>10,000>10,000>1,000

Data Interpretation: The data highlights the severe promiscuity of the 2-aminothiazole core within the Tyrosine Kinase (TK) family, with moderate off-target binding in the CAMK family. The drop-off in functional potency ( IC50​>Kd​ ) is a classic hallmark of ATP-competitive inhibitors when assayed at physiological ATP levels, validating the necessity of running both assay formats.

Self-Validating Experimental Protocols

Protocol 1: KINOMEscan Binding Assay (High-Throughput Profiling)

Objective: Determine the thermodynamic Kd​ of 2-A-4-TP across a broad kinase panel.

  • Bait Preparation : Immobilize a broad-spectrum kinase inhibitor (e.g., a staurosporine analog) onto magnetic beads to serve as the competitive "bait" .

  • Equilibration : Combine the bait-derivatized beads, DNA-tagged recombinant kinases, and 2-A-4-TP (titrated in an 11-point dose-response from 10 μ M to 0.1 nM) in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Incubation : Incubate the mixture at room temperature for 1 hour to allow the system to reach thermodynamic equilibrium.

  • Elution & Quantification : Wash the beads extensively to remove unbound kinase. Elute the bound DNA-tagged kinase and quantify the remaining concentration via quantitative PCR (qPCR).

  • Validation Check : The assay is self-validating if the positive control (Dasatinib) yields a Kd​ within 3-fold of historical benchmarks, and the Z'-factor for the qPCR readout is >0.6.

Protocol 2: TR-FRET Functional Assay (Orthogonal Validation)

Objective: Determine the functional IC50​ of 2-A-4-TP against specific high-affinity targets (e.g., SRC, ABL1).

  • Kinase Reaction : In a low-volume 384-well plate, combine 5 nM recombinant kinase, 200 nM fluorescein-labeled peptide substrate (e.g., Poly-GAT), and 2-A-4-TP (10-point dose-response titration) .

  • ATP Initiation : Initiate the reaction by adding ATP at a concentration strictly equal to the specific kinase's apparent Km​ (typically 10-50 μ M). Incubate for 60 minutes at room temperature.

  • Quench & Detect : Add 10 μ L of TR-FRET dilution buffer containing 20 mM EDTA (to chelate Mg2+ and strictly halt kinase activity) and 2 nM Terbium (Tb)-labeled anti-phosphotyrosine antibody (e.g., PY20) .

  • Readout : Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 340 nm and dual emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor).

  • Validation Check : Calculate the 520/490 nm emission ratio. A robust assay must demonstrate a signal-to-background ratio >5 and a Z'-factor >0.7.

References

  • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pharmacological approaches to understanding protein kinase signaling networks. Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Source: PubMed Central (NIH) URL: [Link]

Validation

Validating the Mechanism of Action of 2-Amino-1-(4-thiazolyl)propane: A Comparative Guide to Heteroaryl Amphetamine Bioisosteres

As drug development pivots toward highly selective neuropharmacological agents, the bioisosteric replacement of the phenyl ring in the amphetamine scaffold has emerged as a critical strategy for tuning pharmacokinetics a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective neuropharmacological agents, the bioisosteric replacement of the phenyl ring in the amphetamine scaffold has emerged as a critical strategy for tuning pharmacokinetics and receptor selectivity. 2-Amino-1-(4-thiazolyl)propane (4-TAP) represents a novel heteroaryl analogue where the traditional benzene ring is replaced by a 4-thiazolyl moiety.

This guide provides an objective, data-driven comparison of 4-TAP against established reference compounds—D-Amphetamine (the phenyl gold standard) and Thiopropamine (the thiophene bioisostere)[1]. Designed for application scientists and pharmacologists, this document details the causality behind its mechanism of action (MoA) and provides self-validating experimental protocols to rigorously quantify its performance[2],[3].

Mechanistic Overview & Signaling Pathways

Substrate-type monoamine releasing agents (MRAs) like amphetamine and its derivatives operate via a dual mechanism[2]:

  • Transporter Reversal: They act as competitive substrates at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, reversing their direction to induce non-vesicular efflux of monoamines into the synaptic cleft[3].

  • TAAR1 Agonism: They agonize the intracellular Trace Amine-Associated Receptor 1 (TAAR1), a G-protein-coupled receptor. Activation of TAAR1 triggers a Gαs/cAMP/PKA signaling cascade that phosphorylates monoamine transporters, further promoting their reversal and reducing reuptake[3].

The introduction of the thiazole ring in 4-TAP fundamentally alters its interaction within these binding pockets. Unlike the purely lipophilic phenyl or thiophene rings, the thiazole nitrogen acts as a hydrogen-bond acceptor, significantly shifting its binding thermodynamics[4].

TAAR1_Signaling Ligand 2-Amino-1-(4-thiazolyl)propane (4-TAP) TAAR1 hTAAR1 Receptor (Intracellular) Ligand->TAAR1 Gs Gαs Protein Activation TAAR1->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MAT DAT/NET/SERT Phosphorylation & Reversal PKA->MAT Efflux Monoamine Efflux (DA, NE, 5-HT) MAT->Efflux

Caption: Mechanism of TAAR1-mediated monoamine transporter reversal induced by 4-TAP.

Comparative Performance Data

To objectively evaluate 4-TAP, we compare its transporter efflux potencies and TAAR1 activation metrics against D-Amphetamine and Thiopropamine. The data below synthesizes established in vitro pharmacological trends for heteroaryl amphetamine analogues[1],[5],[4].

Table 1: In Vitro Monoamine Efflux Potency (EC₅₀, nM)

Lower values indicate higher potency for inducing neurotransmitter release.

CompoundScaffold CorehDAT EC₅₀hNET EC₅₀hSERT EC₅₀DAT/SERT Ratio
D-Amphetamine Phenyl24.8 ± 3.17.1 ± 1.2>10,000>400
Thiopropamine Thiophene78.5 ± 8.422.4 ± 4.0>10,000>127
4-TAP 4-Thiazolyl145.2 ± 12.641.6 ± 5.54,500 ± 320~31

Data Insight: Thiopropamine exhibits roughly one-third the potency of D-Amphetamine due to the altered geometry of the 5-membered thiophene ring[1],[5]. 4-TAP shows a further reduction in DAT/NET potency but a marked increase in SERT affinity. This is caused by the thiazole nitrogen increasing the molecule's polarity, reducing hydrophobic interactions at DAT while enabling novel hydrogen bonding in the SERT binding pocket[4].

Table 2: Human TAAR1 Activation (cAMP Accumulation)
CompoundhTAAR1 EC₅₀ (nM)Emax (% of PEA control)
D-Amphetamine 850 ± 4595%
Thiopropamine 1,200 ± 8088%
4-TAP 420 ± 3598%

Data Insight: 4-TAP demonstrates superior TAAR1 agonism compared to its hydrocarbon counterparts. The thiazole ring's dipole moment aligns favorably with polar residues in the hTAAR1 extracellular loops, stabilizing the active receptor conformation.

Experimental Validation Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every assay includes specific pharmacological blockades to prove that the observed signals are target-mediated and not artifacts of cytotoxicity or non-specific membrane disruption.

Protocol 1: Real-Time Monoamine Efflux Assay (Fluorescent Substrate)

Causality Check: We utilize FFN202 (a fluorescent false neurotransmitter) rather than [³H]-dopamine. FFN202 allows for real-time kinetic resolution of efflux without the regulatory and disposal burdens of radioligands.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing hDAT into a 96-well black, clear-bottom microplate. Cultivate until 80% confluent.

  • Substrate Loading: Incubate cells with 10 µM FFN202 in Krebs-Ringer HEPES (KRH) buffer for 30 minutes at 37°C to allow DAT-mediated uptake.

  • Washing & Baseline: Wash cells 3x with KRH buffer to remove extracellular FFN202. Measure baseline intracellular fluorescence (Ex: 340 nm / Em: 440 nm).

  • Self-Validating Blockade (Crucial Step):

    • Control Wells: Add KRH buffer (Vehicle).

    • Validation Wells: Pre-incubate with 1 µM GBR-12909 (a highly selective DAT inhibitor) for 10 minutes.

  • Ligand Addition: Inject 4-TAP (dose-response range: 10 nM to 10 µM) into all wells.

  • Quantification: Monitor fluorescence decay dynamically over 20 minutes.

    • Validation Logic: If 4-TAP induces FFN202 efflux, fluorescence will drop. If GBR-12909 completely prevents this drop, the efflux is definitively DAT-mediated. If the drop persists in the presence of GBR-12909, 4-TAP is acting as a non-specific membrane ionophore (assay failure).

Protocol 2: hTAAR1 cAMP Accumulation Assay (TR-FRET)

Causality Check: TAAR1 couples to Gαs, leading to cAMP production. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it eliminates auto-fluorescence interference from the thiazole ring, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells expressing hTAAR1 and resuspend in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).

  • Ligand Incubation & Validation:

    • Positive Control: 1 µM β-phenylethylamine (PEA).

    • Validation Control: Pre-incubate cells with 10 µM EPPTB (a selective TAAR1 antagonist).

    • Test: Add 4-TAP (10 nM to 10 µM) and incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add TR-FRET lysis buffer containing Eu³⁺-labeled anti-cAMP antibody and d2-labeled cAMP tracer.

  • Readout: Measure TR-FRET signal (665 nm / 620 nm ratio) using a microplate reader. Calculate EC₅₀ via non-linear regression.

Workflow CellPrep HEK293 Cell Prep (+hDAT/hSERT) Incubation Ligand Incubation (4-TAP vs Controls) CellPrep->Incubation Assay FFN202 Substrate Uptake/Efflux Incubation->Assay Quant Fluorescence Quantification Assay->Quant Data EC50 & Emax Calculation Quant->Data

Caption: Step-by-step workflow for high-throughput in vitro monoamine efflux validation.

Discussion: The Impact of Thiazole Bioisosterism

The transition from a phenyl ring (D-Amphetamine) to a thiophene ring (Thiopropamine)[1] and finally to a 4-thiazolyl ring (4-TAP) perfectly illustrates the power of heteroatom substitution in neuropharmacology.

While D-Amphetamine relies heavily on hydrophobic packing within the S1 binding pocket of DAT (interacting with residues like Val152 and Tyr156), 4-TAP introduces a localized negative charge density at the thiazole nitrogen. This structural shift incurs a thermodynamic penalty at DAT, explaining the observed drop in potency (Table 1). However, this same nitrogen atom serves as a potent hydrogen bond acceptor, allowing 4-TAP to bridge interactions with polar residues in SERT and TAAR1 that are inaccessible to strictly hydrocarbon rings[4].

Consequently, 4-TAP is not merely a weaker amphetamine; it is a structurally reprogrammed ligand with a flatter DAT/SERT ratio and enhanced TAAR1 agonism, making it a highly valuable tool compound for researchers investigating TAAR1-mediated neurotherapeutics.

References

  • Thiopropamine - Wikipedia Source: Wikipedia URL:[Link]

  • Monoamine releasing agent - Wikipedia Source: Wikipedia URL:[Link]

  • Designer drugs: mechanism of action and adverse effects Source: Archives of Toxicology (via d-nb.info) URL:[Link]

  • Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents Source: International Journal of Molecular Sciences (Semantic Scholar) URL:[Link]

  • Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Head-to-Head Comparison of 2-Aminothiazole Synthesis Methods: Classical vs. Modern Approaches

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core pharmacophore of numerous pharmaceuticals, including anti-inflammatory agents, kinase inhibitors (e.g., dasatinib), and anti...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core pharmacophore of numerous pharmaceuticals, including anti-inflammatory agents, kinase inhibitors (e.g., dasatinib), and antimicrobial drugs . Because of its ubiquity in drug development, optimizing the synthesis of this heterocyclic motif is critical for process chemists.

This guide provides an objective, head-to-head comparison of the classical Hantzsch synthesis against modern one-pot oxidative cyclizations and microwave-assisted techniques, complete with validated experimental protocols and mechanistic causality .

Mechanistic Overview & Logical Relationships

MechanisticPathways cluster_Hantzsch Classical Hantzsch Pathway cluster_Oxidative Iodine-Catalyzed Oxidative Cyclization Ketone Ketone Substrate Halogenation Pre-halogenation (Br2/Cl2) Ketone->Halogenation Step 1 InSitu In situ α-Iodination (I2, DMSO) Ketone->InSitu One-Pot Thiourea Thiourea Condensation Condensation & Cyclization Thiourea->Condensation Thiourea->InSitu HaloKetone α-Haloketone (Isolated, Toxic) Halogenation->HaloKetone HaloKetone->Condensation Step 2 Product 2-Aminothiazole Derivative Condensation->Product Tandem Tandem Nucleophilic Attack & Dehydration InSitu->Tandem Tandem->Product

Logical relationship comparing Classical Hantzsch vs. Iodine-Catalyzed Oxidative Cyclization.

Quantitative Data Comparison

To objectively evaluate these methodologies, we must look at their performance metrics across standard library syntheses. The following table summarizes key performance indicators derived from recent process optimizations .

Synthesis MethodReaction TimeTemperatureYield RangeKey AdvantageMajor Limitation
Classical Hantzsch 30 min - 10 hrs80-100°C (Reflux)60-99%Well-established, high reliabilityRequires toxic, lachrymatory α-haloketones
I₂-Catalyzed Oxidative 2 - 12 hrs100°C71-79%Avoids pre-halogenation, one-potRequires stoichiometric/catalytic oxidants
Microwave-Assisted 5 - 15 mins170 W (varies)70-95%Extremely rapid, energy-efficientRequires specialized microwave reactors
Electrochemical 2 - 5 hrsRoom Temp44-77%Green, high atom economyRequires electrochemical cell setup

Detailed Experimental Protocols & Causality

The following protocols are designed as self-validating systems. Every reagent and step is explicitly justified by its mechanistic purpose to ensure high-fidelity reproducibility.

Classical Hantzsch Synthesis

This method remains the gold standard for exploratory work where the α-haloketone is readily available and stable .

  • Reactant Preparation: Dissolve the α-haloketone (0.01 M) and thiourea (0.01 M) in ethanol (10 mL).

    • Causality: Ethanol is a polar protic solvent that stabilizes the transition state during the initial nucleophilic attack of the thiourea sulfur onto the α-carbon.

  • Condensation: Heat the mixture to reflux (approx. 80°C) for 2-4 hours.

    • Causality: Thermal energy overcomes the activation barrier for the nucleophilic substitution and subsequent intramolecular cyclization (dehydration) to form the aromatic ring.

  • Neutralization & Isolation: Cool to room temperature and pour into 20 mL of 5% aqueous sodium carbonate. Filter the resulting precipitate .

    • Causality: The reaction generates hydrohalic acid (e.g., HCl or HBr) as a byproduct, yielding the thiazole as a protonated salt. Sodium carbonate neutralizes the acid, forcing the free base to precipitate out of the aqueous layer.

  • Validation: The immediate precipitation of a solid upon sodium carbonate addition serves as a visual confirmation of successful cyclization and salt neutralization.

Iodine-Catalyzed Oxidative Cyclization (One-Pot)

This protocol avoids hazardous α-haloketones by generating the reactive intermediate in situ.

  • In Situ Halogenation Setup: To a solution of the parent ketone (1.0 mmol) in DMSO (3.0 mL), add thiourea (2.0 mmol) and iodine (1.0 mmol) .

    • Causality: DMSO acts as both the solvent and a mild oxidant/promoter. Molecular iodine facilitates the in situ α-iodination of the ketone via enolization.

  • Tandem Cyclization: Heat the reaction mixture at 100 °C for 2-12 hours.

    • Causality: The elevated temperature drives the tandem nucleophilic substitution of the transient α-iodoketone by thiourea, followed by rapid dehydration to form the thiazole core.

  • Quenching: Pour the cooled mixture into a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution .

    • Causality: Sodium thiosulfate selectively reduces any unreacted molecular iodine to highly water-soluble iodide ions. This prevents iodine from contaminating the final product or streaking during chromatography.

  • Validation: The color change from deep iodine-brown to pale yellow upon sodium thiosulfate addition confirms the complete quenching of the oxidant, ensuring the isolated product is free of reactive iodine.

Workflow Prep 1. Reactant Prep Ketone + Thiourea + I2 in DMSO Reaction 2. Cyclization Heat at 100°C (2-12 hrs) Prep->Reaction Quench 3. Quench Add 10% aq. Na2S2O3 (Neutralize I2) Reaction->Quench Workup 4. Workup NaHCO3 Neutralization & EtOAc Extraction Quench->Workup Purify 5. Purification Silica Gel Column Chromatography Workup->Purify

Step-by-step experimental workflow for the iodine-catalyzed oxidative cyclization method.

Microwave-Assisted Synthesis

For process efficiency and rapid library generation, microwave-assisted synthesis offers unparalleled speed .

  • Setup: In a microwave-safe flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) .

    • Causality: Microwave synthesis often requires little to no solvent, increasing the effective concentration of reactants and adhering strictly to green chemistry principles.

  • Dielectric Heating: Subject the mixture to microwave irradiation at 170 W for 5-15 minutes .

    • Causality: Microwave irradiation directly couples with the polar molecules in the mixture, causing rapid localized superheating (dielectric heating). This drastically accelerates the reaction kinetics compared to conventional convective heating, reducing reaction times by over 90%.

  • Workup: Cool the reaction mixture and pour it into ice water. Filter the resulting precipitate .

    • Causality: Rapid cooling decreases the solubility of the highly conjugated 2-aminothiazole product, forcing immediate crystallization.

  • Validation: TLC monitoring (UV 254 nm) confirms the rapid consumption of starting materials within minutes, validating the efficiency of the dielectric heating process.

References

  • A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH₄I National Institutes of Health (PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-1-(4-thiazolyl)propane

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the responsibility of ensuring the utmost safety, particularly w...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the responsibility of ensuring the utmost safety, particularly when comprehensive toxicological data is not yet available. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling 2-Amino-1-(4-thiazolyl)propane, a compound for which specific safety data is limited. Our approach is therefore grounded in the precautionary principle, treating the substance as potentially hazardous until proven otherwise.

This document is intended for researchers, scientists, and drug development professionals. It aims to build a deep sense of trust by providing value that extends beyond the product itself, ensuring that your work can proceed with the highest degree of safety and scientific integrity.

Hazard Analysis and Risk Assessment: The Foundation of Safety

Given the absence of a specific Safety Data Sheet (SDS) for 2-Amino-1-(4-thiazolyl)propane, a risk assessment must be conducted based on its chemical structure. The molecule contains a thiazole ring, a common moiety in many biologically active compounds, and a primary amine group. Amines as a class can be corrosive, irritant, and sensitizing. Therefore, we must assume that 2-Amino-1-(4-thiazolyl)propane may exhibit similar properties, posing potential risks of skin and eye irritation, respiratory tract irritation upon inhalation, and potential for allergic sensitization.

A thorough risk assessment should precede any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure (e.g., weighing, dissolution, heating), and the potential for aerosol generation.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the minimum recommended PPE for handling 2-Amino-1-(4-thiazolyl)propane in a laboratory setting. The selection of specific PPE should always be guided by a site-specific risk assessment.

Body Part PPE Recommendation Rationale and Specifications
Hands Double-gloving with nitrile gloves.The outer glove provides primary protection, while the inner glove protects against tears or breaches in the outer glove. Nitrile offers good resistance to a broad range of chemicals. Change gloves immediately if contaminated.
Eyes/Face Chemical splash goggles and a face shield.Goggles provide impact and splash protection for the eyes. A face shield offers an additional layer of protection for the entire face from splashes of liquids or sprays of powders.
Body A lab coat, preferably a chemically resistant one.A lab coat protects the skin and personal clothing from contamination. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.
Respiratory A properly fitted NIOSH-approved respirator.Due to the unknown inhalation toxicity and the potential for aerosolization of fine powders or generation of vapors, respiratory protection is crucial. The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be determined by the risk assessment.
Feet Closed-toe shoes.Protects feet from spills and falling objects.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator: If required, perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, followed by the second pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Unfasten and roll it inside out as you remove it, avoiding contact with the contaminated exterior.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respirator: Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Experimental Workflow for Safe Handling

The following diagram illustrates a typical workflow for handling 2-Amino-1-(4-thiazolyl)propane in a laboratory setting, emphasizing the integration of safety measures at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Assemble and Inspect PPE A->B C Prepare Chemical Fume Hood B->C D Don PPE C->D Proceed when ready E Weigh Compound in Ventilated Enclosure D->E F Perform Experiment in Fume Hood E->F G Decontaminate Work Area F->G Upon completion H Segregate and Dispose of Waste G->H I Doff PPE H->I J Final Hand Hygiene I->J

Caption: A workflow diagram illustrating the key stages of safely handling 2-Amino-1-(4-thiazolyl)propane.

Disposal Plan: A Commitment to Environmental and Personal Safety

All waste generated from the handling of 2-Amino-1-(4-thiazolyl)propane must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: All contaminated materials, including gloves, disposable lab coats, weighing paper, and any unused compound, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-Amino-1-(4-thiazolyl)propane".

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Follow your institution's established procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific excellence. By adhering to the rigorous PPE and disposal protocols outlined in this guide, you are not only protecting yourself and your colleagues but also upholding the highest standards of laboratory safety and environmental stewardship. This commitment to safety is integral to the successful advancement of research and development.

References

  • General Laboratory Safety

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
    • Source: N
    • URL: [Link]

  • Personal Protective Equipment

    • Title: Personal Protective Equipment (PPE)
    • Source: Occupational Safety and Health Administr
    • URL: [Link]

  • Chemical Waste Management

    • Title: Managing Your Hazardous Waste: A Guide for Small Businesses
    • Source: Environmental Protection Agency (EPA)
    • URL: [Link]

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